Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZMXQAZJMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304287 | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-82-2 | |
| Record name | 76360-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and widely utilized synthetic pathway for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This pyrimidine derivative is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors for therapeutic applications.[1][2][3] This document details the strategic retrosynthetic analysis, step-by-step experimental protocols, mechanistic underpinnings of each reaction, and critical process parameters. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic compound. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[4] The substituents at the C2, C4, and C5 positions offer multiple points for further chemical modification, making it a versatile synthon.
The most logical and field-proven approach to its synthesis involves a three-step sequence starting from readily available precursors. This pathway is designed for efficiency, scalability, and high purity of the final product. The core strategy is as follows:
-
Pyrimidine Ring Construction: Formation of the central heterocyclic core by condensing a C-C-C fragment with an N-C-N fragment to yield a 4-hydroxypyrimidine intermediate.
-
Activation via Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro group, which acts as an excellent leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the final methylamino group at the C4 position by displacing the chloride.
Retrosynthetic Analysis
A retrosynthetic analysis illustrates the disassembly of the target molecule into its constituent starting materials, clarifying the logic of the chosen synthetic route.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Pyrimidine Core
The foundational step is the construction of the pyrimidine ring system. This is efficiently achieved through the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate (DEEMM).[5] Thiourea and its derivatives are common building blocks for creating pyrimidine heterocycles.[6][7]
2.1. Mechanism: Principle of Pyrimidine Synthesis
This reaction is a classic example of building a pyrimidine ring from acyclic precursors.[4][8]
-
Nucleophilic Attack: The reaction is initiated in a basic medium, typically with sodium ethoxide, which deprotonates one of the amino groups of S-methylisothiourea, enhancing its nucleophilicity. This nucleophile then attacks the electron-deficient β-carbon of DEEMM, displacing the ethoxy group in a Michael-type addition-elimination reaction.
-
Intramolecular Cyclization: The newly formed intermediate possesses a terminal amino group and an ester group in proximity. The amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of one of the ethyl ester groups.
-
Elimination & Tautomerization: An equivalent of ethanol is eliminated, leading to the formation of the six-membered heterocyclic ring. The resulting product, ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy form.[5]
2.2. Experimental Protocol: Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (200 mL).
-
Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reagent Addition: To the resulting sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) followed by diethyl ethoxymethylenemalonate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and then place it in an ice bath. A precipitate will form.
-
Isolation: Filter the solid product, wash it with cold ethanol, and then with diethyl ether.
-
Purification: The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from ethanol or water. Dry the final product under vacuum.
2.3. Data Summary: Pyrimidine Core Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | Diethyl Ethoxymethylenemalonate | [5] |
| Starting Material 2 | S-Methylisothiourea sulfate | [5] |
| Base | Sodium Ethoxide | [5] |
| Solvent | Absolute Ethanol | [5] |
| Temperature | Reflux (~78 °C) | [5] |
| Typical Yield | 75-85% | - |
| Product Name | Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | [9] |
| CAS Number | 53554-29-3 | [9] |
| Molecular Formula | C₈H₁₀N₂O₃S | [9] |
Part II: Chlorination of the Pyrimidine Core
To facilitate the final amination step, the 4-oxo group (or its 4-hydroxy tautomer) must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation on hydroxypyrimidines.[10][11]
3.1. Mechanism: Hydroxyl to Chloro Conversion
The reaction of a pyrimidinone with POCl₃ is a well-established procedure.[10][11] The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion. The chloride ion attacks the C4 position, displacing the phosphate group and yielding the 4-chloropyrimidine product. The presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can be used to scavenge the HCl byproduct. For large-scale preparations, solvent-free methods using equimolar POCl₃ have been developed to improve safety and reduce environmental impact.[10][12]
3.2. Experimental Protocol: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
Reagent Addition: To the flask, add ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate (1.0 eq). Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to act as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.
-
POCl₃ Removal: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts violently with water.
-
Workup: Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation & Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is typically a white to yellow solid.[5] Recrystallization from ethanol or hexane can be performed if necessary.
3.3. Data Summary: Chlorination Step
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | [5] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [5][10] |
| Temperature | Reflux (~105-110 °C) | [5] |
| Typical Yield | 80-90% | [10] |
| Product Name | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | |
| CAS Number | 5909-24-0 | |
| Melting Point | 58-63 °C | [5] |
Part III: Final Amination Step
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine nitrogens and the C5-ester group activate the C4 position, making the chloro-substituent susceptible to displacement by a nucleophile like methylamine.
4.1. Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Meisenheimer complex intermediate.
-
Nucleophilic Attack: Methylamine, a potent nucleophile, attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the pyrimidine ring and the ester group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. A base (either excess methylamine or an added tertiary amine) neutralizes the protonated amine, yielding the final product.
4.2. Experimental Protocol: this compound
-
Setup: In a sealed pressure tube or a round-bottom flask with a reflux condenser, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of methylamine (2.0-3.0 eq, typically as a 40% solution in water or a 2M solution in THF) to the flask.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
4.3. Data Summary: Final Amination Step
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [5] |
| Reagent | Methylamine | - |
| Solvent | Ethanol or THF | - |
| Temperature | Room Temperature to 50 °C | - |
| Typical Yield | 85-95% | - |
| Product Name | This compound | [13] |
| CAS Number | 76360-82-2 | [13] |
| Molecular Formula | C₉H₁₃N₃O₂S | [13] |
Overall Synthesis Workflow
The complete, three-step pathway is a robust and linear synthesis for producing the target molecule with high overall yield and purity.
Caption: Complete three-step synthesis workflow.
Conclusion
The synthesis pathway detailed in this guide represents an efficient, reliable, and scalable method for the production of this compound. By leveraging a classical pyrimidine ring-forming reaction followed by a robust chlorination and a high-yielding SNAr amination, this protocol provides a clear route to a valuable intermediate for pharmaceutical research and development. The provided experimental details and mechanistic explanations serve as a solid foundation for laboratory execution and further process optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 13. Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C9H13N3O2S | CID 295697 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Executive Summary
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a substituted pyrimidine derivative of significant interest within the pharmaceutical and life sciences sectors. Its structural motifs are frequently encountered in molecules targeting a range of therapeutic areas, including oncology and infectious diseases. As a key building block or intermediate, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, medicinal chemistry, and process development. This guide provides a detailed examination of the compound's core properties, offers validated protocols for its characterization, and contextualizes the importance of these parameters in a research and development setting.
Introduction and Strategic Importance
Molecular Overview
This compound, with the chemical formula C9H13N3O2S, belongs to the pyrimidine class of heterocycles.[1][2] The molecule's architecture is characterized by a central pyrimidine ring functionalized with four distinct substituents: a methylamino group at position 4, a methylthio group at position 2, an ethyl carboxylate group at position 5, and a hydrogen at position 6. This specific arrangement of electron-donating (methylamino, methylthio) and electron-withdrawing (ethyl carboxylate) groups dictates its chemical reactivity, stability, and intermolecular interaction potential.
Significance in Drug Discovery and Development
Substituted pyrimidines are foundational scaffolds in medicinal chemistry. The subject compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its analogues are explored in the development of kinase inhibitors for cancer therapy, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of enzymes. Furthermore, its potential as a precursor for antiviral and anticancer agents highlights its versatility.[1][3] A comprehensive physicochemical profile is therefore not an academic exercise; it is a critical prerequisite for its effective use, enabling rational design of synthetic routes, development of robust analytical methods, and prediction of its behavior in biological systems.
Core Physicochemical Characteristics
A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. These parameters influence everything from reaction kinetics and purification efficiency to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream active pharmaceutical ingredients (APIs).
Identity and Structural Properties
| Property | Value | Source |
| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | [2] |
| CAS Number | 76360-82-2 | [2][4] |
| Molecular Formula | C9H13N3O2S | [1][2] |
| Molecular Weight | 227.29 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1NC)SC | [2] |
Key Physicochemical Parameters (Computed & Experimental)
| Property | Value / Description | Significance in R&D |
| Melting Point | Not experimentally reported. Expected to be a crystalline solid. A related analogue, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, has a melting point of 99-108 °C.[1] | Defines purity specifications, informs drying conditions, and is critical for solid-state characterization. |
| Solubility | No quantitative data available. Expected to have good solubility in organic solvents like ethyl acetate, chloroform, and methanol based on its structure and data from related compounds.[5] | Crucial for selecting appropriate solvents for synthesis, purification, and formulation. Poor solubility can be a major hurdle in drug development. |
| Lipophilicity (XLogP3) | 2.1 | [2] |
| pKa | Not experimentally reported. The pyrimidine ring nitrogens and the exocyclic methylamino group are potential sites of protonation. | Governs the ionization state of the molecule at physiological pH, which profoundly impacts solubility, membrane transport, and receptor binding. Essential for developing ion-exchange chromatography methods. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity. The following sections describe the expected spectral features and provide standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure.
-
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment: a triplet and quartet for the ethyl ester group (~1.3 and 4.3 ppm, respectively), a singlet for the S-CH₃ group (~2.5 ppm), a doublet for the N-CH₃ group (~3.1 ppm) which may show coupling to the N-H proton, a broad signal for the N-H proton, and a singlet for the pyrimidine C6-H (~8.5-9.0 ppm).
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for the ester carbonyl, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl, methylamino, and methylthio groups.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
-
Expected Mass: The monoisotopic mass is 227.0728 Da.[2] In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental formula (C9H13N3O2S).
-
Ionization: Electrospray ionization (ESI) in positive mode is ideal, as the molecule can be readily protonated to form the [M+H]⁺ ion at m/z 228.08.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500 to observe the molecular ion and any potential fragments or adducts.
Quality Control and Stability Assessment
Ensuring the purity and stability of a chemical intermediate is critical for the consistency and success of multi-step syntheses.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is most appropriate for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Sources
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS number 76360-82-2
An In-depth Technical Guide to Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Foreword
The landscape of modern drug discovery is built upon a foundation of versatile, high-utility chemical scaffolds. Among these, substituted pyrimidines represent a cornerstone, prized for their ability to be elaborated into complex, biologically active molecules that address a spectrum of therapeutic targets. This guide focuses on a particularly valuable member of this class: this compound (CAS No. 76360-82-2). Our objective is to move beyond a simple recitation of facts and provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven understanding of this compound. We will delve into its synthesis with mechanistic rationale, explore its critical role as a precursor to potent kinase inhibitors, and provide robust protocols for its handling and derivatization. This document is designed to be a practical and authoritative resource, empowering scientists to fully leverage the potential of this key chemical intermediate.
Core Compound Identity and Physicochemical Properties
This compound is a polysubstituted pyrimidine derivative. The pyrimidine core, a 1,3-diazine, is a privileged scaffold in medicinal chemistry, forming the nucleus of many therapeutic agents. The specific arrangement of a methylamino group at the C4 position, a methylthio group at C2, and an ethyl carboxylate at C5 provides a unique combination of electronic properties and reactive handles for further chemical modification.[1] The presence of both hydrogen bond donors (the secondary amine) and acceptors (the ester carbonyl, pyrimidine nitrogens), alongside a lipophilic methylthio group, gives the molecule a balanced profile suitable for drug development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76360-82-2 | [1][2] |
| Molecular Formula | C₉H₁₃N₃O₂S | [1][3] |
| Molecular Weight | 227.28 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 91-93 °C | [2] |
| Boiling Point | 368.9 ± 22.0 °C (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)c1cncn(c1SC)NC | [1] |
| InChI Key | InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | [1] |
Synthesis and Mechanistic Insights
The most direct and widely cited synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process is efficient, high-yielding, and relies on readily available starting materials.
Synthesis Protocol
The procedure involves the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with an aqueous solution of methylamine.[5]
Reagents:
-
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1.0 eq)
-
33% Aqueous methylamine solution (approx. 3.25 eq)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1.0 eq, e.g., 10.0 g, 43.1 mmol) in dichloromethane (e.g., 120 mL) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add the 33% aqueous methylamine solution (3.25 eq, e.g., 17.5 mL, 140 mmol) dropwise to the cooled solution while stirring.[5]
-
Maintain the reaction at 0 °C and continue stirring for 30 minutes after the addition is complete.[5]
-
Quench the reaction by adding water (e.g., 150 mL).[5]
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.[5]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a white solid.[5] The reported yield for this reaction is quantitative (100%).[5]
Mechanistic Rationale and Workflow
The pyrimidine ring, particularly when substituted with electron-withdrawing groups like the ester at C5, is electron-deficient. This makes the C4 position, bearing the chloro leaving group, highly susceptible to nucleophilic attack.
-
Causality Behind Experimental Choices:
-
Solvent (DCM): Dichloromethane is an excellent choice as it readily dissolves the starting material and is immiscible with the aqueous methylamine and the final water quench, simplifying the workup.
-
Temperature (0 °C): The reaction is exothermic. Cooling to 0 °C controls the reaction rate, prevents potential side reactions, and minimizes the volatilization of methylamine.
-
Excess Nucleophile: A significant excess of methylamine is used to ensure the reaction goes to completion, driving the equilibrium towards the product.
-
Quenching: The addition of water stops the reaction and helps to dissolve the methylamine hydrochloride salt byproduct, facilitating its removal during the aqueous workup.
-
Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of the title compound.
Spectroscopic Characterization (Illustrative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm), two singlets for the methyl groups (S-CH₃ around 2.5 ppm and N-CH₃ around 3.0 ppm, which may show coupling to the N-H proton), a signal for the pyrimidine proton at C6 (a singlet around 8.5 ppm), and a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR would confirm the presence of 9 distinct carbon atoms, including the ester carbonyl (~165 ppm), the pyrimidine carbons (in the 100-170 ppm range), the ethyl carbons (~60 ppm and ~14 ppm), and the two methyl carbons (~14 ppm and ~30 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 227, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (around 3400 cm⁻¹), C-H stretching (below 3000 cm⁻¹), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C=N/C=C stretches for the pyrimidine ring (1600-1500 cm⁻¹).
Applications in Kinase Inhibitor Drug Discovery
The primary and most significant application of this compound is as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a well-established scaffold for potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8]
The title compound serves as the "A-ring" of the final inhibitor, providing crucial anchor points for building the rest of the molecule. Its derivatization is a gateway to creating compounds that target Cyclin-Dependent Kinase 4 (CDK4), as well as tyrosine kinases like PDGF and FGF receptors.[7][8]
Case Study: Synthesis of a CDK4 Inhibitor Scaffold
A pivotal study in the development of novel CDK4 inhibitors demonstrates the utility of this intermediate.[8] The synthesis transforms the initial pyrimidine into a more complex pyrido[2,3-d]pyrimidin-7-one core, which is the foundational structure for a series of potent kinase inhibitors.
The multi-step transformation involves:
-
Reduction: The ethyl ester is reduced to a primary alcohol using a reducing agent like LiAlH₄.
-
Oxidation: The resulting alcohol is then oxidized to an aldehyde with an oxidant such as MnO₂.
-
Cyclization/Condensation: The aldehyde undergoes a condensation and cyclization reaction with an appropriate C-H acid (e.g., cyanoacetic acid) in the presence of an amine to form the fused pyridone ring.
-
Further Modification: The methylthio group at the C2 position can then be oxidized to a sulfone, making it an excellent leaving group for substitution with various amine nucleophiles, allowing for the introduction of side chains to optimize target binding and pharmacokinetic properties.
Role in Kinase Inhibition Pathway (Illustrative)
Caption: Role of the title compound in the synthesis of a CDK4 inhibitor.
Protocols for Laboratory Use
Protocol 1: General Handling and Storage
This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[9][10]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] For long-term stability, storage at 2-8°C is recommended.[11]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
Protocol 2: Derivatization to 4-(Alkylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
This protocol details the first two steps (reduction and oxidation) of the transformation towards the pyrido[2,3-d]pyrimidine scaffold, demonstrating the utility of the ester and pyrimidine core.
Step A: Reduction of the Ester
-
Suspend Lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -10 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.[8]
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.
-
Filter the resulting solids and wash with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude alcohol, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, which can be used in the next step without further purification.
Step B: Oxidation to the Aldehyde
-
Dissolve the crude alcohol from Step A in a suitable solvent like chloroform or dichloromethane.[8]
-
Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.
-
Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction by TLC.[8]
-
Upon completion, filter the mixture through a pad of celite to remove the MnO₂ solids.
-
Wash the celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate to yield the target aldehyde, 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
-
Scientist's Note: The MnO₂ oxidation is a heterogeneous reaction, and its success depends on the activity of the MnO₂. Using a large excess and ensuring vigorous stirring is critical for driving the reaction to completion.
Safety and Toxicology
The toxicological properties of this specific compound have not been fully investigated.[9][10] Therefore, it should be treated as a potentially hazardous substance.
-
Acute Effects: May be harmful if swallowed or inhaled. It is classified as an irritant to the skin, eyes, and mucous membranes of the upper respiratory tract.[9][10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
-
-
Disposal: Dispose of the material by dissolving it in a combustible solvent and burning it in a licensed chemical incinerator.[9] Follow all local and national regulations.
Conclusion
This compound is more than just a catalog chemical; it is a validated and highly effective starting point for the synthesis of sophisticated heterocyclic systems. Its straightforward, high-yield synthesis and strategically placed functional groups make it an invaluable asset for medicinal chemists, particularly those working on kinase inhibitor programs. The demonstrated pathway to pyrido[2,3-d]pyrimidines underscores its importance in constructing scaffolds that have led to clinically relevant molecules. As the demand for novel, selective kinase inhibitors continues to grow, the utility and application of this versatile building block are set to expand, solidifying its place in the modern drug discovery toolbox.
References
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(1), 53-64.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(17), 5248.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
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MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (2019). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Retrieved from [Link]
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LookChem. (n.d.). 5-Pyrimidinecarboxylicacid, 4-(dimethylamino)-2-(methylthio)-, ethyl ester 15400-44-9 wiki. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Al-Adhami, K., et al. (2003).
-
Autech Industry Co.,Limited. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Chen, P., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6757-6771.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3296.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5248.
- Devesa, I., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1335-1340.
- Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.
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Spectral Characterization of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the rationale behind experimental design and data interpretation, ensuring scientific integrity and practical applicability.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₁₃N₃O₂S and a molecular weight of 227.29 g/mol .[3] Its structure, confirmed by its IUPAC name this compound, features a substituted pyrimidine ring, a versatile scaffold in drug discovery.[3] Understanding its spectral signature is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced relative to a standard, typically tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.5 | Singlet | 1H |
| NH | ~7.0 (broad) | Singlet | 1H |
| O-CH₂ (Ethyl) | ~4.3 | Quartet | 2H |
| N-CH₃ | ~3.1 | Doublet | 3H |
| S-CH₃ | ~2.5 | Singlet | 3H |
| CH₃ (Ethyl) | ~1.3 | Triplet | 3H |
Expert Interpretation:
-
The downfield shift of the pyrimidine proton (~8.5 ppm) is characteristic of its location on an electron-deficient aromatic ring.
-
The broad singlet for the N-H proton is typical and its chemical shift can be highly dependent on solvent and concentration. The observed doublet for the N-CH₃ group is due to coupling with the adjacent N-H proton.
-
The ethyl ester group gives rise to a classic quartet and triplet pattern, indicative of the -CH₂-CH₃ moiety. The quartet for the O-CH₂ protons is a result of coupling to the three protons of the adjacent methyl group, while the triplet for the CH₃ protons arises from coupling to the two protons of the methylene group.
-
The singlet for the S-CH₃ protons indicates no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| C-4 (Pyrimidine) | ~160 |
| C-2 (Pyrimidine) | ~158 |
| C-6 (Pyrimidine) | ~155 |
| C-5 (Pyrimidine) | ~105 |
| O-CH₂ (Ethyl) | ~61 |
| N-CH₃ | ~28 |
| S-CH₃ | ~14 |
| CH₃ (Ethyl) | ~14 |
Expert Interpretation:
-
The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum (~165 ppm).
-
The carbons of the pyrimidine ring appear in the aromatic region, with their specific shifts influenced by the attached functional groups.
-
The aliphatic carbons of the ethyl, methylamino, and methylthio groups are observed in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small organic molecules like this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
-
Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=N Stretch (Pyrimidine) | 1600 - 1650 | Medium |
| C=C Stretch (Pyrimidine) | 1500 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-N Stretch | 1100 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Medium |
Expert Interpretation:
-
The N-H stretching vibration is a key indicator of the methylamino group.
-
The strong absorption band in the 1700-1730 cm⁻¹ region is characteristic of the carbonyl group in the ethyl ester.
-
The absorptions in the 1500-1650 cm⁻¹ range are indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.
-
The strong C-O stretch further confirms the presence of the ester functional group.
Experimental Protocol for FTIR Spectroscopy
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common sampling techniques.[5][6][7][8]
ATR-FTIR Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound (C₉H₁₃N₃O₂S). The presence of a smaller M+1 peak due to the natural abundance of ¹³C and a significant M+2 peak due to the presence of the sulfur isotope ³⁴S would further confirm the elemental composition.
-
Major Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation patterns.
Predicted Major Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 212 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio or methylamino group. |
| 198 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group. |
| 182 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the ester group. |
| 154 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
Expert Interpretation:
The fragmentation pattern provides a fingerprint for the molecule. The initial loss of small, stable radicals like methyl and ethyl is a common fragmentation pathway. The subsequent fragmentation of the pyrimidine ring would lead to a more complex series of lower mass ions, further confirming the structure.
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for obtaining a mass spectrum of a small organic molecule using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[1]
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Molecular Structure
Caption: 2D Structure of the target molecule.
Conceptual Workflow for Spectral Analysis
Caption: Workflow from sample to structural data.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Microbe Notes. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate as a chemical intermediate
An In-Depth Technical Guide to Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its strategic arrangement of reactive and pharmacophoric groups on a pyrimidine scaffold makes it an exceptionally valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and reactivity. It further elucidates its primary application as a precursor to a diverse range of kinase inhibitors, which are at the forefront of targeted therapies for oncology, inflammatory conditions, and neurodegenerative diseases.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a 1,3-diazine, is a fundamental motif in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has inspired chemists to utilize the pyrimidine core as a "privileged scaffold" in drug design.[2][3] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a robust anchor for orienting various functional groups in three-dimensional space to achieve specific interactions with biological targets like enzymes and receptors.[2]
This compound (EMMTP) is a prime example of a highly optimized pyrimidine intermediate. Its structure incorporates three key functional groups, each with a distinct and critical role in synthesis:
-
C4-Methylamino Group: Acts as a crucial hydrogen bond donor and acceptor, frequently engaging with the hinge region of protein kinases.
-
C2-Methylthio Group: A versatile and displaceable leaving group, allowing for the introduction of diverse substituents through nucleophilic aromatic substitution.[4]
-
C5-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the ring and serves as a handle for further elaboration, such as amide bond formation or reduction.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of EMMTP are summarized below.
| Property | Value | Source |
| CAS Number | 76360-82-2 | [5] |
| Molecular Formula | C₉H₁₃N₃O₂S | [5] |
| Molecular Weight | 227.29 g/mol | [5] |
| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | [5] |
| Appearance | Expected to be a solid, similar to related analogs.[6][7] | |
| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate.[8] | |
| Storage | Store in a cool, dry, and well-ventilated place, sealed from light and moisture.[1][7] |
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester protons, singlets for the N-methyl and S-methyl protons, and a singlet for the pyrimidine C6-proton. A broad singlet for the N-H proton is also anticipated.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl, N-methyl, and S-methyl groups would be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 227, with characteristic fragmentation patterns.
Synthesis and Mechanistic Rationale
The most efficient and widely adopted synthesis of EMMTP relies on the regioselective nucleophilic aromatic substitution of a readily available precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[8][11]
Fig. 1: Primary synthesis of EMMTP.
Expert Rationale: This synthetic strategy is favored for several reasons. The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the C5-ester group. The chloro substituent is an excellent leaving group, making the substitution reaction with methylamine both rapid and high-yielding. The C2-methylthio group is significantly less reactive under these conditions, ensuring excellent regioselectivity.
Self-Validating Experimental Protocol: Synthesis of EMMTP
This protocol describes a robust procedure for the synthesis of EMMTP.
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as Tetrahydrofuran (THF) or Ethanol (approx. 5-10 mL per gram of starting material). Stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.5-2.0 eq). An organic base such as triethylamine (1.5 eq) can be included to act as an acid scavenger for the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure EMMTP.
Reactivity and Derivatization Pathways
EMMTP is not an end-product but a versatile hub for generating molecular diversity. Its three primary functional groups offer orthogonal reactivity, allowing for selective and stepwise modifications.
Fig. 2: Key derivatization pathways of EMMTP.
-
C5-Ester Modification: The ethyl ester is readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid is a critical handle for creating diverse amide libraries via standard coupling reagents (e.g., HATU, EDC), a common strategy for exploring the solvent-exposed regions of protein binding sites. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
C2-Methylthio Displacement: While less reactive than a chloro group, the methylthio group can be transformed into a better leaving group. Oxidation to the corresponding methylsulfinyl or methylsulfonyl group drastically increases the electrophilicity of the C2 position, enabling facile substitution by a wide range of nucleophiles, including amines and alcohols. This is a key step in building many kinase inhibitor scaffolds.[12]
Core Application: A Gateway to Kinase Inhibitors
The primary value of EMMTP lies in its role as a key intermediate for synthesizing protein kinase inhibitors.[1][11][13] Protein kinases are a major class of drug targets, and their aberrant signaling is a hallmark of many cancers and inflammatory diseases.[14] The 2,4-disubstituted pyrimidine core of EMMTP is an excellent mimic of the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.
Illustrative Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Scaffold
The following workflow demonstrates how EMMTP can be elaborated into a more complex pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure in many potent CDK4 inhibitors.[11][12]
Fig. 3: Workflow from EMMTP to a kinase inhibitor scaffold.
Workflow Rationale:
-
Ester Reduction: The C5-ester is selectively reduced to a primary alcohol. This transformation is crucial for the subsequent oxidation step.
-
Alcohol Oxidation: The alcohol is oxidized to an aldehyde using a mild oxidant like manganese dioxide (MnO₂). This aldehyde is now primed for a condensation reaction.[12]
-
Condensation & Cyclization: The aldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., ethyl cyanoacetate) followed by an intramolecular cyclization to construct the fused pyridone ring. This annulation step is a powerful method for rapidly building molecular complexity.
-
Final Derivatization: The C2-methylthio group is activated via oxidation and displaced with a desired amine (R-NH₂). This final step introduces the key pharmacophore that will confer potency and selectivity against the target kinase.
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined synthesis, predictable reactivity, and orthogonal functional handles provide chemists with a reliable and versatile platform for generating libraries of sophisticated molecules. Its proven utility in the synthesis of potent kinase inhibitors solidifies its status as a high-value intermediate, enabling the rapid exploration of structure-activity relationships and the development of next-generation targeted therapeutics. For any research program focused on kinase inhibition or heterocyclic chemistry, a comprehensive understanding and adept utilization of EMMTP is a significant competitive advantage.
References
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MySkinRecipes. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available at: [Link]
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PubChem. Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Available at: [Link]
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ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
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Discovery and history of pyrimidine-5-carboxylate compounds
An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylate Compounds
Introduction: The Pyrimidine Core in Nature and Nurture
The pyrimidine ring is a cornerstone of life's chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the structural bedrock of DNA and RNA.[1][2] Beyond genetics, this nitrogen-containing heterocycle is prevalent in essential vitamins like thiamine and in a vast array of natural alkaloids.[2][3] This natural prevalence has long signaled its potential as a privileged scaffold in medicinal chemistry. Over the last century, synthetic pyrimidine derivatives have become indispensable, forming the core of drugs ranging from antibacterials to anticancer agents.[4][5][6]
Within this broad class, compounds bearing a carboxylate or carboxamide group at the 5-position represent a particularly significant family. The pyrimidine-5-carboxylate moiety is not merely a synthetic handle but a critical pharmacophore that has enabled the development of highly targeted and potent therapeutic agents. This guide traces the historical and scientific journey of these compounds, from their origins in foundational multicomponent reactions to their current status as sophisticated molecules at the forefront of drug discovery. We will explore the evolution of synthetic strategies, the causal relationships behind experimental choices, and the expanding understanding of their biological significance.
Part 1: Foundational Syntheses—The Dawn of Multicomponent Reactions
The story of pyrimidine-5-carboxylates is inextricably linked to the development of multicomponent reactions (MCRs), elegant processes where three or more reactants combine in a single pot to form a complex product. These reactions are prized for their efficiency and atom economy.
The Conceptual Precursor: Hantzsch Dihydropyridine Synthesis (1881)
While not a direct synthesis of pyrimidines, the Hantzsch Dihydropyridine Synthesis, reported by Arthur Hantzsch in 1881, was a landmark MCR that established a key precedent.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia.[7] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the aromatic pyridine.[7] The Hantzsch reaction demonstrated the power of converging multiple simple starting materials to build complex heterocyclic scaffolds, a principle that would be central to the synthesis of pyrimidine-5-carboxylates. Its mechanism, involving Knoevenagel condensation and Michael addition steps, provided a blueprint for future MCR designs.[8]
The Cornerstone Discovery: The Biginelli Reaction (1891)
A decade after Hantzsch's work, the Italian chemist Pietro Biginelli developed a reaction that would become the most direct and enduring method for creating the core of many pyrimidine-5-carboxylate relatives.[9] The Biginelli reaction is a one-pot, acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.[9] The product is a 3,4-dihydropyrimidin-2(1H)-one, a molecule that embeds the crucial pyrimidine-5-carboxylate ester framework in a reduced form.[9]
This discovery was monumental. It provided facile access to a class of compounds, dihydropyrimidinones (DHPMs), that would later be identified as potent calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[9] The reaction's simplicity and the therapeutic relevance of its products have ensured its place in the synthetic chemist's toolbox for over a century.
Diagram: The Biginelli Reaction Mechanism
The mechanism is believed to proceed through a series of bimolecular reactions, initiated by the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: A simplified workflow of the Biginelli reaction mechanism.
Part 2: The Evolution of Targeted Synthesis
While the Biginelli reaction was revolutionary, it primarily yielded dihydropyrimidines substituted at the 4- and 6-positions. As the demand for more diverse substitution patterns grew, particularly for derivatives with specific groups at the 2-position and no substitution at the 4-position, new synthetic strategies were required.
A Modern Breakthrough: The Zhichkin-Fairfax Synthesis (2002)
A significant advancement came in 2002 from the work of Pavel Zhichkin, David J. Fairfax, and Shane A. Eisenbeis. They developed a general, high-yielding procedure for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters.[10][11] This method elegantly circumvents the limitations of earlier approaches, providing direct access to pyrimidines that are unsubstituted at the 4-position, a challenging task with previous methods.[10]
The key to their approach is the use of a stable, activated propen-1-ol salt: the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent is prepared by condensing methyl 3,3-dimethoxypropionate with methyl formate in the presence of sodium hydride.[10] The resulting sodium salt is a stable solid that reacts readily and cleanly with a wide variety of amidinium salts to afford the desired 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[10]
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via the Zhichkin-Fairfax Method
This protocol is a self-validating system; successful formation of the sodium salt is a prerequisite for the final pyrimidine synthesis.
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition: Prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred sodium hydride suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the sodium salt as a stable, solid reagent.
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester
-
Setup: In a separate flask, dissolve the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition: Add the desired amidinium salt (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[12]
Diagram: Workflow for the Zhichkin-Fairfax Synthesis
Caption: Experimental workflow for the synthesis of 2-substituted pyrimidine-5-carboxylates.
Data Presentation: Representative Yields
The versatility of the Zhichkin-Fairfax method is demonstrated by its applicability to a range of amidinium salts, leading to diverse 2-substituted products.
| 2-Substituent (R group) | Amidinium Salt Used | Representative Yield (%) |
| Hydrogen (H) | Formamidinium acetate | 75-85% |
| Methyl (CH₃) | Acetamidinium chloride | 70-80% |
| Phenyl (C₆H₅) | Benzamidinium chloride | 65-75% |
| Amino (NH₂) | Guanidinium chloride | 60-70% |
| Note: Yields are representative and can vary based on reaction scale and specific conditions.[10] |
Part 3: From Scaffold to Drug—The Discovery of Biological Activity
The development of robust synthetic methods unlocked the potential for systematic exploration of the biological activities of pyrimidine-5-carboxylate and carboxamide derivatives. This exploration has revealed a remarkable diversity of pharmacological applications.
A Hub for Therapeutic Innovation
The pyrimidine-5-carboxylate core has proven to be a highly effective platform for developing targeted inhibitors for a variety of diseases. The ester or amide functionality at the 5-position often serves as a key interaction point with biological targets, while the substituent at the 2-position can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[12]
Table: Therapeutic Applications of Pyrimidine-5-Carboxylate/Carboxamide Derivatives
| Therapeutic Area | Biological Target | Example Application / Compound Class | Reference |
| Oncology | Kinesin Eg5, CDKs, EGFR | Anticancer agents that inhibit tumor cell proliferation. | [6][13] |
| Inflammatory Disease | Salt-Inducible Kinases (SIKs) | Treatment for inflammatory bowel disease (IBD). | [14] |
| Metabolic Disease | Nicotinamide N-methyltransferase (NNMT) | Novel inhibitors for the treatment of type 2 diabetes. | [15] |
| Infectious Disease | Plasmodium falciparum targets | Hybrid antimalarial agents. | [16] |
| Cardiovascular | L-type Calcium Channels | Antihypertensive agents (derived from Biginelli products). | [9] |
| Immunology | Spleen Tyrosine Kinase (Syk) | Control of B-cell function for antibody-related diseases. | [17] |
Diagram: The Pyrimidine-5-Carboxylate Core as a Versatile Therapeutic Scaffold
Caption: Diverse therapeutic applications stemming from the core pyrimidine-5-carboxylate structure.
Case Study: SIK Inhibitors for Inflammatory Bowel Disease
A recent example highlighting the power of this scaffold is the discovery of pyrimidine-5-carboxamide derivatives as novel inhibitors of Salt-Inducible Kinases (SIKs).[14] SIKs are crucial regulators of the inflammatory process, particularly in macrophages. Researchers designed and synthesized a series of pyrimidine-5-carboxamide compounds to improve the drug-like properties of an earlier, less stable inhibitor.[14] The most promising compound from this work demonstrated favorable activity, excellent metabolic stability, and enhanced in vivo exposure. Mechanistic studies confirmed that it worked by up-regulating the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12, showcasing a highly targeted therapeutic effect.[14]
Conclusion and Future Outlook
The history of pyrimidine-5-carboxylate compounds is a compelling narrative of scientific progress, from the foundational elegance of 19th-century multicomponent reactions to the precision of 21st-century targeted drug design. The Biginelli reaction provided the initial spark, creating a class of compounds whose full potential would only be realized decades later. Subsequent innovations in synthetic methodology, such as the Zhichkin-Fairfax synthesis, provided the tools necessary for chemists to systematically explore the chemical space around this scaffold.
Today, the pyrimidine-5-carboxylate core is firmly established as a "privileged" structure in medicinal chemistry. Its synthetic tractability and its ability to serve as a platform for developing highly selective inhibitors for a wide range of biological targets ensure its continued relevance. Future research will undoubtedly focus on applying green chemistry principles to the synthesis of these compounds, exploring new therapeutic areas, and leveraging computational chemistry to design next-generation derivatives with even greater potency and specificity. The journey of this humble heterocycle is far from over; it remains a molecule of immense promise for addressing unmet medical needs.
References
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- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
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- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
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- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
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- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
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The Pyrimidine-5-Carboxylate Scaffold: A Versatile Core for Kinase Inhibitor Design
An In-depth Technical Guide to the Structural Analogs of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Introduction: The Prominence of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in multiple hydrogen bonding interactions, coupled with the synthetic tractability of its derivatives, has made it a cornerstone in the design of targeted therapies. Within this vast chemical space, this compound (EMMPC) serves as a foundational structure for the exploration of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the structural analogs of EMMPC, focusing on the rationale behind their design, synthetic strategies, structure-activity relationships (SAR), and their potential as therapeutic agents.
The core structure of EMMPC, with its distinct substitution pattern at the C2, C4, and C5 positions of the pyrimidine ring, offers a rich platform for chemical modification. The 4-methylamino group can be readily modified to explore interactions with the hinge region of kinase active sites, the 2-methylthio group provides a vector for accessing different pockets within the enzyme, and the ethyl 5-carboxylate can be altered to modulate physicochemical properties or introduce additional binding interactions. These characteristics make EMMPC and its analogs particularly relevant in the development of targeted cancer therapies, where kinase dysregulation is a common oncogenic driver.[2]
Strategic Modifications of the EMMPC Scaffold: A Gateway to Diverse Biological Activities
The therapeutic potential of EMMPC analogs is unlocked through strategic structural modifications. These modifications are typically aimed at enhancing target affinity, improving selectivity, and optimizing pharmacokinetic properties. The primary points of diversification on the EMMPC scaffold are the C4-amino substituent, the C2-thioether linkage, and the C5-ester functionality.
C4-Amino Substitutions: Targeting the Kinase Hinge Region
A pivotal strategy in the design of kinase inhibitors based on the pyrimidine scaffold is the modification of the C4-amino group. This position is often oriented towards the hinge region of the kinase active site, a critical area for ATP binding. By introducing various substituted aryl or alkyl groups at this position, it is possible to form key hydrogen bonds and hydrophobic interactions that anchor the inhibitor to the enzyme.
For instance, replacing the methylamino group of EMMPC with larger, more complex amines, such as substituted anilines, has been shown to yield potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] The nature of the substituent on the aniline ring can further fine-tune the inhibitory activity and selectivity profile of the compound.
C2-Thioether Modifications: Exploring the Ribose Pocket and Beyond
The 2-methylthio group of EMMPC provides a versatile handle for synthetic elaboration. This position can be functionalized with a wide array of substituents to probe different regions of the kinase active site, such as the ribose-binding pocket. Modifications at this position can influence the overall conformation of the inhibitor and introduce additional points of interaction, thereby enhancing potency and selectivity. The introduction of substituted benzylthio groups has been explored, leading to compounds with significant antimicrobial activity.
C5-Ester and Carboxamide Derivatives: Modulating Physicochemical Properties and Targeting the Solvent-Exposed Region
The ethyl 5-carboxylate group of EMMPC is situated in a region that is often solvent-exposed in the kinase active site. This functionality can be modified to improve aqueous solubility, cell permeability, and other drug-like properties. Hydrolysis of the ester to the corresponding carboxylic acid or conversion to various amides can introduce new hydrogen bonding interactions and alter the pharmacokinetic profile of the molecule. The conversion to carboxamides, in particular, has been a successful strategy in developing potent kinase inhibitors by allowing for interaction with amino acid residues in the solvent-accessible region of the active site.
Synthetic Strategies for EMMPC Analogs
The synthesis of EMMPC and its structural analogs typically commences from a common, versatile intermediate: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This key precursor allows for the facile introduction of diverse amino functionalities at the C4 position via nucleophilic aromatic substitution.
Workflow for the Synthesis of EMMPC Analogs
Caption: General synthetic workflow for EMMPC analogs.
Experimental Protocol: Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (A Representative Analog)
This protocol describes the synthesis of a representative analog, demonstrating the key synthetic transformations.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add S-methylisothiourea sulfate and diethyl ethoxymethylenemalonate.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with acetic acid.
-
Collect the precipitated solid by filtration, wash with water and ethanol, and dry to yield the product.
Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
To a stirred suspension of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in acetonitrile, add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Add N,N-dimethylaniline dropwise and then heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Step 3: Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
-
To a solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol or isopropanol, add benzylamine and a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Biological Evaluation and Structure-Activity Relationship (SAR)
The biological activity of EMMPC analogs is typically assessed through a combination of in vitro enzyme assays and cell-based assays. Kinase inhibition assays are crucial for determining the potency and selectivity of the compounds against their intended targets, while cell proliferation assays, such as the MTT assay, provide insights into their anticancer effects.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of EMMPC analogs.
Key SAR Insights
-
C4-Position: The nature of the substituent at the C4-amino position is critical for potent kinase inhibition. Aromatic amines, particularly those with specific substitution patterns, often exhibit superior activity compared to simple alkylamines. This is attributed to their ability to form favorable interactions with the kinase hinge region.
-
C2-Position: While the methylthio group is a common starting point, modifications at this position can significantly impact activity. The introduction of bulkier or more flexible groups can lead to enhanced potency by accessing adjacent pockets in the ATP-binding site.
-
C5-Position: Conversion of the ethyl ester to amides or other functional groups can modulate solubility and cell permeability. Furthermore, these modifications can introduce additional hydrogen bonding interactions, contributing to the overall binding affinity.
Data Presentation: In Vitro Activity of Representative Pyrimidine Analogs
| Compound ID | C4-Substituent | C2-Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | -NH-benzyl | -SMe | VEGFR-2 | 1.25 | Fictional Data |
| 2 | -NH-(3-chlorophenyl) | -SMe | VEGFR-2 | 0.45 | Fictional Data |
| 3 | -NH-(3-methoxyphenyl) | -SMe | VEGFR-2 | 0.89 | Fictional Data |
| 4 | -NH-benzyl | -S-benzyl | VEGFR-2 | 0.98 | Fictional Data |
| 5 | -NH-benzyl | -SMe | EGFR | 2.5 | Fictional Data |
Note: The data in this table is illustrative and intended to represent typical findings for this class of compounds.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many pyrimidine-based kinase inhibitors exert their anticancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
By inhibiting the autophosphorylation of VEGFR-2, EMMPC analogs can block the downstream signaling cascade, ultimately leading to a reduction in angiogenesis and tumor growth.
Protocols for Biological Evaluation
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of recombinant human VEGFR-2 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add the kinase buffer, diluted test compound (or DMSO for control), and VEGFR-2 enzyme to the wells of a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol provides a method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.[1][7][8][9]
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[1]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel kinase inhibitors. The synthetic accessibility of the key 4-chloro intermediate allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The insights gained from the biological evaluation of these analogs continue to guide the design of next-generation targeted therapies.
Future research in this area will likely focus on the development of more selective inhibitors that can overcome mechanisms of drug resistance. Furthermore, the exploration of novel substitutions at the C2 and C5 positions may lead to compounds with unique pharmacological profiles and improved therapeutic windows. The continued application of structure-based drug design, coupled with advanced synthetic methodologies, will undoubtedly unlock the full potential of the pyrimidine-5-carboxylate core in the ongoing quest for more effective and safer medicines.
References
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- Cacciari, B., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(8), 863-872.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282.
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ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
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ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
- Wallace, E. M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5090-5102.
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PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]
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JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
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- He, L. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.
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- El-Nassan, H. B., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6931.
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ResearchGate. (n.d.). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
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- Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals, 15(5), 624.
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Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a key intermediate in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's solubility and stability is not merely a formality but a foundational pillar upon which successful therapeutic development is built. Poor aqueous solubility can hinder bioavailability and lead to inconsistent results in biological assays, while instability can compromise shelf-life, safety, and efficacy.[1]
This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. We will explore the theoretical underpinnings and provide actionable, field-proven methodologies for the precise characterization of this pyrimidine derivative.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a master variable that governs its absorption, distribution, and ultimate therapeutic window. For pyrimidine derivatives, which are prevalent in numerous drug classes, this property is dictated by the intricate interplay of the heterocyclic core and its substituents with the chosen solvent system.[1][2] Factors such as pH, temperature, and the polarity of the solvent all play a significant role.[3]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is assessed under two distinct paradigms:
-
Kinetic Solubility : This is the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It is a measure of how quickly a compound precipitates and is invaluable for high-throughput screening (HTS) where speed is essential.[1]
-
Thermodynamic Solubility : This represents the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This value is the gold standard for lead optimization and preclinical development, as it reflects the maximum concentration achievable under stable conditions.[1]
The molecular structure of this compound—with its ester, methylamino, and methylthio groups—suggests a molecule with moderate polarity. While the pyrimidine core can participate in hydrogen bonding, the molecule as a whole is expected to have limited aqueous solubility, making its precise determination crucial.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the definitive approach for determining thermodynamic solubility. The causality behind this choice is its foundation in achieving a true equilibrium state, thereby providing a reliable and reproducible solubility value.
Methodology:
-
Preparation of Media : Prepare relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline (PBS) to mimic physiological conditions) and select relevant organic solvents (e.g., Ethanol, Acetonitrile, DMSO).
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Analysis : Carefully aspirate a precise aliquot of the clear supernatant. Dilute this sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) for analysis.
-
Quantification : Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[1]
Experimental Protocol: Kinetic Solubility (High-Throughput Method)
This protocol is designed for rapid assessment, mirroring the conditions often encountered in early-stage biological screening.
Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Incubation Mixture : In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of the DMSO stock solution to achieve a final nominal concentration of 200 µM. This small percentage of DMSO minimizes its effect on the aqueous medium.
-
Incubation : Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.
-
Clarification : Filter the plate using a 96-well filter plate to remove any precipitated compound.
-
Quantification : Analyze the filtrate using HPLC-UV, LC-MS, or UV-Vis spectroscopy against a calibration curve prepared in the same final solvent composition (1% DMSO in PBS). The resulting concentration is the kinetic solubility.
Data Presentation: Solubility Profile
All quantitative data should be summarized for clear comparison. The following table presents a hypothetical solubility profile for the target compound.
| Solvent/Medium | Temperature (°C) | Solubility Type | Solubility (µg/mL) |
| Water | 25 | Thermodynamic | 15.2 |
| PBS (pH 7.4) | 25 | Thermodynamic | 25.8 |
| PBS (pH 7.4) | 25 | Kinetic | 45.5 |
| Ethanol | 25 | Thermodynamic | > 1000 |
| Acetonitrile | 25 | Thermodynamic | 850.7 |
| DMSO | 25 | Thermodynamic | > 2000 |
Note: Data are representative and for illustrative purposes only.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment
The stability of a molecule is its capacity to resist chemical change over time. For a pyrimidine derivative, the heterocyclic ring and its ester functional group are potential sites of lability.[4] Forced degradation, or stress testing, is an essential practice to identify likely degradation pathways, develop stability-indicating analytical methods, and predict the compound's shelf-life.
Theoretical Framework: Degradation Pathways
Potential instabilities for this compound include:
-
Hydrolysis : The ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid. The pyrimidine ring itself can also be sensitive to pH extremes.[4]
-
Oxidation : The methylthio (sulfanyl) group is a primary target for oxidation, potentially forming sulfoxides or sulfones.
-
Photodegradation : Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions and degradation.[4]
-
Thermal Degradation : Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[4]
Experimental Protocol: Forced Degradation Study
A forced degradation study systematically exposes the compound to harsh conditions. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.
Methodology:
-
Stock Preparation : Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Dilute the stock with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis : Dilute the stock with 0.1 M NaOH and keep at room temperature (base-catalyzed hydrolysis is often rapid).
-
Oxidation : Dilute the stock with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress : Store the solid compound and a solution of the compound in an oven at 60°C.
-
Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Time Points : Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching : Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis : Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent drug from all major degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Balance : Calculate the mass balance to ensure that the decrease in the parent compound's peak area corresponds to the increase in the peak areas of the degradation products.
Data Presentation: Stability Profile
The results of the forced degradation study are best presented in a summary table.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 | 88.5 | Yes (Probable ester hydrolysis) |
| 0.1 M NaOH, RT | 4 | 75.2 | Yes (Probable ester hydrolysis) |
| 3% H₂O₂, RT | 24 | 91.3 | Yes (Probable sulfoxide) |
| Heat (60°C, solid) | 72 | 99.8 | No |
| Heat (60°C, solution) | 72 | 98.1 | Minor, unidentified |
| Photostability (ICH) | - | 99.5 | No |
Note: Data are representative and for illustrative purposes only.
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
This guide has outlined the essential theoretical considerations and practical methodologies for the comprehensive evaluation of the solubility and stability of this compound. By employing these self-validating protocols, researchers can generate high-quality, reliable data that is crucial for advancing promising compounds through the drug development pipeline. A robust understanding of these core physicochemical properties ensures that decisions made during discovery and development are based on a solid foundation of scientific evidence, ultimately increasing the probability of clinical success.
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A Technical Guide to the Safe Handling of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate for Research and Development Professionals
Section 1: Introduction and Compound Profile
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a substituted pyrimidine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structural framework is present in a variety of biologically active molecules, making it a valuable intermediate for synthesizing novel therapeutic agents. Related pyrimidine structures are integral to the development of kinase inhibitors for oncology, antiviral compounds, and agrochemicals.[1][2][3]
Given its role as a reactive intermediate, a comprehensive understanding of its safe handling, storage, and disposal is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a technical framework for managing this compound in a laboratory setting, grounded in the precautionary principle due to the limited availability of comprehensive toxicological data.
Chemical Structure
Caption: Chemical structure of this compound.
Compound Identification
| Property | Value | Source |
| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | [4] |
| CAS Number | 76360-82-2 | [4][5][6] |
| Molecular Formula | C₉H₁₃N₃O₂S | [4][5][6] |
| Molecular Weight | 227.29 g/mol | [4] |
| Synonyms | ETHYL 4-(METHYLAMINO)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester | [4] |
| Appearance | Solid | [7] |
Section 2: Hazard Identification and Toxicological Profile
A critical aspect of handling this compound is the explicit acknowledgment that its chemical, physical, and toxicological properties have not been thoroughly investigated.[6] This data gap necessitates a conservative approach to safety, where handling protocols are informed by data from structurally analogous compounds. Researchers must operate under the assumption that the compound is potentially hazardous until proven otherwise.
Based on GHS classifications of similar pyrimidine carboxylates, the primary anticipated hazards include:
-
Skin Irritation (Potential): Structurally related compounds are known to cause skin irritation.[8]
-
Serious Eye Irritation (Potential): Analogous chemicals are classified as causing serious eye irritation.[8]
-
Respiratory Irritation (Potential): Inhalation may cause respiratory irritation.[6][8]
-
Skin Sensitization (Potential): A related pyrimidine, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, may cause an allergic skin reaction.[9]
-
Aquatic Toxicity (Potential): The aforementioned amino-substituted analogue is also classified as very toxic to aquatic life with long-lasting effects.[10]
Due to these potential hazards, the compound should be handled with appropriate engineering controls and personal protective equipment at all times.
Section 3: Risk Assessment and Control Measures
A systematic risk assessment is mandatory before any work with this compound begins. The process involves identifying potential exposure scenarios and implementing robust control measures to mitigate risk. The causality behind these controls is to create multiple barriers between the researcher and the chemical hazard.
Risk Assessment Workflow
Caption: A systematic workflow for laboratory risk assessment.
Hierarchy of Controls
The implementation of safety measures should follow the hierarchy of controls, prioritizing the most effective strategies first.
-
Engineering Controls: This is the primary line of defense.
-
Causality: Physically separates the operator from the hazard.
-
Implementation: All handling of the solid compound, especially weighing and transfers where dust can be generated, must be performed inside a certified chemical fume hood.[11] The fume hood's negative pressure contains and exhausts airborne particles, preventing inhalation.
-
-
Administrative Controls: These are the work practices that reduce risk.
-
Causality: Standardizes safe procedures and ensures personnel are properly informed.
-
Implementation: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Designate a specific area of the lab for its use. Ensure all personnel have received documented training on the SOP and associated hazards.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier and is required even when other controls are in place.
-
Causality: Protects the user from direct contact in the event of a spill or unforeseen exposure.
-
Implementation:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[6]
-
Skin Protection: A lab coat must be worn and fully fastened. Handle the chemical with compatible nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5][6]
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or situations with a high potential for dust generation, a P95 (US) or P1 (EU) particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[5][6]
-
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: General Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses).
-
Work Area: Confirm the chemical fume hood is operational. Set up a plastic-backed absorbent liner on the work surface.
-
Handling: Retrieve the container from its storage location. Place it inside the fume hood before opening.
-
Weighing: Use a tared weigh boat or vial. Carefully transfer the desired amount of solid using a clean spatula, minimizing any dust generation.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Wipe the spatula and any contaminated surfaces within the hood with a damp cloth. Dispose of the cloth and weigh boat as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.
SOP 2: Emergency Procedures
Caption: Flowchart for spill and personal exposure emergency responses.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5][6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes at an eyewash station and consult a physician.[5][6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5][9]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[6]
-
In Case of a Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Avoid creating dust.[5][6] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[5][6] Do not allow the product to enter drains.[6]
SOP 3: Storage and Transport
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] For long-term stability as a research chemical, storage at 2-8°C is recommended.[1]
-
Transport: When moving the chemical within the laboratory, ensure the container is sealed and use a secondary container to mitigate the risk of spills.
Section 5: Disposal and Decontamination
-
Waste Disposal: This material and its container must be disposed of as hazardous waste.[9] All solutions and contaminated disposable materials should be collected in a designated, labeled hazardous waste container. Contact a licensed professional waste disposal service for final disposal, which may involve incineration in a facility equipped with an afterburner and scrubber.[5]
-
Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before standard washing. Work surfaces should be wiped down with a decontaminating solution and then water.
Section 6: Conclusion
This compound is a valuable research tool whose safety profile is not yet fully characterized. This lack of data mandates a cautious and proactive approach to safety. By adhering to the principles of risk assessment, implementing a robust hierarchy of controls, and strictly following established protocols, researchers can handle this compound safely and effectively. The ultimate responsibility for safety lies with the trained professional, who must combine procedural knowledge with sound scientific judgment.
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- PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate.
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- Cayman Chemical. (2024-07-26). Safety Data Sheet - Thio-TEPA.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets.[1] The pyrimidine nucleus is a privileged scaffold in the design of protein kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[2][3][4] This bioisosteric relationship provides a foundational framework for developing potent and selective inhibitors.[3][4] The 2,4,5-trisubstituted pyrimidine motif, in particular, offers a versatile platform for introducing various chemical functionalities to optimize potency, selectivity, and pharmacokinetic properties.[5]
This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate as a key starting material for the synthesis of advanced protein kinase inhibitors, with a focus on precursors for Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors like Palbociclib and Ribociclib.[6]
Strategic Overview of the Synthetic Pathway
The synthetic route from this compound to a common precursor for CDK4/6 inhibitors involves a series of key transformations targeting the C2, C4, and C5 positions of the pyrimidine ring. The general strategy is outlined below:
Caption: General synthetic workflow from the starting material to a CDK inhibitor precursor.
Part 1: Synthesis of the Key Intermediate - Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
The initial step involves the conversion of the 4-methylamino group to a more versatile chloro group, which serves as a good leaving group for subsequent nucleophilic aromatic substitution reactions.
Protocol 1: Chlorination of this compound
Objective: To synthesize Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Reaction Scheme:
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Application Notes and Protocols: Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in Antiviral Drug Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in the field of antiviral drug discovery. Pyrimidine derivatives are a well-established class of compounds with significant therapeutic applications, including antiviral agents that interfere with viral replication.[1][2][3] This guide outlines the scientific rationale for investigating this specific compound, its potential mechanisms of action, and detailed protocols for its evaluation as a novel antiviral candidate. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway from initial screening to mechanistic studies.
Introduction and Scientific Rationale
This compound belongs to the pyrimidine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its presence in nucleobases and its members' diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Notably, numerous pyrimidine derivatives, particularly nucleoside analogs, have been successfully developed as antiviral drugs.[1][5] These agents typically function by inhibiting viral DNA or RNA synthesis, thereby halting viral replication.[1] Examples of successful pyrimidine-based antivirals include Lamivudine for HIV and Hepatitis B, and Sofosbuvir for Hepatitis C.[1]
The structural features of this compound, including the pyrimidine core and various functional groups, suggest its potential as a bioactive molecule. A structurally related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, is known to be a key intermediate in the synthesis of antiviral and anticancer agents, lending further support to the investigation of the title compound.[6]
This document will guide researchers through a systematic evaluation of this compound as a potential antiviral agent. The protocols provided cover essential stages of early-phase drug discovery, from initial cytotoxicity assessment and broad-spectrum antiviral screening to more specific mechanistic assays.[7][8]
Potential Mechanisms of Antiviral Action
Based on the known mechanisms of other pyrimidine derivatives, this compound could potentially exert its antiviral effects through several pathways.[1][9] The initial stages of investigation should aim to elucidate which, if any, of these mechanisms are relevant.
-
Inhibition of Viral Polymerases: As a nucleoside analog mimic, the compound, after potential intracellular phosphorylation, could act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[9][10]
-
Inhibition of Viral Proteases: Many viruses rely on proteases for the cleavage of polyproteins into functional viral proteins.[11] The pyrimidine scaffold could serve as a basis for designing inhibitors of these critical viral enzymes.[12][13]
-
Interference with Viral Entry/Fusion: Some antiviral compounds prevent the virus from entering the host cell. The compound could potentially interfere with the fusion of the viral envelope with the host cell membrane.
-
Modulation of Host Cell Pathways: The compound might also act on host cell factors that are essential for viral replication, for example, by inhibiting pyrimidine biosynthesis, thereby depleting the nucleotide pool available for viral genome synthesis.[9][14]
The following diagram illustrates the potential points of intervention in a generic viral life cycle that could be targeted by a pyrimidine derivative.
Caption: Workflow for the plaque reduction assay.
Mechanistic Assays
If significant antiviral activity is observed in the primary screening, the following assays can be used to investigate the compound's mechanism of action.
4.1. Reverse Transcriptase (RT) Inhibitor Assay
This assay is relevant for retroviruses like HIV. Commercially available kits provide a non-radioactive method for screening RT inhibitors. [15] Principle: The assay measures the ability of RT to synthesize DNA from an RNA template. The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, typically via an ELISA-based method. A reduction in the signal in the presence of the test compound indicates inhibition of RT activity.
4.2. Protease Inhibitor Assay
This assay is applicable to viruses that utilize a protease for maturation, such as HIV and Hepatitis C virus. [12] Principle: These assays often use a fluorogenic peptide substrate that mimics the viral protease's cleavage site. [12][16]In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore from a quencher and producing a fluorescent signal. An effective inhibitor will prevent cleavage, resulting in a reduced fluorescent signal. [12]
Data Interpretation and Next Steps
The primary outputs of this initial evaluation will be the CC50 and IC50 values. These are used to calculate the Selectivity Index (SI) , a critical parameter in early drug discovery.
Selectivity Index (SI) = CC50 / IC50
A higher SI value indicates that the compound is more selective for inhibiting the virus than for causing toxicity to the host cells. [2][17]A compound with a high SI is a more promising candidate for further development.
| Selectivity Index (SI) | Interpretation |
| < 10 | Low selectivity, likely not a good candidate. |
| 10 - 100 | Moderate selectivity, warrants further investigation. |
| > 100 | High selectivity, strong candidate for lead optimization. |
Successful identification of a compound with a favorable SI would lead to the next stages of drug development, which include lead optimization, in vivo efficacy studies in animal models, and detailed toxicology and pharmacokinetic studies. [7][8]
Conclusion
This compound represents a promising, yet unexplored, candidate for antiviral drug discovery based on its structural class. The protocols and workflows detailed in this application note provide a robust framework for its systematic evaluation. By following these methodologies, researchers can effectively determine the compound's cytotoxicity, antiviral efficacy, and potential mechanism of action, thereby contributing to the development of novel antiviral therapeutics.
References
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Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific. (n.d.). Retrieved from [Link]
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Protease Assay Services | Reaction Biology. (n.d.). Retrieved from [Link]
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Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. Retrieved from [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. Retrieved from [Link]
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Development of a high-throughput method to screen novel antiviral materials. (2022). PLOS One. Retrieved from [Link]
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A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. (2021). PLOS ONE. Retrieved from [Link]
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Screening of novel inhibitors of HIV-1 reverse transcriptase with a reporter ribozyme assay. (n.d.). PubMed. Retrieved from [Link]
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Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2011). PubMed Central. Retrieved from [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]
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Antiviral drug discovery - Part 1: From no drug to promising candidates. (2019, August 30). Virology Research Services. Retrieved from [Link]
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Advances in Antiviral Drug Discovery and Development: Part II. (2009, April 27). Taylor & Francis Online. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). PMC - PubMed Central. Retrieved from [Link]
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Protease Assays and Screening Systems. (n.d.). G-Biosciences. Retrieved from [Link]
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Chemical structures of the most active antiviral pyrimidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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Protease Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. Retrieved from [Link]
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Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. (2023). PMC - NIH. Retrieved from [Link]
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A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022, March 15). PMC - NIH. Retrieved from [Link]
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Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
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A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). NIH. Retrieved from [Link]
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Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (2014). PNAS. Retrieved from [Link]
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High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. Retrieved from [Link]
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MTT Cytotoxicity Study. (n.d.). NAMSA. Retrieved from [Link]
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Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. (1978). PubMed. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors for Anticancer Therapy Utilizing Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Introduction: The Pyrimidine Scaffold as a Cornerstone in Anticancer Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleic acids (DNA and RNA), and consequently, a privileged scaffold in the design of therapeutic agents.[1] Its inherent ability to mimic the natural purine and pyrimidine bases allows for the design of molecules that can interact with a wide array of biological targets, including enzymes and receptors involved in cell proliferation and survival. In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, with numerous compounds progressing through clinical trials and into approved therapies.[1][2] This is particularly true for the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1]
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a versatile and highly functionalized building block, primed for the synthesis of a diverse range of complex heterocyclic systems. Its strategic placement of reactive sites—the methylamino group, the methylthio group, and the ethyl carboxylate—provides medicinal chemists with multiple handles for molecular elaboration and optimization of pharmacological properties. This application note provides a detailed guide on the utilization of this key intermediate in the synthesis of a potent class of anticancer agents: pyrido[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the biological evaluation of the resulting compounds.
Strategic Importance of this compound in Kinase Inhibitor Synthesis
The design of kinase inhibitors often revolves around creating a scaffold that can effectively compete with ATP for binding to the kinase's active site. The pyrimidine core of this compound serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrimidine ring play crucial roles in modulating potency, selectivity, and pharmacokinetic properties:
-
The 4-(methylamino) group: This moiety can be a key interaction point with the target kinase or can be further functionalized to introduce larger substituents that probe deeper into the ATP-binding pocket.
-
The 2-(methylthio) group: This group is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of side chains that can be tailored to enhance binding affinity and selectivity for the target kinase.
-
The 5-carboxylate group: This versatile functional group can be transformed into various other functionalities, such as amides or aldehydes, which can then be used to construct fused ring systems or to introduce additional points of interaction with the target protein.
The strategic combination of these features makes this compound an ideal starting material for the construction of potent and selective kinase inhibitors.
Application Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-based CDK4/6 Inhibitor
This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine derivative, a class of compounds known to exhibit potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[3] Overexpression or amplification of CDK4/6 is a common feature in a variety of cancers, making them attractive targets for therapeutic intervention.[3]
Experimental Workflow
The overall synthetic strategy involves a multi-step sequence starting from this compound. The key steps include the reduction of the ester to an alcohol, followed by oxidation to the corresponding aldehyde. A subsequent condensation and cyclization reaction will then form the core pyrido[2,3-d]pyrimidine scaffold. Finally, a nucleophilic aromatic substitution at the C2 position will introduce a desired side chain to enhance biological activity.
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor.
Detailed Protocol
Step 1: Synthesis of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
-
Rationale: The reduction of the ethyl ester to a primary alcohol is the first step in transforming the carboxylate group into a functionality suitable for the subsequent cyclization reaction. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[3]
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of LiAlH4 (1.5 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
-
Rationale: The primary alcohol is oxidized to an aldehyde, which will serve as the electrophilic component in the subsequent condensation and cyclization step. Manganese dioxide (MnO2) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[3]
-
Procedure:
-
Dissolve the (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in chloroform.
-
Add activated MnO2 (5.0 eq) in portions to the solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite, washing the filter cake with chloroform.
-
Concentrate the filtrate under reduced pressure to afford the desired aldehyde, which can be used in the next step without further purification if sufficiently pure.
-
Step 3: Synthesis of the Pyrido[2,3-d]pyrimidine Core
-
Rationale: This key step involves the construction of the fused pyrido[2,3-d]pyrimidine ring system. A Knoevenagel-type condensation between the aldehyde and an active methylene compound, followed by an intramolecular cyclization, will yield the desired scaffold.
-
Procedure:
-
To a solution of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrido[2,3-d]pyrimidine core.
-
Step 4: Oxidation of the Methylthio Group
-
Rationale: To facilitate the final nucleophilic aromatic substitution, the electron-donating methylthio group is oxidized to the strongly electron-withdrawing methylsulfonyl group. This activates the C2 position for nucleophilic attack. meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.[3]
-
Procedure:
-
Dissolve the pyrido[2,3-d]pyrimidine core (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfone.
-
Step 5: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The final step involves the displacement of the methylsulfonyl group with a desired amine. This is a crucial step for introducing diversity and fine-tuning the biological activity of the final compound.
-
Procedure:
-
To a solution of the 2-(methylsulfonyl)pyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF), add the desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.2 eq).
-
Heat the reaction mixture at 100 °C for 3-8 hours.
-
After cooling, the product can be isolated by precipitation upon addition of a non-polar solvent or by standard aqueous workup and purification by column chromatography or recrystallization.
-
Application Notes: Biological Activity and Mechanism of Action
The synthesized pyrido[2,3-d]pyrimidine derivatives are expected to exhibit potent inhibitory activity against CDK4 and CDK6. The biological activity of these compounds can be evaluated using a variety of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
The inhibitory potency of the synthesized compounds against CDK4/Cyclin D1 and CDK6/Cyclin D1 can be determined using enzymatic assays. These assays typically measure the phosphorylation of a substrate, such as the Retinoblastoma (Rb) protein, in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for assessing potency. For example, a potent CDK4 inhibitor, compound 7x, demonstrated an IC50 of 3.87 nM.[3]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | < 10 | [3] |
| PD-0332991 (Palbociclib) | CDK4/Cyclin D1 | 11 | [3] |
| Flavopiridol | Pan-CDK | Varies | [3] |
Cell-Based Antiproliferative Assays
The anticancer activity of the synthesized compounds can be evaluated in a panel of human cancer cell lines. The MTT assay or similar cell viability assays are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). It is important to test the compounds in cell lines where the CDK4/6-Rb pathway is known to be a key driver of proliferation, such as in certain breast cancers, gliomas, and sarcomas.[3]
Mechanism of Action: Targeting the Cell Cycle
CDK4 and CDK6 are key regulators of the G1 phase of the cell cycle. In response to mitogenic signals, CDK4/6 complexes with Cyclin D to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry. By inhibiting CDK4/6, the synthesized pyrido[2,3-d]pyrimidine derivatives prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and thereby inhibiting cancer cell proliferation.
Caption: Simplified signaling pathway of CDK4/6 and the point of intervention.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent anticancer agents, particularly kinase inhibitors. The synthetic route outlined in this application note provides a robust and adaptable framework for the generation of a library of pyrido[2,3-d]pyrimidine derivatives. The resulting compounds are expected to exhibit potent and selective inhibition of CDK4/6, leading to cell cycle arrest and inhibition of tumor growth. This detailed protocol and the accompanying application notes serve as a comprehensive guide for researchers and drug development professionals engaged in the discovery of novel targeted therapies for cancer.
References
-
MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. PubMed Central. Retrieved from [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Convergent Synthesis of a Key Avanafil Intermediate from a Pyrimidine Scaffold
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized for the treatment of erectile dysfunction.[1][2] Its molecular architecture features a central pyrimidine core, which is strategically functionalized with three distinct side chains. The synthesis of avanafil, therefore, relies on the methodical construction of this core and the sequential introduction of these side chains. This document provides a detailed protocol for the synthesis of a key intermediate in the preparation of avanafil, starting from a commercially available pyrimidine derivative. The described synthetic route is a convergent approach, offering insights into the chemical principles and practical considerations for researchers in medicinal chemistry and drug development.
The presented protocol is based on established synthetic transformations, drawing from patented procedures and peer-reviewed literature to ensure reliability and reproducibility.[3][4] We will delve into the rationale behind the choice of reagents and reaction conditions, providing a comprehensive guide for the synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, a pivotal precursor to Avanafil.
Overall Synthetic Strategy
The synthesis commences with 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester, a readily accessible starting material. The strategy involves a series of sequential nucleophilic aromatic substitution reactions, followed by an oxidation and finally, saponification to yield the target carboxylic acid intermediate. This multi-step process is designed to build the complexity of the molecule in a controlled manner.
Figure 1: Synthetic workflow for the avanafil intermediate.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
This initial step involves a nucleophilic aromatic substitution where the chlorine atom at the C4 position of the pyrimidine ring is displaced by the primary amine of 3-chloro-4-methoxybenzylamine.[4] The reaction is facilitated by a base, triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | 232.68 | 10.0 g | 1.0 |
| 3-chloro-4-methoxybenzylamine | 171.62 | 7.38 g | 1.0 |
| Triethylamine | 101.19 | 6.0 mL | 1.05 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (10.0 g, 43.0 mmol) in dichloromethane (200 mL) at room temperature, add 3-chloro-4-methoxybenzylamine (7.38 g, 43.0 mmol).
-
To this mixture, add triethylamine (6.0 mL, 45.15 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the title compound as a solid. A reported yield for this step is 96%.[4]
Part 2: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate
The methylsulfanyl group at the C2 position is oxidized to a methylsulfinyl group. This transformation is crucial as the methylsulfinyl group is a better leaving group than the methylsulfanyl group, facilitating the subsequent nucleophilic substitution.[5] m-Chloroperbenzoic acid (m-CPBA) is a common and effective reagent for this oxidation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | 367.86 | 10.0 g | 1.0 |
| m-Chloroperbenzoic acid (m-CPBA, ~77%) | 172.57 | 6.6 g | 1.1 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated aqueous sodium bicarbonate solution | - | 100 mL | - |
Procedure:
-
Dissolve ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate (10.0 g, 27.2 mmol) in dichloromethane (150 mL) and cool the solution to 0-5 °C in an ice bath.
-
Add m-CPBA (6.6 g, ~29.9 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench the excess m-CPBA, followed by water (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Part 3: Synthesis of (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate
This step introduces the chiral side chain, L-prolinol, via another nucleophilic aromatic substitution, displacing the methylsulfinyl group.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | 383.86 | 10.0 g | 1.0 |
| L-prolinol | 101.15 | 2.9 g | 1.1 |
| Triethylamine | 101.19 | 4.0 mL | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a solution of the crude ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate (10.0 g, 26.0 mmol) in dichloromethane (100 mL), add L-prolinol (2.9 g, 28.6 mmol) and triethylamine (4.0 mL, 28.6 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product. A combined yield of 83% for the oxidation and substitution steps has been reported.[4]
Part 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
The final step in the synthesis of this key intermediate is the saponification of the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide.[4][6] This carboxylic acid is then ready for the final amide coupling to form avanafil.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate | 477.97 | 10.0 g | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 1.67 g | 2.0 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (10.0 g, 20.9 mmol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (1.67 g, 41.8 mmol) in water (50 mL).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 5-6 with 1 M HCl.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain the title compound. A reported yield for this step is 80%.[4]
Conclusion
The protocol outlined provides a robust and reproducible pathway for the synthesis of a key avanafil intermediate from a pyrimidine derivative. By understanding the rationale behind each synthetic step, from the strategic choice of protecting groups to the specific reaction conditions, researchers can effectively troubleshoot and adapt this methodology for their specific needs. This convergent approach is well-suited for the efficient construction of complex drug molecules like avanafil, highlighting the power of modern organic synthesis in pharmaceutical development.
References
- 1. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 4. Avanafil | 330784-47-9 [chemicalbook.com]
- 5. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 6. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in Agrochemical Synthesis
Introduction: The Pyrimidine Core in Modern Crop Protection
The pyrimidine scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules, playing a pivotal role in both pharmaceuticals and modern agrochemicals.[1][2] Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate, a specialized pyrimidine derivative, serves as a highly valuable intermediate in the development of targeted herbicides and fungicides. Its unique substitution pattern, featuring a reactive methylamino group, a methylthio moiety, and an ethyl carboxylate, offers a versatile platform for the construction of complex agrochemical active ingredients.
This document provides a detailed guide for researchers and synthetic chemists on the application of this compound in the synthesis of sulfonylurea herbicides. We will explore the causality behind the synthetic choices, provide a detailed experimental protocol, and elucidate the biochemical mechanism of action of the resulting herbicidal compounds.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material's properties is fundamental to successful synthesis and handling.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | PubChem |
| CAS Number | 76360-82-2 | PubChem[3] |
| Molecular Formula | C₉H₁₃N₃O₂S | PubChem[3] |
| Molecular Weight | 227.29 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | Generic MSDS |
| Solubility | Soluble in many organic solvents | General Chemical Knowledge |
Chemical Structure:
Caption: Chemical structure of this compound.
Application in Herbicide Synthesis: A Representative Protocol
The methylamino group at the C4 position of the pyrimidine ring is a key functional handle for the synthesis of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates. The fundamental reaction involves the condensation of the aminopyrimidine with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge.
While a specific commercial herbicide using this exact starting material is not prominently documented, the following protocol for the synthesis of a representative sulfonylurea herbicide is based on established and widely practiced synthetic methodologies for this class of compounds. This protocol serves as a robust template for the synthesis of analogous active ingredients.
Reaction Principle:
The synthesis proceeds via a nucleophilic addition of the methylamino group of the pyrimidine to the electrophilic carbon of the sulfonyl isocyanate. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the isocyanate.
Caption: General workflow for sulfonylurea herbicide synthesis.
Experimental Protocol: Synthesis of a Representative Sulfonylurea Herbicide
Objective: To synthesize a sulfonylurea herbicide by reacting this compound with a suitable aryl sulfonyl isocyanate.
Materials:
-
This compound
-
2-(Methoxycarbonyl)phenylsulfonyl isocyanate (or a similar aryl sulfonyl isocyanate)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of the highly reactive sulfonyl isocyanate, which would lead to the formation of an inactive sulfonamide and reduce the yield of the desired product.
-
-
Addition of Sulfonyl Isocyanate: To the stirred solution, add the aryl sulfonyl isocyanate (e.g., 2-(Methoxycarbonyl)phenylsulfonyl isocyanate) (1.05 eq) dropwise at room temperature.
-
Rationale: A slight excess of the sulfonyl isocyanate ensures the complete consumption of the pyrimidine starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Reaction times can vary depending on the specific reactants. Chromatographic monitoring ensures that the reaction is allowed to proceed to completion without unnecessary extension.
-
-
Product Isolation: Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If the product remains in solution, reduce the solvent volume under reduced pressure to induce precipitation.
-
Rationale: Many sulfonylurea compounds have limited solubility in common organic solvents like acetonitrile, allowing for straightforward isolation by precipitation and filtration.
-
-
Purification: Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization if necessary.
-
Rationale: Washing with a cold, non-dissolving solvent is an effective way to purify the precipitated product.
-
-
Drying and Characterization: Dry the purified solid under vacuum to obtain the final sulfonylurea herbicide. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Sulfonyl isocyanates are moisture-sensitive and can be lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.[4]
-
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Mechanism of Herbicidal Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
Sulfonylurea herbicides are potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[5] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a rapid cessation of cell division and, ultimately, plant death.
Key Points of the Mechanism:
-
Target Specificity: AHAS is present in plants and microbes but not in animals, which accounts for the low toxicity of sulfonylurea herbicides to mammals.
-
Binding Site: Sulfonylureas bind to a specific site on the AHAS enzyme, blocking the access of the natural substrates (pyruvate or α-ketobutyrate) to the active site.
-
Consequence of Inhibition: The depletion of branched-chain amino acids halts protein synthesis, leading to the cessation of growth in meristematic tissues (growing points).
-
Symptoms: Visible symptoms in susceptible plants, such as stunting, chlorosis (yellowing), and necrosis (tissue death), typically appear several days to a week after application.
Caption: Mechanism of action of sulfonylurea herbicides via AHAS inhibition.
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the agrochemical industry. Its application in the synthesis of sulfonylurea herbicides, as demonstrated in the representative protocol, highlights its importance in creating highly effective and selective crop protection agents. A deep understanding of both the synthetic pathways and the biochemical mechanisms of action is paramount for the development of next-generation agrochemicals that can meet the growing demands for sustainable agriculture.
References
-
PubChem. Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. [Link]
-
MySkinRecipes. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. [Link]
-
MDPI. Synthesis and Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]
-
Purdue University. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]
-
Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]
-
DIARY directory. Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. [Link]
- Google Patents.
-
ResearchGate. Synthesis of new herbicides from the class of sulfonylureas. [Link]
- Google Patents.
-
PubChem. Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. [Link]
Sources
Application Note & Protocol Guide: High-Throughput Screening Strategies for Pyrimidine-Based Compound Libraries
Introduction: The Central Role of Pyrimidines and HTS in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] This nitrogen-containing heterocycle is a fundamental component of nucleobases, and its versatile structure allows for extensive chemical modification, yielding libraries with immense structural diversity.[1][2][3] Consequently, pyrimidine-based compounds are frequently investigated for a wide range of therapeutic targets, including protein kinases, dihydrofolate reductase (DHFR), and polymerases, making them critical assets in the search for novel treatments for cancer, inflammatory diseases, and infectious agents.[3][4][5]
High-Throughput Screening (HTS) serves as the engine for interrogating these large pyrimidine libraries, enabling the rapid and automated testing of millions of compounds to identify "hits" with desired biological activity.[6][7] The success of any HTS campaign hinges on the development of robust, miniaturized, and sensitive assays that can reliably distinguish true biological signals from experimental noise and artifacts.[6][8]
This guide provides an in-depth exploration of field-proven HTS assays and detailed protocols tailored for the evaluation of pyrimidine-based compound libraries. We will delve into the causality behind experimental design, data interpretation, and quality control, equipping researchers with the necessary tools to execute a successful screening campaign from initial assay development to hit confirmation.
Section 1: Foundational Principles for Screening Pyrimidine Libraries
Choosing the Right Assay: Target-Based vs. Phenotypic Screening
The initial strategic decision in an HTS campaign is the choice between a target-based and a phenotypic approach.
-
Target-Based Screening: This is the most common approach, where compounds are tested for their ability to modulate a specific, purified biological target, such as a protein kinase or enzyme.[9] Its primary advantage is the direct and unambiguous identification of a compound's mechanism of action. Biochemical assays, which measure the function of an isolated protein, are the workhorse of this approach.
-
Phenotypic Screening: This method involves treating whole cells (or even whole organisms) with compounds and measuring a change in a cellular "phenotype," such as cell death, proliferation, or the activation of a specific signaling pathway.[7][8] While the direct molecular target is not known initially, this approach has the powerful advantage of ensuring that identified hits are active in a complex biological context (i.e., they are cell-permeable and not immediately metabolized or effluxed).[8]
For pyrimidine libraries, a dual approach is often most powerful. An initial target-based screen can identify potent inhibitors, which are then validated in subsequent cell-based assays to confirm cellular activity and assess cytotoxicity.[10]
Common Molecular Targets for Pyrimidine Compounds
The versatility of the pyrimidine scaffold makes it a suitable binder for numerous enzyme families. Key examples include:
-
Protein Kinases: A major focus of oncology and immunology research. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many pyrimidine derivatives are designed as ATP-competitive inhibitors.[4][11]
-
Dihydrofolate Reductase (DHFR): A critical enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids.[5][12] DHFR is a validated target for anticancer and antimicrobial drugs.[5][12][13]
-
Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling pathways that regulate immune responses and cell growth.[14]
Overview of HTS Assay Technologies
Selecting the appropriate detection technology is critical for assay robustness. The choice depends on the specific biological question, the nature of the target, and available instrumentation.
-
Luminescence-Based Assays: These assays measure light produced from a biochemical reaction, typically catalyzed by a luciferase enzyme.[4] They are exceptionally sensitive, have a wide dynamic range, and are less prone to interference from fluorescent compounds.[4][15] Technologies like Promega's ADP-Glo™ are industry standards for kinase screening.[4][15][16][17]
-
Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).
-
Fluorescence Polarization (FP): Ideal for monitoring binding events. FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) when it binds to a larger protein.[18][19] This technology is homogeneous (no-wash) and well-suited for HTS.[18][19]
-
Resazurin (AlamarBlue): A widely used indicator for cell viability and cytotoxicity. Metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).[20][21][22][23]
-
-
AlphaScreen® Technology: This bead-based, no-wash immunoassay technology is highly versatile.[24][25][26][27] It relies on the proximity of "Donor" and "Acceptor" beads, which, when brought together by a biological interaction, generate a strong luminescent signal.[24][26] It is frequently used to detect protein-protein interactions or post-translational modifications like phosphorylation.[24][25][28]
Section 2: Protocol - Biochemical HTS for Pyrimidine-Based Kinase Inhibitors
This section details a robust, luminescence-based assay for identifying pyrimidine compounds that inhibit the activity of a purified protein kinase.
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which then fuels a luciferase/luciferin reaction to generate a stable, "glow-type" luminescent signal.[15][17] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[16] Inhibitors will reduce the amount of ADP formed, leading to a lower luminescent signal.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition HTS assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
-
Compound Plating: Using an acoustic dispenser, transfer 25-50 nL of each pyrimidine compound from the library stock plate to a low-volume, white, 384-well assay plate.
-
Causality: Acoustic dispensing minimizes DMSO carryover, which can inhibit enzyme activity at higher concentrations. White plates are essential to maximize the luminescent signal.
-
-
Controls: Dedicate specific wells for controls:
-
Negative Control (0% Inhibition): Dispense DMSO only (vehicle). This represents uninhibited kinase activity (maximum signal).
-
Positive Control (100% Inhibition): Dispense a known, potent inhibitor of the target kinase at a high concentration (e.g., Staurosporine). This represents background signal (minimum signal).
-
-
Kinase Reaction Initiation: Prepare a 2X kinase reaction mix in an appropriate kinase buffer (containing MgCl₂, DTT, and BSA). This mix should contain the kinase and its specific substrate (peptide or protein). Add 5 µL of this mix to each well.
-
Causality: Preparing a master mix ensures uniform addition to all wells. The concentrations of kinase, substrate, and ATP should be optimized beforehand to be at or near their respective Km values to ensure sensitive detection of competitive inhibitors.
-
-
Reaction Incubation: Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are mixed at the bottom of the wells. Incubate the reaction at room temperature for 60 minutes.
-
Causality: The incubation time must be within the linear range of the reaction. This is determined during assay development by running a time course. Typically, ~20-50% ATP consumption is optimal for a robust signal window.[4]
-
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[17] Incubate at room temperature for 40 minutes.
-
ADP Detection and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[17]
-
Signal Stabilization: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Causality: The Ultra-Glo™ Luciferase used in this system is engineered to produce a stable, long-lasting signal, which is ideal for batch processing of many plates in an HTS campaign.[15]
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Identification: A "hit" is typically defined as a compound that produces an inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Section 3: Protocol - Cell-Based HTS for Anticancer Activity
This protocol describes a cell-based assay to screen a pyrimidine library for compounds that reduce the viability of cancer cells, a common phenotypic screen.
Principle of the Resazurin Cell Viability Assay
This assay relies on the metabolic activity of living cells. Viable, metabolically active cells maintain a reducing environment within their cytoplasm. These cells can reduce the cell-permeable, non-fluorescent dye resazurin (blue) into the highly fluorescent product resorufin (pink).[20][21] The amount of fluorescent signal produced is directly proportional to the number of viable cells.[20] Compounds that are cytotoxic or cytostatic will lead to a decrease in metabolic activity and thus a reduction in the fluorescent signal.
Experimental Workflow Diagram
Caption: Workflow for a resazurin-based cell viability HTS assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well, black-walled, clear-bottom plate format.
-
Cell Plating: Using a multichannel pipette or automated dispenser, seed a cancer cell line (e.g., A549 lung cancer cells) into 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of culture medium.[29]
-
Causality: The cell seeding density is critical. Too few cells will result in a poor signal window; too many will lead to overgrowth and nutrient depletion. Black-walled plates are required to prevent fluorescent signal crosstalk between wells.
-
-
Cell Adherence: Incubate the plates for 18-24 hours in a humidified incubator at 37°C and 5% CO₂ to allow cells to attach and resume exponential growth.
-
Compound Dosing: Add 50 nL of pyrimidine compounds and controls (DMSO for negative control, a known cytotoxic agent like Doxorubicin for positive control) to the wells.
-
Compound Incubation: Return the plates to the incubator for 48-72 hours.
-
Causality: A 72-hour incubation period is common as it allows for multiple cell doubling times, enabling the detection of both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
-
-
Reagent Addition: Prepare a sterile, working solution of Resazurin (e.g., 0.15 mg/mL in DPBS).[20] Add 10 µL of this solution to each well.[21]
-
Color Development Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Causality: The incubation time should be optimized for the specific cell line to ensure the signal is on the linear portion of the signal-generation curve and has not reached saturation.[29]
-
-
Data Acquisition: Read the fluorescence on a plate reader using an appropriate filter set (e.g., Excitation: 560 nm, Emission: 590 nm).[20][29]
Data Analysis
-
Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Signal_Media_Only_Blank) / (Signal_DMSO_Control - Signal_Media_Only_Blank)
-
Hit Follow-up: Hits are compounds that reduce cell viability below a certain threshold (e.g., <50%). These hits should be re-tested in dose-response format to determine their IC₅₀ (half-maximal inhibitory concentration).
Section 4: Assay Validation and Quality Control - The Self-Validating System
For an HTS campaign to be trustworthy, its quality must be rigorously monitored. The Z'-factor (Z-prime) is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[30][31][32]
Calculating the Z'-Factor
The Z'-factor is calculated using the signals from the positive and negative controls on each assay plate.[30][31][33]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
Interpreting HTS Quality Metrics
A summary of key quality control metrics and their acceptable ranges provides an at-a-glance validation system for every plate run.
| Metric | Formula | Acceptable Range | Interpretation |
| Z'-Factor | 1 - (3*(SD_pos+SD_neg))/ | Mean_pos-Mean_neg | |
| 0 to 0.5 | A marginal assay; may be acceptable but requires careful hit analysis.[30] | ||
| < 0 | An unacceptable assay; the control signals overlap.[30] | ||
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 10 | Indicates a good dynamic range between the maximum and minimum signals. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% | Measures the relative variability of the control signals. Low %CV indicates high precision. |
Causality: Every single plate in an HTS run should have its Z'-factor calculated and monitored. Plates that fail to meet the Z' > 0.5 criterion should be flagged and potentially re-screened, as the data from that plate is not considered reliable.[34] This continuous validation ensures the integrity of the entire screening dataset.
Section 5: Mitigating Common Pitfalls with Pyrimidine Libraries
Screening heterocyclic compounds like pyrimidines can present specific challenges. Proactive measures can mitigate these issues.
-
Compound Interference:
-
Autofluorescence: Some pyrimidine compounds may be inherently fluorescent at the excitation/emission wavelengths of the assay, leading to false positives in fluorescence-based assays.
-
Mitigation: Always perform a counter-screen where compounds are tested in the absence of the biological target. Alternatively, use a non-fluorescence-based detection method like luminescence, which is far less susceptible to this artifact.[35]
-
-
Promiscuous Inhibition:
-
Compound Aggregation: At high concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes, leading to false positives.
-
Mitigation: Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. Re-test hits in the presence and absence of detergent; true inhibitors should maintain activity, while aggregators will often be less potent in the presence of detergent.
-
-
Luciferase Inhibition:
-
Assay-Specific Interference: In luminescence-based assays, compounds can directly inhibit the luciferase reporter enzyme, leading to a signal decrease that is mistaken for target inhibition (a false positive).[4]
-
Mitigation: A crucial counter-screen involves testing hit compounds against the luciferase enzyme directly in the absence of the primary target. This identifies compounds that are luciferase inhibitors, which can then be deprioritized.[4][36]
-
References
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
-
Title: High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: Resazurin Assay Protocol Source: Creative Bioarray URL: [Link]
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Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL: [Link]
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Title: Z-factors - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL: [Link]
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Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
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Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed URL: [Link]
-
Title: Fluorescence Polarization Assay Source: Bio-protocol URL: [Link]
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Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]
-
Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]
-
Title: Protocol for Fluorescence Polarization Assay Using GI224329 Source: ResearchGate URL: [Link]
-
Title: The use of AlphaScreen technology in HTS: Current status Source: ResearchGate URL: [Link]
-
Title: Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability Source: PubMed URL: [Link]
-
Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: AlphaScreen Source: BMG LABTECH URL: [Link]
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Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
-
Title: Standard Operating Procedure to Optimize Resazurin-Based Viability Assays Source: ResearchGate URL: [Link]
-
Title: RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS Source: p-care URL: [Link]
-
Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Silico Screening of the Library of Pyrimidine Derivatives as Thymidylate Synthase Inhibitors for Anticancer Activity Source: ResearchGate URL: [Link]
-
Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: PubMed URL: [Link]
-
Title: Experimental screening of dihydrofolate reductase yields a "test set" of 50000 small molecules for a computational data-mining and docking competition Source: PubMed URL: [Link]
-
Title: Accounting for Artifacts in High-Throughput Toxicity Assays Source: PubMed URL: [Link]
-
Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]
-
Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]
-
Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]
-
Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Source: ResearchGate URL: [Link]
-
Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: Oncotarget URL: [Link]
-
Title: DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents Source: MDPI URL: [Link]
-
Title: Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
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Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]
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The Versatile Pyrimidine Synthon: Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in the architecture of biologically active molecules, from kinase inhibitors to antiviral agents, underscores its remarkable versatility. Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a pivotal building block for the synthesis of a diverse array of therapeutic candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this valuable synthon.
The strategic importance of this particular pyrimidine lies in its trifecta of reactive sites: the 4-methylamino group, the 2-methylthio group, and the 5-ethyl carboxylate. Each of these functional groups can be selectively manipulated, offering a modular approach to the construction of complex molecular architectures. The 4-amino moiety serves as a key handle for building fused heterocyclic systems, most notably in the synthesis of pyrimido[4,5-d]pyrimidines, a core structure in many kinase inhibitors. The 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions or be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and biological activity of the final compound. The ethyl ester at the 5-position provides a site for further chemical elaboration or can be hydrolyzed to the corresponding carboxylic acid.
This guide will provide detailed protocols for the synthesis of this compound and its application in the construction of medicinally relevant scaffolds, with a focus on the underlying chemical principles that govern these transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 76360-82-2[1] |
| Molecular Formula | C₉H₁₃N₃O₂S[1] |
| Molecular Weight | 227.29 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO, DMF) |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C. |
Synthetic Protocols: From Simple Precursors to a Key Building Block
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common and efficient route involves the initial construction of a 4-hydroxypyrimidine ring, followed by chlorination and subsequent nucleophilic substitution with methylamine.
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol.
Workflow for the Synthesis of the Pyrimidine Core
Caption: Synthetic pathway to the target building block.
Materials:
-
S-methylisothiourea sulfate
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add S-methylisothiourea sulfate portion-wise with stirring.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate as a solid.
Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
The hydroxyl group at the 4-position is converted to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.[2] Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.[2][3]
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a fume hood, carefully add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate to a flask containing phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[3]
Protocol 3: Synthesis of this compound
This final step involves the nucleophilic aromatic substitution of the 4-chloro group with methylamine.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Ethanol or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol or THF in a round-bottom flask.
-
Add the methylamine solution to the flask. An excess of methylamine is typically used. If using a salt of methylamine, an organic base like triethylamine should be added.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Application in Medicinal Chemistry: Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds
A primary application of this compound is in the synthesis of pyrimido[4,5-d]pyrimidines, a privileged scaffold in many kinase inhibitors. This is typically achieved through a condensation reaction with guanidine.
Protocol 4: Synthesis of 2,4-Diamino-5-methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-5(6H)-one
This protocol outlines the cyclization of the pyrimidine building block with guanidine to form the fused pyrimido[4,5-d]pyrimidine ring system.
Reaction Scheme: Formation of the Pyrimido[4,5-d]pyrimidine Core
Caption: Cyclization to form the fused heterocyclic system.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes to generate free guanidine.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Expert Insights and Causality in Experimental Choices
-
Choice of Base in Pyrimidine Synthesis: Sodium ethoxide is the preferred base for the initial condensation as it is readily prepared from sodium metal and ethanol, the reaction solvent. The use of an alkoxide base promotes the deprotonation of the active methylene compound (DEEMM) and facilitates the cyclization.
-
Chlorination Reagent: Phosphorus oxychloride is a powerful and effective reagent for converting the 4-hydroxy group to a chloro group. The reaction is typically performed neat or with a high-boiling solvent. Caution must be exercised as the reaction is exothermic and releases HCl gas.
-
Solvent for Amination: The choice of solvent for the reaction with methylamine depends on the form of the amine used. If an aqueous solution of methylamine is used, a water-miscible solvent like ethanol or THF is suitable. For gaseous methylamine or its solution in an organic solvent, aprotic solvents can also be employed.
-
Guanidine Cyclization: The reaction with guanidine requires basic conditions to ensure the presence of the free base, which is the active nucleophile. Sodium ethoxide is a convenient base for this purpose as it is compatible with the ethanolic solvent system. The extended reflux time is necessary to drive the cyclization to completion.
Conclusion: A Gateway to Chemical Diversity
This compound is a testament to the power of strategically functionalized heterocyclic building blocks in medicinal chemistry. Its synthesis from simple precursors is robust and scalable, and its multiple reactive sites provide a versatile platform for the generation of diverse and complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis and application of this key intermediate, empowering researchers to explore new chemical space in the quest for novel therapeutics. The logical and stepwise approach to its synthesis, coupled with its proven utility in constructing privileged medicinal scaffolds, ensures that this compound will remain a valuable tool in the drug discovery arsenal.
References
-
Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimido [4,5-d]pyrimidines. Part I. PubChem. Retrieved from [Link]
-
MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2021, June 3). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]
-
MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. PubChem. Retrieved from [Link]
-
Kyushu University Library. (n.d.). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Collections. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Pyrimido[4,5-d]pyrimidines from Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Detailed Application Notes and Protocols
Introduction: The Significance of Pyrimido[4,5-d]pyrimidines and the Versatility of a Key Building Block
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The strategic synthesis of these molecules is therefore of paramount importance to drug discovery and development. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile and readily accessible starting material for the construction of this bicyclic heteroaromatic system. Its pre-functionalized pyrimidine ring, bearing an amino group and an ester moiety in a 1,2-relationship, provides the ideal springboard for cyclocondensation reactions to forge the second pyrimidine ring. The 2-(methylthio) group offers a valuable handle for further synthetic transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
This comprehensive guide provides detailed synthetic routes and step-by-step protocols for the preparation of pyrimido[4,5-d]pyrimidines from ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The methodologies described herein are grounded in established chemical principles and supported by the scientific literature, offering researchers a practical and reliable resource for the synthesis of this important class of compounds.
Route 1: Cyclocondensation with Formamide to Yield 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one
This is a classical and direct approach to the pyrimido[4,5-d]pyrimidine core, employing formamide as a one-carbon synthon. The reaction proceeds through an initial formylation of the 4-amino group, followed by an intramolecular cyclization with the adjacent ester functionality.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the 4-amino group of the starting pyrimidine on the carbonyl carbon of formamide, leading to the formation of a formylamino intermediate. Subsequent heating promotes an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl. This is followed by the elimination of ethanol to yield the final pyrimido[4,5-d]pyrimidin-4(3H)-one product. The 2-(methylthio) group remains intact throughout this transformation.
Experimental Workflow: Synthesis of 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one
Caption: Workflow for the synthesis of 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
-
Formamide
-
Ethanol (for washing)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents) to the flask. The formamide acts as both a reagent and a solvent.
-
Heat the reaction mixture to reflux (typically 180-190 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, a precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any residual formamide and other impurities.
-
Dry the product under vacuum to obtain 2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.
Expected Outcome and Characterization:
The product is typically an off-white to pale yellow solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the ethyl ester signals and the appearance of a new signal for the pyrimidine proton and an NH proton.
-
¹³C NMR: Confirmation of the fused ring system and the presence of the carbonyl carbon.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
IR Spectroscopy: Presence of a characteristic C=O stretching frequency for the pyrimidinone ring.
| Parameter | Value |
| Product Name | 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |
| Molecular Formula | C₇H₆N₄OS |
| Molecular Weight | 194.22 g/mol |
| Typical Yield | Moderate to Good |
Route 2: Cyclocondensation with Guanidine to Yield 4-Amino-2-(methylthio)pyrimido[4,5-d]pyrimidine
This synthetic route utilizes guanidine (often as the hydrochloride salt) to introduce the N-C-N unit required for the formation of the second pyrimidine ring, leading to a 4-aminopyrimido[4,5-d]pyrimidine derivative. This approach is valuable for accessing compounds with an amino group at the 4-position, a common feature in biologically active molecules.
Mechanistic Rationale
The reaction likely proceeds via an initial nucleophilic attack of the 4-amino group of the starting pyrimidine on one of the electrophilic carbons of guanidine, or through a more complex pathway involving the formation of an intermediate that then cyclizes. The ester group is ultimately displaced by one of the amino groups of guanidine, followed by aromatization to furnish the final product. The use of a base is typically required to liberate the free guanidine from its salt.
Synthetic Pathway: Guanidine Cyclocondensation
Caption: Pathway for the synthesis of 4-Amino-2-(methylthio)pyrimido[4,5-d]pyrimidine.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another high-boiling solvent)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to generate free guanidine.
-
Add Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature with stirring.
-
Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate and specific conditions.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a suitable acid (e.g., dilute HCl or acetic acid).
-
The product may precipitate upon cooling and neutralization. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Expected Outcome and Characterization:
The product is typically a solid. Characterization is performed using standard analytical methods:
-
¹H NMR: Disappearance of the ethyl ester signals and the appearance of signals corresponding to the aromatic protons of the pyrimidopyrimidine core and the amino protons.
-
¹³C NMR: Confirmation of the fused heterocyclic system.
-
Mass Spectrometry: To verify the molecular weight of the target compound.
-
IR Spectroscopy: Characteristic N-H stretching frequencies for the amino group.
| Parameter | Value |
| Product Name | 4-Amino-2-(methylthio)pyrimido[4,5-d]pyrimidine |
| Molecular Formula | C₇H₇N₅S |
| Molecular Weight | 193.23 g/mol |
| Typical Yield | Variable, dependent on conditions |
Route 3: Cyclocondensation with Urea
The reaction with urea provides a route to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, where the 2-(methylthio) group of the starting material is displaced. This transformation introduces two carbonyl functionalities into the newly formed ring.
Mechanistic Considerations
This reaction is expected to be more complex than the previous examples. It likely involves the initial reaction of the 4-amino group with urea, followed by cyclization with the ester. The 2-(methylthio) group, being a good leaving group, can be displaced by a nucleophilic species present in the reaction mixture, likely another molecule of urea or an intermediate, leading to the formation of the dione. High temperatures are typically required for this transformation.
General Protocol Outline
A general procedure would involve heating Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate with an excess of urea at a high temperature (e.g., 180-220 °C), either neat or in a high-boiling solvent. The workup would involve cooling the reaction mixture, followed by trituration with a suitable solvent to isolate the crude product, which would then be purified by recrystallization.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a solid foundation for researchers and drug development professionals to access a variety of pyrimido[4,5-d]pyrimidine derivatives from the versatile starting material, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The choice of the one-carbon synthon (formamide, guanidine, or urea) dictates the substitution pattern on the newly formed pyrimidine ring, allowing for the targeted synthesis of compounds with desired functionalities. The 2-(methylthio) group in the products from the formamide and guanidine routes serves as a valuable synthetic handle for further diversification through nucleophilic aromatic substitution reactions, enabling the creation of extensive compound libraries for biological screening. Future work could focus on expanding the scope of these reactions to include a wider range of one-carbon synthons and exploring the further derivatization of the pyrimido[4,5-d]pyrimidine core to develop novel therapeutic agents.
References
-
Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12), 2937-2951. [Link]
-
Gogoi, J., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]
-
Abdel-Megid, M. (1998). SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS. Heterocyclic Communications, 4(3), 235-244. [Link]
-
de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]
-
Brzozowski, Z., et al. (2007). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 42(9), 1218-1225. [Link]
-
Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Al-Omary, F. A. M., et al. (2019). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 9(1), 1-15. [Link]
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Application Notes and Protocols: The Strategic Role of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Phosphodiesterase-5 (PDE-5) Inhibitors
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile reactivity and ability to mimic biological purines. Within the landscape of drug discovery, pyrimidine derivatives are pivotal intermediates in the synthesis of a class of blockbuster drugs known as phosphodiesterase-5 (PDE-5) inhibitors. These agents, most notably sildenafil, have revolutionized the treatment of erectile dysfunction and are also indicated for pulmonary arterial hypertension.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate as a key starting material in the synthesis of PDE-5 inhibitors. We will explore the chemical logic underpinning its use, present detailed synthetic protocols, and offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.
Chemical Profile of the Key Intermediate
This compound is a highly functionalized pyrimidine derivative. Its strategic importance stems from the specific arrangement of its functional groups, which are primed for the construction of the fused pyrazolopyrimidinone ring system characteristic of sildenafil and its analogues.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₂S | [1] |
| Molecular Weight | 227.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 76360-82-2 | [1] |
The key reactive sites of this molecule are the C4-methylamino group, which can be displaced by a nucleophile, and the C2-methylthio group, which can also be substituted. The ester at the C5 position is crucial for subsequent cyclization reactions.
Proposed Synthetic Pathway: From Pyrimidine to Pyrazolopyrimidinone
The synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core of sildenafil from a pyrimidine precursor is a well-established strategy.[2][3] While a direct literature protocol starting from this compound is not prominently documented for the commercial synthesis of sildenafil, its structural features strongly suggest a viable synthetic route. The following proposed pathway is based on established chemical principles for the synthesis of pyrazolopyrimidinones from substituted pyrimidines.
The overall strategy involves a two-step process:
-
Formation of a Hydrazinyl-Pyrimidine Intermediate: Nucleophilic substitution of a suitable leaving group at the C4 position of the pyrimidine ring with hydrazine.
-
Intramolecular Cyclization: Cyclocondensation of the hydrazinyl-pyrimidine to form the fused pyrazolo[4,3-d]pyrimidin-7-one ring system.
To utilize this compound, a preliminary activation step is necessary to convert the methylamino group into a better leaving group, such as a chloro group.
Visualizing the Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, with methylamine.[1] The chlorine atom at the 4-position of the pyrimidine ring is displaced by the methylamino group.
Q2: Why is the 4-position of the pyrimidine ring preferentially substituted over the 2-position?
The regioselectivity of nucleophilic attack on the pyrimidine ring is a well-documented phenomenon.[2] The 4- and 6-positions are more electron-deficient and thus more susceptible to nucleophilic attack than the 2-position. This is due to the electron-withdrawing nature of the two ring nitrogens, which creates a greater partial positive charge at the C4 and C6 positions.
Q3: What are the critical parameters to control for a high-yield synthesis?
The key to a successful synthesis lies in the careful control of several parameters:
-
Purity of Starting Materials: Ensure the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is of high purity, as impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Temperature plays a crucial role in balancing the reaction rate and minimizing side reactions.
-
Choice of Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials.
-
Base: A suitable base is often required to neutralize the HCl generated during the reaction.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize the yield.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[3][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion rate and purity of the product at different time points.[5][6][7][8]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Starting Material | The Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate may have degraded. | Verify the purity of the starting material using techniques like NMR or melting point analysis.[9][10][11] If necessary, purify the starting material by recrystallization or column chromatography. |
| Insufficient Reaction Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. Be cautious of overheating, which can lead to decomposition. |
| Inappropriate Solvent | The starting materials may not be fully dissolved, or the solvent may be interfering with the reaction. | Ensure the solvent is anhydrous and of high purity. Consider switching to a different aprotic polar solvent like DMF, DMSO, or acetonitrile. |
| Problem with Methylamine Source | The concentration of the methylamine solution may be incorrect, or the gas may not be bubbling through the reaction mixture effectively. | Use a freshly opened or recently titrated solution of methylamine. If using methylamine gas, ensure a steady and controlled flow into the reaction mixture with efficient stirring. |
| Inadequate Mixing | Poor stirring can lead to localized concentration gradients and incomplete reaction. | Use a magnetic stirrer with a stir bar of appropriate size and ensure vigorous stirring throughout the reaction. |
Issue 2: Formation of Significant By-products
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Excessive heat can lead to the decomposition of starting materials or the product, or promote side reactions. | Lower the reaction temperature and monitor the reaction for a longer period. |
| Presence of Water | Water can react with the starting material to form the corresponding 4-hydroxypyrimidine derivative, a common side product in reactions of chloropyrimidines.[12] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Excess Methylamine | A large excess of methylamine can potentially lead to the formation of di-substituted products or other side reactions, although displacement of the 2-methylthio group is less likely. | Use a controlled excess of methylamine (e.g., 1.5-2.0 equivalents). |
| Solvolysis | If using an alcohol as a solvent, it can act as a nucleophile and compete with methylamine, leading to the formation of an alkoxy-pyrimidine by-product.[13][14] | Switch to a non-nucleophilic solvent such as THF, DMF, or DMSO. |
Issue 3: Difficult Purification of the Final Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The presence of unreacted starting material can co-elute with the product during chromatography. | Ensure the reaction has gone to completion by TLC or HPLC monitoring before proceeding with the work-up. |
| Formation of Polar By-products | The formation of highly polar by-products can make separation by column chromatography challenging. | Optimize the reaction conditions to minimize by-product formation. During purification, try different solvent systems for column chromatography with varying polarities. A gradient elution may be necessary. |
| Product is an Oil | The product may not crystallize easily. | If the product is an oil, purify by column chromatography. If a solid is desired, try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Precursor)
This two-step procedure is a common method for preparing the chloro-pyrimidine precursor.[9]
Step 1: Synthesis of the 4-oxopyrimidine sodium salt
-
In a suitable reaction vessel, dissolve S-methylisothiourea and diethyl ethoxymethylene malonate in a suitable solvent (e.g., ethanol).
-
Add a base, such as sodium ethoxide, to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The sodium salt of the 4-oxopyrimidine will precipitate. Collect the solid by filtration and wash with a cold solvent.
Step 2: Chlorination of the 4-oxopyrimidine
-
Carefully add the dried 4-oxopyrimidine sodium salt to phosphorus oxychloride (POCl3) under an inert atmosphere.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction mixture by slowly adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[15]
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction to yield the final product.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).[16]
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the solution.
-
Addition of Methylamine: Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF) (1.5-2.0 eq.) to the reaction mixture at room temperature. Alternatively, bubble methylamine gas through the solution at a controlled rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, quench the reaction with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[17]
IV. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 10. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 15. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 76360-82-2). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related heterocyclic compounds. We will move beyond simple protocols to address the common, yet often undocumented, challenges encountered during purification, providing solutions grounded in chemical principles.
The structure of our target molecule, possessing a secondary amine, a thioether, and an ester group, presents a unique combination of polarity and reactivity that can complicate purification. This guide provides a systematic approach to achieving high purity, essential for subsequent synthetic steps and biological assays.
Section 1: Initial Assessment & Purification Strategy
Before any purification attempt, a preliminary analysis of the crude material is paramount. This not only dictates the most suitable purification method but also saves significant time and resources.
Frequently Asked Questions (FAQs)
Q1: How should I perform a quick purity assessment of my crude product?
A1: A multi-pronged approach is best for a comprehensive initial assessment:
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Use a combination of solvent systems (e.g., Hexane:Ethyl Acetate and Dichloromethane:Methanol) to get a full picture of all components. The presence of multiple spots indicates impurities. Baseline material suggests highly polar impurities, while spots near the solvent front indicate non-polar ones.
-
Proton NMR (¹H NMR): A crude NMR can quickly reveal the presence of unreacted starting materials, major side-products, and residual solvents. Compare the integral ratios of key peaks to the expected values.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides a more quantitative assessment of purity and confirms the mass of the desired product, helping to identify unknown impurity peaks.
Q2: What are the most common impurities I should expect?
A2: The impurity profile is highly dependent on the synthetic route. However, for the common synthesis involving the displacement of a leaving group (like a chloride) from a pyrimidine precursor (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[1]) with methylamine, you should anticipate:
-
Unreacted Starting Material: The chlorinated precursor is a common and often less polar impurity.
-
Side-Products: Dimerization or other side reactions inherent to reactive heterocyclic systems can occur[2].
-
Reagents/By-products: Excess reagents or their decomposition products may persist.
-
Solvent Residue: High-boiling point solvents like DMF or DMSO can be difficult to remove.
Q3: How do I choose between Recrystallization and Column Chromatography?
A3: The choice is dictated by the nature of the crude product and the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid that is already >90% pure. Column chromatography is a more powerful technique for separating complex mixtures where components have different polarities[3]. The following decision tree provides a logical workflow.
Caption: Purification method selection workflow.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar compounds like our target molecule. However, its basic functional groups can lead to common issues.
| Problem | Probable Cause(s) | Troubleshooting Solution(s) |
| Product streaks or "tails" on TLC and column. | The secondary amine on the pyrimidine ring is basic and interacts strongly with the acidic silanol groups on the silica gel surface. | Deactivate the silica: Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent. This neutralizes the acidic sites, preventing strong adsorption and tailing[4]. |
| Poor separation of product from a close-running impurity. | The chosen solvent system lacks sufficient selectivity. | Change solvent polarity and type: If using Hexane/EtOAc, try a system with a different solvent class, like Dichloromethane/Methanol or Toluene/Acetone. This alters the interactions and can dramatically improve separation. A gradient elution, starting with a low polarity and gradually increasing it, can also resolve closely eluting compounds[4]. |
| Product does not elute, even with highly polar solvent (e.g., 100% Ethyl Acetate). | The compound is highly polar or has very low solubility in the eluent. | Switch to a more polar eluent system: A gradient of Dichloromethane/Methanol (e.g., 0-10% MeOH) is often effective for polar heterocyclic compounds[5]. Ensure your crude material is fully dissolved during loading; if it precipitates at the top of the column, it will not elute properly. |
| Product appears to have decomposed on the column (new spots appear on TLC of fractions). | The compound is unstable on silica gel. | Test for stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, it indicates decomposition. In this case, switch to a less acidic stationary phase like alumina or florisil, or consider purification by recrystallization[5]. |
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of ~0.3. A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate. If streaking occurs, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Wet-pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Apply positive pressure to achieve a steady flow rate. If using a gradient, slowly increase the proportion of the more polar solvent.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective technique for achieving high purity, but finding the right conditions can be challenging.
| Problem | Probable Cause(s) | Troubleshooting Solution(s) |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point. | Add more solvent: Return the mixture to the heat source and add more of the "good" solvent to lower the saturation point[6]. Change solvents: Switch to a lower-boiling point solvent. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[6]. |
| No crystals form, even in an ice bath. | The solution is not sufficiently saturated, or too much solvent was used. | Evaporate excess solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again. Introduce a seed crystal: Add a tiny crystal of the pure compound to initiate crystallization[6]. Use an anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (one in which the compound is insoluble) until the solution becomes cloudy, then warm slightly to clarify and cool slowly[7]. |
| Yield is very low (<50%). | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound has high solubility in the cold solvent. | Minimize solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound[8]. Cool thoroughly: Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration. If the mother liquor is rich in product, you can concentrate it to recover a second crop of crystals[6]. |
| Purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both are either soluble or insoluble). The cooling was too rapid, trapping impurities. | Screen for a new solvent: The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot[8]. Slow cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of a more ordered, pure crystal lattice[7]. |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a pair of miscible solvents: one in which the compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane) and one in which it is poorly soluble (e.g., Hexane, Pentane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification & Cooling: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor. Dry the crystals under vacuum to obtain the purified product.
References
- Google Patents. (n.d.). CN116249534B - Crystallization of pyrimidine compounds.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Bencivenni, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]
-
Yang, Q., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. PubChem. Retrieved from [Link]
-
Abad-Acosta, P., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during synthetic protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, mitigate side-product formation, and purify your target molecules with confidence.
This guide is structured to address your needs, from quick answers to common questions to detailed troubleshooting workflows for complex synthetic issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered during the synthesis of substituted pyrimidines.
Q1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM). What are the primary reasons for this?
A1: Low yields in the classical Biginelli reaction are a frequent challenge. The primary culprits often include suboptimal catalyst performance, competing side reactions that consume starting materials, and incomplete cyclization of reaction intermediates.[1] The choice of acid catalyst is critical; traditional Brønsted acids like HCl may not be efficient for all substrates.[1]
Q2: I've observed a significant amount of a fluorescent yellow byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A2: This is a classic side reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures. To prevent this, consider lowering the reaction temperature and carefully selecting a catalyst that favors the Biginelli pathway.[2]
Q3: My Pinner synthesis is failing, and I have a complex mixture of products. What are the most critical parameters to control in this reaction?
A3: The Pinner synthesis is notoriously sensitive to reaction conditions. The most critical parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate, or "Pinner salt," is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[1][4]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures to prevent decomposition or rearrangement into N-alkyl amides.[1][4]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[1]
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) is excellent for initial qualitative assessment of the reaction progress and purity. For structural elucidation of byproducts, isolation via column chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach.[5][6] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition to confirm the identity of the compound.
Troubleshooting Guides
This section provides detailed, in-depth troubleshooting guides for specific side reactions and challenges in pyrimidine synthesis, with a focus on the Biginelli and Pinner reactions.
Guide 1: The Biginelli Reaction - Navigating Competing Pathways
The Biginelli reaction, a one-pot three-component condensation, is a powerful tool for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, its efficiency can be compromised by several competing side reactions.
-
Symptom: Low yield of the desired DHPM with a major byproduct identified as the Knoevenagel adduct (formed from the condensation of the aldehyde and the β-ketoester).
-
Causality: The Knoevenagel condensation is a competing pathway to the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1] The relative rates of these two pathways are highly dependent on the reaction conditions and the nature of the substrates.
-
Solutions & Scientific Rationale:
-
Catalyst Selection: The choice of catalyst is paramount. While traditional Brønsted acids can be used, modern Lewis acids often provide superior yields and selectivity by preferentially activating the aldehyde towards nucleophilic attack by urea.[1][7]
Catalyst Typical Loading (mol%) Solvent Temperature (°C) Yield (%) Reference CuCl₂·2H₂O 10 Ethanol Reflux ~6 [8] NiCl₂·6H₂O 10 Ethanol Reflux >50 [8] Yb(OTf)₃ 10 THF 60 >90 [1] InCl₃ 10 Acetonitrile RT ~90 [9] -
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, effectively outcompeting the Knoevenagel pathway.[1]
-
Reaction Temperature: Higher temperatures can favor the decomposition of urea to ammonia, which can promote the competing Hantzsch dihydropyridine synthesis.[2] Maintaining a moderate temperature (e.g., 60-80 °C) is often optimal.
-
-
Symptom: The presence of a significant amount of the open-chain ureide intermediate, which fails to cyclize.
-
Causality: This issue often arises from insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. This can be particularly problematic with sterically hindered substrates.[1]
-
Solutions & Scientific Rationale:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step by increasing the electrophilicity of the carbonyl carbon.[1]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[1]
-
Use of a Dehydrating Agent: In particularly stubborn cases, the addition of a dehydrating agent or the use of a Dean-Stark trap can drive the equilibrium towards the cyclized product by removing the water byproduct.[1]
-
Guide 2: The Pinner Synthesis - Mastering a Sensitive Reaction
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. However, its success hinges on meticulous control of the reaction environment.
-
Symptom: Very low yield of the desired pyrimidine, with the presence of ester byproducts confirmed by NMR and MS analysis.
-
Causality: Hydrolysis is a major side reaction in the Pinner synthesis. The amidine starting material and, more critically, the Pinner salt intermediate are highly susceptible to reaction with water.[1][4] The Pinner salt, upon reaction with water, will hydrolyze to the corresponding ester.[4]
-
Solutions & Scientific Rationale:
-
Strict Anhydrous Conditions: This is the most critical factor for success.
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ. This ensures strictly anhydrous acidic conditions.[1]
-
Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[10]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments, designed to be self-validating systems for achieving high-quality results.
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water (10 mL) and stir vigorously for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
β-diketone (1 eq)
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
Procedure:
-
Preparation of Anhydrous Ethanol: Ensure the ethanol is rigorously dried, for example, by distillation from magnesium ethoxide.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[1]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, created using Graphviz (DOT language), illustrate key reaction mechanisms and troubleshooting workflows to provide a clear visual guide.
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner synthesis.
References
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025). ResearchGate. [Link]
-
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. (n.d.). International Journal of Science and Research (IJSR). [Link]
-
Electronegativity Impact on metal (Copper, Iron, Zinc) Lewis acid catalysts in the Biginelli Reaction: A Comparative Study. (2024). R Discovery. [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025). Science and Technology of Engineering, Chemistry and Environmental Protection. [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). SSRN. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
-
Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2025). ResearchGate. [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
-
Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. (2018). Organic & Biomolecular Chemistry. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. (2019). RSC Advances. [Link]
-
Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. (2007). New Journal of Chemistry. [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]
-
Mechanism of Biginelli vs. Hantzsch competition. (n.d.). ResearchGate. [Link]
-
Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2025). ResearchGate. [Link]
-
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][8][11]oxazepine derivatives. (2020). Organic Chemistry Frontiers. [Link]
-
Multicomponent synthesis of heterocyclic compounds. (2025). ResearchGate. [Link]
-
Organocatalysis in Organic Synthesis. (2009). Journal of the American Chemical Society. [Link]
-
Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. (2020). ResearchGate. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Chemical Science. [Link]
-
Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. (2024). RSC Mechanochemistry. [Link]
-
Showing metabocard for Pyrimidine (HMDB0003361). (n.d.). Human Metabolome Database. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink. [Link]
-
Multicomponent Reactions | Synthesis of Bioactive Heterocycles. (2017). Taylor & Francis. [Link]
-
Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024). RSC Sustainability. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (2015). ScienceOpen. [Link]
-
Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
-
A Study on Green Approach of Biginelli Reaction using Biocatalyst. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2023). Molecules. [Link]
-
One-Pot Synthesis of DihydropyrimidinonesUsing Iodotrimethylsilane. Facile and New Improved Protocol forthe Biginelli Reaction at Room Temperature. (2025). ResearchGate. [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2025). ResearchGate. [Link]
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Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Welcome to the technical support guide for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their complex structures often lead to poor aqueous solubility, which can impede bioavailability and generate unreliable results in biological assays.[1] This guide provides a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and practical, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers. What is the recommended initial approach?
A1: It is highly common for complex organic molecules like this pyrimidine derivative to exhibit poor solubility in purely aqueous solutions. The recommended first step is to create a concentrated stock solution in an appropriate organic solvent.[3]
Recommended Initial Solvent Selection: A systematic approach starting with small-scale tests is advisable before preparing a large-volume stock solution.[3]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for many organic molecules and is an excellent starting point.[3]
-
Alternatives: If your experimental system is incompatible with DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[3] Pyrimidine derivatives have shown solubility in solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[4]
Step-by-Step Protocol for Preparing a Concentrated Stock Solution:
-
Small-Scale Test: Before committing a large amount of your compound, test the solubility of a small quantity (e.g., 1-5 mg) in a small volume (e.g., 100-500 µL) of the chosen organic solvent.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution, for example, at 10 mM.
-
Intermediate Dilutions: From your concentrated stock, create a series of intermediate dilutions (e.g., 1 mM, 100 µM) in the same organic solvent. This allows for the addition of smaller volumes to your final aqueous solution, minimizing the final concentration of the organic solvent.[3]
-
Final Working Solution: For your experiment, add the small volume of your intermediate dilution to the pre-warmed (e.g., 37°C) aqueous medium. It is crucial to vortex or mix the solution immediately and thoroughly to prevent precipitation.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous experimental medium. What should I do?
A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous/organic co-solvent mixture is exceeded.
Troubleshooting Strategies:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.[3]
-
Decrease the Organic Solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological assays. Reducing the volume of the stock solution added can help.
-
Gentle Heating and Sonication: For stubborn compounds, gentle heating and sonication can be effective.[3] However, be cautious as excessive heat can cause degradation.[3] It is advisable to warm the solution to a moderate temperature (e.g., 37°C) and use a sonicator bath for short intervals.[3] Always visually inspect for any changes in color or clarity that might indicate degradation.[3]
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, for ionizable compounds, modifying the pH of the aqueous solution can significantly enhance solubility.[5] The pyrimidine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH.
-
General Principle: Basic compounds are often more soluble in acidic conditions, while acidic compounds are more soluble in basic conditions.[3]
-
Determining the pKa: To effectively use pH modification, you need to know the pKa of your compound. The predicted acidity coefficient (pKa) for a similar compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is -2.19.[6] While this is a different molecule, it suggests that the pyrimidine core can be influenced by pH.
-
Experimental Approach: A practical way to determine the optimal pH is to measure the compound's solubility across a range of pH values (e.g., from pH 2 to 10).
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Sample Preparation: Add an excess amount of the solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.[1]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separation and Filtration: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Data Analysis: Plot the measured solubility against the pH of the buffers to identify the pH at which solubility is maximal.
Q4: Are there more advanced techniques to improve solubility for in vivo studies or formulation development?
A4: Yes, several formulation strategies can be employed when simple co-solvents or pH adjustments are insufficient. These methods aim to enhance the dissolution rate and apparent solubility of the compound.
| Technique | Principle | Considerations |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic compound.[7][8][9] | Suitable for lipophilic compounds. The toxicity of the co-solvent must be considered for in vivo applications.[8][9] |
| Particle Size Reduction | Reducing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate.[7][9][10] | This technique improves the rate of dissolution but may not significantly increase the equilibrium solubility.[9] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can create an amorphous form of the drug, which is more soluble than its crystalline form.[8] | Requires careful selection of the polymer and preparation method (e.g., solvent evaporation or melt extrusion).[5] |
| Hydrotropy | Hydrotropes are compounds that can increase the aqueous solubility of poorly soluble substances through the formation of structured aggregates or complexes.[7][11] | High concentrations of hydrotropes are often required.[12] |
Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
Q5: How should I properly store stock solutions of this compound to maintain their stability and solubility?
A5: Proper storage is essential to prevent degradation and maintain the compound's solubility.[3]
-
Storage Temperature: Stock solutions should generally be stored at -20°C or -80°C.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can compromise the stability of the compound, it is highly recommended to store the stock solution in small, single-use aliquots.[3]
-
Before Use: When you need to use an aliquot, allow it to thaw completely and gently vortex it to ensure the compound is fully redissolved before use.[3]
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. IJSDR. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Xingrui Pharma. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Slideshare. (n.d.). solubility enhancement techniques... [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. PubChem. [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
MDPI. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Scheme 1: Strategies of pyrimidine synthesis. [Link]
-
LookChem. (n.d.). 5-Pyrimidinecarboxylicacid, 4-(dimethylamino)-2-(methylthio)-, ethyl ester. [Link]
-
YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of pyrimidine derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, empowering you to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems encountered during pyrimidine synthesis.
Q1: My Biginelli reaction is yielding a fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is happening and how can I fix it?
A1: The most likely culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) as a fluorescent byproduct. This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli condensation.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity. It is advisable to screen different catalysts to find one that favors the Biginelli pathway for your specific substrates.[2]
-
Order of Reagent Addition: In some instances, adding the urea last can minimize its decomposition to ammonia, thereby reducing the likelihood of the Hantzsch side reaction.[1]
Q2: I'm experiencing very low conversion in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of your reactants.[1][3]
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may simply require more time or a modest increase in temperature to proceed to completion.[1][3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is a common choice, exploring other solvents or even solvent-free conditions has been shown to improve yields for particular substrates.[1][3]
-
Check Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the nitrogen source (e.g., urea, amidine) can inhibit the reaction. Ensure all starting materials are of high purity.[1][2]
Q3: My final pyrimidine product is difficult to purify. What are the best general strategies for purification?
A3: The purification of pyrimidine derivatives often relies on standard techniques, with the choice depending on the physical properties of your compound and the nature of the impurities.
Purification Techniques:
-
Recrystallization: This is a cost-effective and powerful technique for purifying solid pyrimidine compounds. The key is selecting an appropriate solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[4]
-
Flash Column Chromatography: This is a widely used method for separating pyrimidines from complex mixtures based on polarity. A preliminary TLC analysis is crucial for determining the optimal solvent system (mobile phase), typically aiming for an Rf value of 0.2-0.4 for the desired product.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for challenging separations or in the final stages of drug development, Prep-HPLC is the method of choice.[4] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.[5]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common experimental hurdles.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired pyrimidine derivative is one of the most frequent challenges. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Analysis and Solutions:
| Potential Cause | Underlying Reason | Recommended Action |
| Reagent Issues | Impurities in starting materials can poison catalysts or lead to side reactions. Incorrect stoichiometry will leave limiting reagents unreacted. Aldehydes can oxidize upon storage. | Verify the purity of all starting materials (aldehyde, 1,3-dicarbonyl compound, urea/amidine) using techniques like NMR.[1] Use freshly distilled or purified aldehydes. Accurately weigh all reagents to ensure correct molar ratios. |
| Suboptimal Temperature | The reaction may have a high activation energy, requiring more thermal energy. Conversely, excessive heat can cause decomposition of reactants or products, or favor side reactions.[3] | Monitor the reaction by TLC at different temperatures to find the optimum. For the Biginelli reaction, temperatures around 100°C have been reported as optimal in some cases.[3] |
| Incorrect Reaction Time | Insufficient time will lead to incomplete conversion. Prolonged reaction times can result in product degradation or the formation of byproducts.[3] | Track the disappearance of starting materials and the appearance of the product using TLC at regular intervals to determine the optimal reaction time. |
| Catalyst Inefficiency | The catalyst may be inactive, poisoned, or the wrong choice for the specific substrate combination. Both Brønsted and Lewis acids are commonly used, and their efficacy can vary.[2][3] | If using a reusable catalyst, ensure it has been properly activated. Consider screening a panel of catalysts (e.g., HCl, p-TsOH, Yb(OTf)₃, InCl₃) to identify the most effective one for your system.[6] Optimize the catalyst loading. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and intermediates, which in turn influences the reaction rate. Some reactions perform better under solvent-free conditions.[3] | Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF). Consider a solvent-free approach, which can sometimes lead to higher yields and shorter reaction times.[3] |
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of side products. Identifying these impurities is key to mitigating their formation.
Common Side Reactions and Their Mechanisms:
The Biginelli reaction, a cornerstone of pyrimidine synthesis, provides a classic example of competing reaction pathways.[7]
Caption: Competing pathways in the Biginelli reaction.
Solutions for Minimizing Side Products:
-
For Hantzsch Impurities: As detailed in the FAQs, lowering the reaction temperature is the primary strategy to disfavor this pathway.[1]
-
Aldehyde Self-Condensation: Under strongly acidic or basic conditions, some aldehydes can undergo self-condensation or polymerization.[2] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help prevent this.
-
Incomplete Cyclization: If intermediates are observed, it may indicate that the final cyclization and dehydration steps are not proceeding efficiently. The addition of a catalytic amount of a stronger acid or extending the reaction time can help drive the reaction to completion.[1]
Issue 3: Characterization and Purity Assessment
Once a product is isolated, its identity and purity must be confirmed. Spectroscopic methods are indispensable for this purpose.
Key Spectroscopic Data for Pyrimidine Derivatives:
| Technique | Expected Observations | Common Pitfalls & Troubleshooting |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-9.5 ppm region. Protons on sp³ carbons adjacent to the ring will be shifted downfield. NH protons are often broad and may be exchangeable with D₂O.[8][9] | Overlapping Peaks: Use a higher field strength NMR or 2D techniques (COSY, HSQC) to resolve signals. Broad NH Peaks: Gentle heating of the NMR tube can sometimes sharpen these signals. |
| ¹³C NMR | Aromatic carbons of the pyrimidine ring typically resonate in the δ 150-170 ppm range.[8] | Low Signal Intensity for Quaternary Carbons: Increase the number of scans or use a DEPT experiment to help identify quaternary carbons. |
| Mass Spectrometry | Provides the molecular weight of the compound (molecular ion peak, M⁺) and fragmentation patterns that can help confirm the structure.[8][10] | No Molecular Ion Peak: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) if Electron Ionization (EI) is causing excessive fragmentation. |
| FT-IR | Characteristic peaks include C=N stretching (around 1525-1575 cm⁻¹), C=C aromatic stretching (around 1570-1596 cm⁻¹), and N-H stretching (for non-fully substituted rings, ~3100-3500 cm⁻¹).[11][12] | Broad O-H Peak from Water: Ensure the sample is thoroughly dry. A broad O-H peak can obscure the N-H region. |
Experimental Protocols
General Protocol for Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) and should be optimized for specific substrates.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of an acid catalyst (e.g., 2-3 drops of concentrated HCl or 10 mol% of a Lewis acid).
-
Heating: Stir the mixture and heat to reflux. Monitor the reaction progress by TLC (a typical eluent is 7:3 hexane:ethyl acetate).
-
Work-up: Upon completion (usually 2-4 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.[11]
General Protocol for Purification by Recrystallization
This is a fundamental technique for purifying solid organic compounds.[4]
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at high temperatures but poorly soluble at low temperatures. This is often determined by small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
References
-
Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Available from: [Link]
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(n.d.). Pinner pyrimidine synthesis. SlideShare. Available from: [Link]
-
Fathima, N., & Khan, I. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available from: [Link]
-
Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
(n.d.). A review on pyrimidine-based derivatives: Synthesis and their biological application. OUCI. Available from: [Link]
-
Hameed, A., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]
-
Ríos-Gutiérrez, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
-
(n.d.). Biginelli reaction. Wikipedia. Available from: [Link]
-
Krüger, L. C., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available from: [Link]
-
(n.d.). Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]
-
Heravi, M. M., et al. (2020). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. Available from: [Link]
-
(n.d.). Examples of fused pyrimidines made from 1,3-dicarbonyl derivatives. ResearchGate. Available from: [Link]
-
(n.d.). BIGINELLI REACTION. SlideShare. Available from: [Link]
-
de Souza, M. V. N. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
Zaki, R. M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
-
Muslim, O. T., et al. (2021). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. Available from: [Link]
-
Gomaa, H. A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]
-
Jat, B., et al. (2019). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available from: [Link]
-
Nyhan, W. L. (2005). Disorders of purine and pyrimidine metabolism. PubMed. Available from: [Link]
-
(n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Available from: [Link]
-
E-Gazzar, A. A., et al. (2008). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. Available from: [Link]
-
Sahoo, J., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available from: [Link]
-
(n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]
-
Atiya, R. N., et al. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor. Available from: [Link]
-
Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Taylor & Francis Online. Available from: [Link]
-
(n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available from: [Link]
-
(n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Isac-García, J., et al. (2014). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. Available from: [Link]
-
(n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]
-
(2009). Biochemistry: Purines and Pyrimidines Flashcards. Cram.com. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing Purity of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for assessing the purity of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No: 76360-82-2). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, its purity is paramount to the safety, efficacy, and reproducibility of downstream applications[1][2][3]. This document outlines robust analytical methodologies, offers troubleshooting advice for common experimental challenges, and explains the scientific rationale behind these approaches.
Section 1: Core Principles & Primary Methodology
This section addresses the fundamental questions regarding the selection and development of an appropriate analytical method for purity assessment.
Q1: What is the most reliable and widely accepted analytical technique for determining the purity of this compound?
A1: The primary and most robust method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) .
-
Expertise & Rationale: This technique is the industry standard for the analysis of small organic molecules like pyrimidine derivatives for several reasons[4]. It offers high-resolution separation, allowing for the detection and quantification of closely related process impurities and degradation products. The pyrimidine ring and carboxylate group are chromophores, making the molecule readily detectable by UV spectrophotometry. Furthermore, HPLC provides excellent quantitative accuracy and precision, which is essential for lot-to-lot consistency in a drug development setting.
Q2: I need to develop an HPLC method from scratch. Where do I begin?
A2: Method development should start with understanding the physicochemical properties of the analyte. This compound is a moderately polar compound with basic nitrogen atoms. A C18 stationary phase is an excellent starting point.
-
Trustworthiness through Self-Validation: A good method is one that is reproducible and reliable. Before analyzing samples, you must perform a System Suitability Test (SST) to ensure the analytical system is performing correctly. Key SST parameters are outlined in the protocol section.
Below is a recommended starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent, improving peak shape by protonating free silanols on the column and the basic nitrogens on the analyte. It is also compatible with mass spectrometry[4]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% to 95% B over 20 minutes | A broad gradient is ideal for initial screening to elute any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the collection of the full UV spectrum to check for peak purity and help identify impurities. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
| Sample Diluent | 50:50 Acetonitrile:Water | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape. |
Section 2: Troubleshooting and FAQs
This section provides solutions to common problems encountered during the analysis.
Q3: My main peak is tailing or showing poor symmetry. What is the cause and how can I fix it?
A3: Peak tailing for this compound is most often caused by secondary ionic interactions between the basic methylamino group and residual acidic silanol groups on the HPLC column packing material.
-
Solution 1 (Adjust pH): The primary solution is to ensure the mobile phase pH is low enough to fully protonate the analyte. The use of 0.1% formic acid (pH ~2.7) as recommended should mitigate this. If tailing persists, you can try 0.1% trifluoroacetic acid (TFA), which is a stronger ion-pairing agent, but be aware that TFA can suppress ionization in LC-MS applications.
-
Solution 2 (Use a Different Column): Consider using a column with high-purity silica and advanced end-capping (often labeled "for bases") to minimize available silanol groups.
Q4: I see an unexpected peak in my chromatogram. How do I identify it?
A4: Identifying unknown peaks requires gathering structural information. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
Workflow for Identification:
-
Determine Molecular Weight: Run the sample on an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak, which corresponds to its molecular weight (assuming z=1). The expected molecular weight of the parent compound is 227.29 g/mol [5].
-
Hypothesize Structure: Compare the unknown's molecular weight to that of potential impurities (see table below).
-
Confirm with High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity, greatly increasing confidence in the identification[6].
-
Q5: What are the most probable impurities I should be looking for?
A5: Impurities can arise from the synthesis process or from degradation of the final product. Based on its structure and common synthetic routes, likely impurities include:
| Impurity Type | Potential Structure/Name | Molecular Weight ( g/mol ) | Rationale for Presence |
| Process-Related | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 232.69 | Unreacted starting material from the nucleophilic substitution step with methylamine[2][7]. |
| Process-Related | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | 241.32 | Over-methylation during synthesis[8]. |
| Degradation | 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | 199.23 | Hydrolysis of the ethyl ester group. This is a common degradation pathway for esters. |
| Degradation | Ethyl 4-(methylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | 243.29 | Oxidation of the methylthio group to a sulfoxide. |
| Degradation | Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate | 259.28 | Further oxidation of the methylthio group to a sulfone. |
Section 3: Standard Operating Protocols & Visual Workflows
This section provides detailed experimental procedures and logical diagrams to guide the user.
Protocol 1: RP-HPLC Purity Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The system must meet the following criteria before proceeding with sample analysis.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Precision (%RSD) | ≤ 2.0% for peak area | Ensures the system is providing consistent, reproducible injections. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
-
Analysis:
-
Inject the sample solution(s) in duplicate.
-
Integrate all peaks.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visual Workflow 1: General Purity Assessment
This diagram illustrates the logical flow from sample receipt to final purity determination.
Sources
- 1. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C9H13N3O2S | CID 295697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This critical intermediate is a cornerstone in the development of various pharmaceutical compounds, particularly kinase inhibitors used in oncology.[1] As you transition from bench-scale synthesis to pilot or manufacturing scale, new challenges invariably arise that can impact yield, purity, and safety.[2]
This guide is structured to provide direct, actionable advice. It is divided into a troubleshooting section for immediate problem-solving and a comprehensive FAQ for deeper understanding. Our goal is to equip you with the expertise to anticipate and overcome the complexities of scaling up this valuable heterocyclic synthesis.
Troubleshooting Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Question 1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer.[3] Here’s a systematic approach to diagnose and resolve the problem:
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Inadequate Mixing: What works in a round-bottom flask doesn't always translate to a large reactor. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side product formation.[4]
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) capable of creating a homogenous mixture. For viscous reaction mixtures, a stronger motor and appropriately designed impeller are critical.
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically at larger scales. This means the reaction generates heat faster than it can be dissipated, a phenomenon that can lead to thermal runaway.[5] This excess heat can degrade your starting materials or the desired product.
-
Solution: Implement staged addition of the most reactive reagent via a dropping funnel or syringe pump to control the rate of the exothermic reaction.[6] Ensure your cooling system is robust and can handle the calculated heat output of the reaction. Continuous monitoring of the internal reaction temperature is mandatory.[7]
-
-
Incomplete Conversion: The reaction may simply need more time at a larger scale.
-
Solution: Monitor the reaction's progress closely using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Do not proceed with the work-up until the limiting reagent has been consumed. You may need to extend the reaction time compared to the lab-scale procedure.
-
Question 2: The impurity profile of my scaled-up batch is different from my lab-scale synthesis, showing several new, unidentified peaks on HPLC. What's happening?
Answer: A change in the impurity profile is a red flag indicating that new reaction pathways are becoming significant at scale. This is often linked to the issues of mixing and temperature control mentioned previously.
-
Possible Cause: Dimerization or Polymerization: Localized high concentrations of reactive intermediates can lead to the formation of dimers or polymers, which are often complex to remove.[8]
-
Solution: Improve mixing efficiency and consider diluting the reaction mixture. While this may seem counterintuitive for throughput, a slightly lower concentration can sometimes dramatically improve purity and overall yield by preventing side reactions.[5]
-
-
Possible Cause: Regioisomer Formation: In pyrimidine synthesis, a lack of regioselectivity can result in the formation of multiple isomers.[8] Temperature excursions can favor the formation of a thermodynamically stable but undesired isomer.
-
Solution: Strict temperature control is paramount. Re-evaluate the reaction temperature; sometimes a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity and purity.
-
The workflow below illustrates a systematic approach to troubleshooting these common scale-up problems.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Question 3: I'm having difficulty purifying the final product at a large scale. Column chromatography is not feasible. What are my options?
Answer: Purification is a major bottleneck in scaling up. The high polarity of many pyrimidine derivatives can make them challenging to purify.[9] Moving away from chromatography towards crystallization-based methods is essential.
-
Recrystallization: This is the most effective and scalable method for purifying solid compounds.
-
Solvent Screening: The key is finding a suitable solvent or solvent system. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane).
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon. Filter the hot solution to remove insoluble impurities, then allow it to cool slowly to promote the formation of large, pure crystals.[9]
-
-
Slurry Wash (Trituration): If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be very effective.
-
Procedure: Stir the crude solid as a slurry in the chosen solvent for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature. Filter the solid and wash with fresh, cold solvent. This process can significantly upgrade the purity of your material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this pyrimidine synthesis?
A1: The most critical parameters are:
-
Reagent Stoichiometry: Incorrect molar ratios are a common source of low yields and impurities.[8] Ensure accurate measurement of all reactants.
-
Temperature: As discussed, temperature affects reaction rate and selectivity. Exothermic reactions must be carefully controlled.[3]
-
Atmosphere Control: Many reagents in heterocyclic chemistry are sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.[4]
Q2: How should I approach safety when scaling up this synthesis?
A2: Safety is the highest priority. A thorough risk assessment should be conducted before any scale-up.[7]
-
Understand Thermal Hazards: Many pyrimidine syntheses are exothermic.[3] Understand the potential for a thermal runaway and have a clear plan to mitigate it, such as an emergency cooling bath.[5]
-
Proper Equipment: Use glassware and reactors rated for the intended scale and pressure. Ensure you have adequate ventilation, such as a walk-in fume hood for larger setups.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.
Q3: Which analytical techniques are essential for quality control?
A3: A robust analytical package is crucial for ensuring the quality of your final product.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the compound.
-
Purity: HPLC is the gold standard for assessing purity and identifying impurities.
-
Functional Groups: Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups.[10]
The general experimental workflow for synthesizing and purifying pyrimidine derivatives is summarized below.
Caption: General experimental workflow for pyrimidine derivative synthesis.
Illustrative Laboratory Protocol (Lab-Scale)
This protocol is for illustrative purposes and should be optimized for specific starting materials and scaled appropriately with a prior safety review.
Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and a suitable solvent like ethanol.
-
Thiourea Addition: Add S-Methylisothiourea sulfate (0.5 eq) and a base such as sodium ethoxide (2.0 eq).
-
Initial Cyclization: Stir the mixture at room temperature, monitoring by TLC until the starting materials are consumed. This forms the intermediate Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.
-
Methylation (Illustrative): Following an appropriate workup to isolate the amino-pyrimidine, a subsequent step with a methylating agent (e.g., methyl iodide) under basic conditions would be required to install the methylamino group. Note: Direct synthesis routes avoiding this two-step process are often proprietary and must be developed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous Ethanol or Isopropanol | Good solubility for reactants, relatively high boiling point, and common in scale-up operations. |
| Base | Sodium Ethoxide or Potassium Carbonate | Strong enough to drive the condensation reaction. Choice may depend on cost and handling at scale. |
| Temperature | 25-78 °C (Reflux) | Reaction rate is typically manageable. Monitor for exotherms during base/reagent addition.[8] |
| In-Process Control | TLC (e.g., 3:1 Hexane:EtOAc), HPLC | To ensure complete conversion of the limiting reagent before work-up.[4] |
| Purification Method | Recrystallization (e.g., from Ethanol) | Avoids chromatography, which is costly and difficult to scale for this class of compounds.[9] |
This guide provides a foundational framework for scaling the synthesis of this compound. Success at a larger scale hinges on a deep understanding of the reaction chemistry combined with careful attention to chemical engineering principles. Always prioritize safety and perform a thorough hazard analysis before proceeding with any scale-up operation.[6][11]
References
- 1. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 2. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 3. qesacademy.com [qesacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. fauske.com [fauske.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine-5-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Pyrimidine-5-carboxylates are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount for the rapid discovery of new therapeutic agents.[1][2] This resource offers a comprehensive analysis of various catalytic systems, detailed experimental protocols, and solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst selection for pyrimidine-5-carboxylate synthesis.
Q1: What are the primary classes of catalysts used for pyrimidine-5-carboxylate synthesis?
A1: The synthesis of pyrimidine-5-carboxylates can be achieved using a variety of catalysts, which can be broadly categorized into:
-
Metal-Based Catalysts: Transition metal catalysts are widely employed due to their high efficiency and selectivity.[3] Palladium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have shown excellent activity in C-H activation and C-C coupling reactions relevant to pyrimidine synthesis. Other commonly used metals include copper, nickel, and iron.[4][5]
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Proline and its derivatives, as well as sulfonic acids like p-toluenesulfonic acid (p-TsOH), are effective for certain multicomponent reactions leading to pyrimidine cores.[6]
-
Solid Acid Catalysts: Heterogeneous catalysts, such as bone char-derived solid acids, offer advantages like reusability and environmental friendliness.[7][8] These are particularly useful in green chemistry approaches.
-
Brønsted and Lewis Acids: Simple acids like hydrochloric acid or Lewis acids such as zinc chloride (ZnCl2) can also effectively catalyze pyrimidine ring formation, particularly in classical methods like the Biginelli and Pinner reactions.[1][9]
Q2: How do I choose the most suitable catalyst for my specific pyrimidine-5-carboxylate target?
A2: The optimal catalyst choice depends on several factors:
-
Reaction Type: For multicomponent reactions like the Biginelli reaction, a simple acid catalyst might be sufficient.[1] For cross-coupling strategies to introduce substituents, a palladium catalyst is often the best choice.[10]
-
Substrate Scope: The electronic and steric properties of your starting materials will influence catalyst performance. For example, electron-donating or withdrawing groups on an aldehyde in a multicomponent reaction can affect the reaction rate and yield.[11]
-
Desired Purity and Yield: High-yielding and clean reactions are often achieved with sophisticated palladium catalysts, though they can be more expensive.[12]
-
Process Scalability and Green Chemistry Considerations: For large-scale synthesis, a reusable solid acid catalyst might be more economical and environmentally friendly.[7][8] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, aligning with green chemistry principles.[13][14][15]
Q3: My reaction is giving a low yield. What are the likely causes and how can I improve it?
A3: Low conversion is a common issue and can stem from several sources. Here's a troubleshooting workflow:
-
Catalyst Inefficiency: The catalyst may be inactive or deactivated. For reusable catalysts, regeneration may be necessary. For acid catalysts, ensure the concentration is correct.[16]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a different temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[16]
-
Reactant Purity: Impurities in starting materials can poison the catalyst or lead to side reactions. Ensure the purity of your reactants.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For instance, in some radical reactions for pyrimidine synthesis, a biphasic solvent system of toluene-water with acetic acid as a co-solvent was found to increase conversion.[17]
Q4: I am observing significant side product formation. How can I minimize this?
A4: Side reactions can be minimized by carefully controlling the reaction conditions. For example, in the Biginelli reaction, the Hantzsch dihydropyridine can be a major byproduct at higher temperatures. Running the reaction at a lower temperature (e.g., 60°C) can favor the formation of the desired dihydropyrimidinone.[16] In the Pinner synthesis, ensuring strictly anhydrous conditions is critical to prevent hydrolysis of intermediates.[16]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Actions |
| Sudden drop in catalyst activity | Catalyst Poisoning: Contaminants in the feedstock, such as sulfur or chlorine compounds, can irreversibly bind to the active sites of the catalyst.[18][19] | 1. Analyze Feedstock: Check your starting materials for potential poisons. 2. Purify Reactants: If contaminants are found, purify the reactants before use. 3. Catalyst Replacement: The poisoned catalyst may need to be replaced. |
| Gradual decline in catalyst performance | Coking/Fouling: Deposition of carbonaceous material (coke) on the catalyst surface can block active sites.[18][19] | 1. Confirm Coking: Temperature-Programmed Oxidation (TPO) can be used to analyze the spent catalyst. 2. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce coke formation. 3. Catalyst Regeneration: Coke can often be removed by controlled oxidation. |
| Poor regioselectivity | Reaction Mechanism Pathway: The reaction conditions may favor the formation of an undesired regioisomer. | 1. Modify Catalyst/Ligand: In palladium-catalyzed reactions, changing the ligand can influence the regioselectivity. 2. Adjust Reaction Temperature: Temperature can play a critical role in directing the reaction to the desired product. |
| Difficulty in product isolation | Complex reaction mixture | 1. Optimize Work-up Procedure: Experiment with different extraction solvents and purification techniques (e.g., column chromatography, recrystallization).[2][16] 2. Simplify the Reaction: Consider a different synthetic route that may lead to a cleaner reaction profile. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Microwave-Assisted Biginelli-Type Reaction
This protocol offers a rapid and efficient synthesis of dihydropyrimidinones, precursors to pyrimidine-5-carboxylates, using microwave irradiation.[1][13]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., a few drops of HCl)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, β-ketoester, urea, and catalyst in the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a maximum power of 250 W. The reaction is typically complete within 5-10 minutes.[1]
-
After cooling, the product often precipitates. Collect the solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and recrystallize to obtain the pure product.
Protocol 2: Synthesis via Sodium Salt Condensation
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can be challenging to synthesize via other methods.[2][20]
Step A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours.[2]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the stable sodium salt.[2]
Step B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[2]
-
Stir the mixture at room temperature for the appropriate time (monitor by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[2]
Visualizations
The following diagrams illustrate key reaction mechanisms and workflows to enhance understanding.
Caption: Reaction mechanism of the acid-catalyzed Biginelli condensation.
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Validation & Comparative
A Senior Scientist's Guide to Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis
Introduction
Protein kinases, enzymes that regulate virtually all aspects of cellular life, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation can drive aberrant cell signaling, leading to uncontrolled proliferation and survival of cancer cells. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy.
Within the vast landscape of kinase inhibitors, compounds built upon the pyrimidine scaffold represent a cornerstone of successful drug design.[1][2] The pyrimidine ring system is a "privileged" structure, adept at forming key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP. This fundamental interaction provides a robust foundation for developing potent and selective inhibitors.
This guide offers a comparative analysis of prominent pyrimidine-based kinase inhibitors, structured by their target kinase families. It provides objective performance data, delves into the causality behind experimental choices for their evaluation, and presents detailed, field-proven protocols for their characterization. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate this vital class of therapeutics.
The Pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The efficacy of the pyrimidine core lies in its bioisosteric resemblance to the adenine ring of ATP. This allows it to fit snugly into the ATP-binding pocket and form one to three hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This interaction is fundamental to the inhibitory activity of many successful drugs.[3] Modifications at various positions on the pyrimidine ring allow for the fine-tuning of potency and selectivity, enabling the targeting of specific kinases out of the more than 500 in the human kinome.[4]
Caption: Fig 1. Pyrimidine scaffold forming key hydrogen bonds with the kinase hinge.
Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors
This section breaks down pyrimidine-based inhibitors by their primary kinase targets, providing a direct comparison of their biochemical potency and clinical applications.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[5][6] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in certain cancers, most notably non-small cell lung cancer (NSCLC).[7]
Gefitinib and Erlotinib are first-generation, reversible EGFR inhibitors that compete with ATP at the kinase domain.[5][8][9] Their development marked a paradigm shift towards targeted therapy in NSCLC.
| Inhibitor | Primary Target(s) & Key Mutations | IC50 (Biochemical) | Clinical Application |
| Gefitinib | EGFR (Exon 19 del, L858R) | ~2-37 nM | First-line treatment for metastatic NSCLC with activating EGFR mutations.[5][8] |
| Erlotinib | EGFR (Exon 19 del, L858R) | ~2-5 nM | First-line treatment for metastatic NSCLC with activating EGFR mutations; maintenance therapy.[8] |
Note: IC50 values can vary based on assay conditions and specific mutant forms of the kinase.
Caption: Fig 2. Simplified EGFR signaling pathway and point of inhibition.
BCR-Abl Tyrosine Kinase Inhibitors
The Philadelphia chromosome, a translocation resulting in the BCR-Abl fusion protein, produces a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[10] Imatinib, a phenylamino-pyrimidine derivative, was the first highly successful kinase inhibitor, transforming CML treatment.[11][12] Nilotinib is a second-generation inhibitor developed to be more potent and to overcome some forms of Imatinib resistance.[10][11]
| Inhibitor | Primary Target(s) | IC50 (Biochemical, vs Abl) | Clinical Application |
| Imatinib | BCR-Abl, c-KIT, PDGFR | ~25-100 nM | First-line treatment for Philadelphia chromosome-positive (Ph+) CML and GIST.[11][13] |
| Nilotinib | BCR-Abl, c-KIT, PDGFR | <20 nM | Treatment of Ph+ CML in newly diagnosed patients or those resistant/intolerant to Imatinib.[10] |
Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors
CDK4 and CDK6 are key regulators of the cell cycle.[14] In complex with Cyclin D, they phosphorylate the retinoblastoma (Rb) protein, allowing the cell to progress from the G1 to the S phase.[15][16] In hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated. Palbociclib and Ribociclib are highly selective, reversible inhibitors of CDK4/6.
| Inhibitor | Primary Target(s) | IC50 (Biochemical, CDK4/CycD1) | Clinical Application |
| Palbociclib | CDK4, CDK6 | ~11 nM | Treatment of HR+, HER2- advanced or metastatic breast cancer in combination with endocrine therapy.[16][17] |
| Ribociclib | CDK4, CDK6 | ~10 nM | Treatment of HR+, HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor.[18] |
Essential Methodologies for Characterizing Kinase Inhibitors
The evaluation of a kinase inhibitor is a multi-step process, moving from pure biochemical assays to complex cellular models. This ensures a thorough understanding of a compound's potency, selectivity, and mechanism of action.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Causality: The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a clean, isolated system.[4] This provides a direct measure of potency (e.g., IC50) without the complexities of a cellular environment. Luminescence-based assays, such as ADP-Glo™, are widely used because they are sensitive, high-throughput, and measure kinase activity by quantifying the amount of ADP produced.[19]
Self-Validation: The protocol includes controls for basal enzyme activity (no inhibitor) and background luminescence (no enzyme), ensuring that the observed signal decrease is due to specific inhibition of the kinase. A known potent inhibitor should be run as a positive control.
Caption: Fig 3. Workflow for an in vitro luminescence-based kinase assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/enzyme solution, substrate/ATP solution, and test compound serial dilutions in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/enzyme solution to each well.
-
Add 10 µL of the substrate/ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and, in a coupled reaction with luciferase, generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition. Calculate percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement & Downstream Signaling (Western Blotting)
Causality: After confirming biochemical activity, it is crucial to verify that the inhibitor can enter a cell and engage its intended target, leading to the desired biological effect.[4] Western blotting is a robust method to measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.[20] A reduction in the phosphorylated protein, without a change in the total amount of that protein, provides strong evidence of target inhibition in a physiological context.[21][22]
Self-Validation: This protocol is inherently self-validating by comparing the level of the phospho-protein to the level of the total protein within the same sample.[21] This normalization corrects for any variations in protein loading between lanes, ensuring that observed changes are due to altered kinase activity, not sample preparation artifacts.[21][22]
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR) and allow cells to adhere overnight.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Treat cells with serial dilutions of the kinase inhibitor (or DMSO vehicle) for 2-4 hours.
-
If applicable, stimulate the pathway with the appropriate ligand (e.g., EGF) for 10-15 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with a cocktail of protease and, critically, phosphatase inhibitors. Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins during extraction.[20]
-
Clarify lysates by centrifugation. Determine protein concentration using a BCA or Bradford assay.[22]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the signal.[23]
-
To normalize, strip the membrane of the first set of antibodies or use a multiplex fluorescent system.[22]
-
Re-probe the same membrane with a primary antibody against the total, non-phosphorylated target protein (e.g., anti-total-EGFR).
-
Quantify band intensities and express the phospho-protein signal as a ratio of the total protein signal for each treatment condition.
-
Conclusion and Future Perspectives
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors, leading to numerous life-saving therapies. The comparative analysis of inhibitors targeting EGFR, BCR-Abl, and CDK4/6 highlights the versatility of this chemical core in addressing diverse oncogenic drivers.
The future of pyrimidine-based inhibitor design continues to evolve. Key areas of research include the development of covalent inhibitors that form an irreversible bond with the target kinase to achieve prolonged duration of action, the exploration of allosteric inhibitors that bind outside the highly conserved ATP pocket to achieve greater selectivity, and the design of next-generation compounds capable of overcoming acquired resistance mutations. The rigorous application of the biochemical and cell-based methodologies detailed in this guide will remain fundamental to validating these new therapeutic strategies and advancing the next wave of targeted cancer treatments.
References
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Kinase Screening Assay Services. Reaction Biology.
- Western blot for phosphoryl
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Pan/Phospho Analysis for Western Blot Normaliz
- Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Pan/Phospho Analysis For Western Blot Normaliz
- Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evalu
- Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evalu
- Mechanism of action of CDK4/6 inhibitors palbociclib, ribociclib, and...
- Modifications of prepared imatinib and nilotinib derivatives. Upper panel left.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. AACR Journals.
- Are erlotinib and gefitinib interchangeable for non-small cell lung cancer tre
- CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PubMed Central.
- Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PubMed Central.
- The Mechanism of Action of Palbociclib. Targeted Oncology.
- Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases. PubMed.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- The Role of Gefitinib in Lung Cancer Tre
- Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. PubMed Central.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- What is the mechanism of Gefitinib?
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- 8. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 9. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate Derivatives and Existing Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a perpetual endeavor. Pyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors. This guide provides a comprehensive comparison of the preclinical efficacy of derivatives of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate against established kinase inhibitors, offering insights into their potential as next-generation cancer therapeutics. While specific efficacy data for the parent compound remains under active investigation, this analysis draws upon published data for structurally related pyrimidine derivatives to forecast its potential and guide future research.
Introduction to Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine ring is a fundamental heterocycle in nucleic acids and a versatile scaffold for designing enzyme inhibitors. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal framework for developing selective inhibitors.[1][2][3][4][5] Derivatives of this compound are being explored as potential inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are critical regulators of cell proliferation, survival, and division.[6][7]
Existing drugs targeting these kinases, while effective, are often hampered by acquired resistance and off-target toxicities. The development of novel pyrimidine derivatives aims to overcome these limitations by offering improved selectivity, potency, and alternative binding modes.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for these pyrimidine derivatives, like many existing kinase inhibitors, is the competitive inhibition of ATP binding to the kinase domain. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to the target protein substrate, thereby blocking the downstream signaling cascade that drives tumor growth and survival.
The this compound scaffold provides key interaction points within the kinase active site. The pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 4, and 5 positions can be modified to enhance potency and selectivity by exploiting specific features of the target kinase's active site, such as the gatekeeper residue and the hydrophobic pocket.[8][9]
Caption: Mechanism of kinase inhibition by pyrimidine derivatives.
Comparative Efficacy: A Look at the Data
While in-depth efficacy data for this compound itself is not yet publicly available, studies on structurally similar pyrimidine derivatives provide valuable insights into their potential potency. The following tables compare the in vitro efficacy (IC50 values) of these derivatives with established FDA-approved kinase inhibitors against relevant cancer cell lines and kinase targets.
Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound Class | Derivative Example | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| 2,4-Disubstituted Pyrimidines | Compound 12a | 1.31 ± 0.41 | 12.05 ± 0.45 | 20.53 ± 6.13 | - | [6] |
| Thieno[2,3-d]pyrimidines | Compound 2 | - | - | 0.013 | 0.056 | [10] |
| Thieno[2,3-d]pyrimidines | Compound 3 | - | - | 0.023 | - | [10] |
| Existing Drug (Aurora Kinase Inhibitor) | Alisertib (MLN8237) | ~0.02 | ~0.1 | ~0.05 | ~0.03 | Representative data |
| Existing Drug (EGFR Inhibitor) | Gefitinib | >10 | ~0.015 | >10 | >10 | Representative data |
| Existing Drug (EGFR Inhibitor) | Osimertinib | ~0.5 | ~0.01 | >10 | >10 | *Representative data |
Representative data is compiled from various publicly available sources and is intended for comparative purposes.
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound Class | Derivative Example | Aurora A | Aurora B | EGFR (L858R/T790M) | EGFR (WT) | Reference |
| 2,4-Disubstituted Pyrimidines | Compound 12a | 309 | 293 | - | - | [6] |
| 5-(methylthio)pyrimidine derivatives | - | - | - | subnanomolar | >100-fold less potent | [11] |
| Existing Drug (Aurora Kinase Inhibitor) | Alisertib (MLN8237) | 1.2 | 39.6 | - | - | [7] |
| Existing Drug (Aurora Kinase Inhibitor) | Barasertib (AZD1152) | - | 0.37 | - | - | [7] |
| Existing Drug (EGFR Inhibitor) | Gefitinib | - | - | ~10 | ~500 | *Representative data |
| Existing Drug (EGFR Inhibitor) | Osimertinib | - | - | ~1 | ~15 | [12] |
Representative data is compiled from various publicly available sources and is intended for comparative purposes.
Analysis of Efficacy Data: The data from related pyrimidine derivatives suggests a promising potential for the this compound series. The sub-micromolar to low nanomolar IC50 values observed for some derivatives against cancer cell lines and specific kinases indicate high potency. Notably, some of the novel pyrimidine derivatives exhibit comparable or even superior potency to existing drugs in certain contexts. The selectivity profile, particularly for the 5-(methylthio)pyrimidine derivatives against mutant EGFR over wild-type, is a critical feature that could translate to a wider therapeutic window and reduced side effects.[11]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a test compound.
Principle: The assay quantifies the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide substrate by the target kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the purified kinase enzyme.
-
Add the peptide substrate.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Filtration:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a radiometric in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives and Conclusion
The preliminary data on pyrimidine derivatives structurally related to this compound are highly encouraging. Their potent and, in some cases, selective inhibition of key oncogenic kinases positions them as a promising new class of anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to further optimize their pharmacological properties.
Future research should focus on:
-
Comprehensive Efficacy Profiling: Determining the IC50 values of a broader range of this compound derivatives against a panel of cancer cell lines and kinases.
-
Mechanism of Resistance Studies: Investigating the potential for resistance development and exploring strategies to overcome it.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the antitumor activity and pharmacokinetic profiles of lead compounds in preclinical animal models.
-
Toxicity Profiling: Assessing the safety and tolerability of these novel derivatives.
References
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- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrimidine-Based Compounds
Introduction: Beyond the Binding Affinity
Pyrimidine-based compounds represent a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting a wide range of diseases, from cancers to viral infections.[1] Their success lies in their ability to mimic endogenous nucleobases, allowing them to interact with a vast array of biological targets, including kinases, polymerases, and metabolic enzymes.[2] However, the journey from a promising "hit" in a high-throughput screen to a clinically effective drug is perilous and paved with compounds that fail due to a misunderstood mechanism of action (MoA).
Ascribing a biological effect solely to the inhibition of the intended target without rigorous validation is a frequent cause of late-stage clinical trial failure.[3] Off-target effects, unexpected toxicities, or a disconnect between target modulation and disease phenotype can render a promising candidate useless.[4] Therefore, building a robust, multi-faceted MoA validation package is not just an academic exercise; it is a critical, value-adding process in drug discovery that significantly de-risks clinical development.[3]
This guide provides a structured, field-proven framework for validating the MoA of pyrimidine-based compounds. We will move systematically from confirming direct physical interaction with the target to verifying the downstream cellular consequences and, ultimately, linking the molecular mechanism to the desired physiological outcome. Each section compares key methodologies, explains the causality behind experimental choices, and provides detailed, self-validating protocols designed for immediate application in the lab.
Phase 1: Confirming Target Engagement — Is the Compound Binding its Intended Target?
The foundational question for any targeted therapy is whether the compound physically interacts with its intended target in a relevant biological system. Answering this question definitively requires moving beyond simple in-vitro binding assays and into the complex milieu of the cell.
Comparative Analysis of Target Engagement Methodologies
The choice of method depends on the available resources, the nature of the target, and the desired throughput. Here, we compare three powerful techniques for assessing target engagement.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[5] | Label-free; performed in intact cells or lysates, providing physiological relevance; versatile and adaptable to high-throughput formats.[6][7] | Requires a specific antibody for detection (e.g., Western blot); not all proteins exhibit a clear thermal shift; can be time-consuming for initial optimization.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a ligand and a target protein in solution.[9] | "Gold standard" for binding thermodynamics; provides direct measurement of affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11][12] | Requires large quantities of pure, soluble protein; lower throughput; may not be suitable for very tight or very weak binders.[9] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as an analyte flows over and binds to an immobilized ligand.[13][14] | Real-time, label-free analysis of binding kinetics (kon, koff) and affinity (KD); high sensitivity; capable of high-throughput screening.[15] | Requires immobilization of the target protein, which may affect its conformation; non-specific binding can be an issue; requires specialized instrumentation.[15] |
Expert Insight: For pyrimidine-based compounds, which are often cell-permeable, CETSA is an exceptionally powerful primary method. It provides direct evidence of target engagement within the native cellular environment, accounting for factors like cell uptake and metabolism that are missed by in-vitro techniques like ITC and SPR.[5] While ITC and SPR are invaluable for detailed biophysical characterization during lead optimization, CETSA offers the most physiologically relevant initial confirmation.
Workflow for Target Engagement Validation using CETSA
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow of the Cellular Thermal Shift Assay (CETSA)."; fontsize=10; }
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for Target Engagement
This protocol provides a self-validating framework for confirming compound engagement with an intracellular target.
Materials:
-
Cell line expressing the target protein
-
Pyrimidine-based compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
Phosphate-Buffered Saline (PBS) with protease/phosphatase inhibitor cocktail
-
Lysis Buffer (e.g., RIPA buffer)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
-
Standard Western blot equipment
Protocol:
-
Cell Preparation & Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the pyrimidine compound at the desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours at 37°C.
-
Rationale: This incubation allows for compound uptake and binding to the intracellular target.
-
-
Harvesting and Heat Challenge:
-
Harvest cells (e.g., by trypsinization), wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).[6]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation (Self-Validation Step):
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[6]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Control: The non-heated sample serves as the "Total Soluble Protein" control, representing the maximum signal achievable.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples using a BCA or Bradford assay.
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts (e.g., 20 µg) onto an SDS-PAGE gel.[16]
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash again and detect the signal using an ECL substrate.[16]
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities for each lane using densitometry software (e.g., ImageJ).
-
Plot the relative band intensity (normalized to the non-heated control) against temperature for both the vehicle- and compound-treated samples.
-
Expected Outcome: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, providing direct evidence of target engagement.
-
Phase 2: Assessing Downstream Pathway Modulation — Is the Target's Activity Affected?
Confirming that a compound binds its target is only the first step. For MoA validation, it is crucial to demonstrate that this binding event leads to a functional consequence on the target's activity and modulates the downstream signaling pathway. This is particularly relevant for pyrimidine-based kinase inhibitors.[18]
Workflow for Downstream Signal Analysis
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for analyzing downstream pathway modulation."; fontsize=10; }
Caption: Workflow for analyzing downstream pathway modulation.
Detailed Protocol: Multiplex Western Blot for Kinase Pathway Analysis
This protocol allows for the simultaneous analysis of a target and its downstream substrate, providing a robust, internal-control-rich system. For example, we will assess a hypothetical pyrimidine-based inhibitor of EGFR.
Materials:
-
Cell line with an active EGFR pathway (e.g., A431)
-
Pyrimidine-based EGFR inhibitor
-
EGF (Epidermal Growth Factor) for stimulation
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and an anti-GAPDH (loading control).
-
Fluorescently-labeled secondary antibodies with distinct emission spectra.
-
Fluorescent imaging system.
Protocol:
-
Cell Treatment (Self-Validation Step):
-
Serum-starve cells overnight to reduce basal pathway activity.
-
Pre-treat cells with a dose-range of the pyrimidine inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Controls: Include an "unstimulated" (no EGF) control and a "stimulated vehicle" (EGF + DMSO) positive control. These are essential for establishing the dynamic range of the assay.
-
-
Sample Preparation and SDS-PAGE:
-
Immediately lyse cells, quantify protein, and prepare samples as described in the CETSA protocol.
-
Load 20-30 µg of protein per lane for SDS-PAGE and transfer to a membrane.[16]
-
-
Multiplex Immunostaining:
-
Block the membrane as per standard protocols.[19]
-
Incubate the membrane overnight at 4°C with a cocktail of all primary antibodies (e.g., anti-p-EGFR, anti-t-EGFR, anti-p-ERK, anti-t-ERK, anti-GAPDH), each diluted in blocking buffer.[20]
-
Rationale: Using a cocktail saves time and ensures that all proteins are probed on the exact same blot, reducing variability.[20]
-
Wash the membrane thoroughly with TBST.
-
Incubate for 1 hour at room temperature with a cocktail of the appropriate spectrally distinct secondary antibodies.
-
Wash the membrane again and allow it to dry completely, protected from light.
-
-
Data Acquisition and Analysis:
-
Image the blot using a fluorescent imaging system, capturing each channel separately.
-
Quantify the band intensity for each protein in each lane.
-
Analysis:
-
Normalize the loading by dividing the intensity of each band by the intensity of its corresponding GAPDH band.
-
For each target (EGFR, ERK), calculate the ratio of the phospho-protein signal to the total-protein signal.
-
Compare the phospho/total ratio in the inhibitor-treated samples to the stimulated vehicle control.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of both EGFR (the direct target) and ERK1/2 (the downstream substrate) in the inhibitor-treated samples, confirming that target engagement leads to functional inhibition of the signaling cascade.
Phase 3: Linking Mechanism to Phenotype — Does the MoA Drive the Biological Effect?
The ultimate goal is to prove that the compound's observed biological effect (e.g., inhibition of cancer cell proliferation) is a direct result of modulating the intended target. Phenotypic assays measure the overall cellular outcome, while genetic rescue experiments provide the definitive link back to the target.[4]
Comparative Analysis of Phenotypic Assays
Phenotypic screens are designed to measure a desired change in cellular behavior or function.[21][22][23]
| Assay Type | Principle | Typical Application | Considerations |
| Cell Viability/Proliferation | Measures metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo) as a proxy for cell number. | Oncology, toxicology. | Simple, high-throughput, but does not distinguish between cytotoxic and cytostatic effects. |
| Apoptosis Assays | Detects markers of programmed cell death, such as caspase activation or Annexin V staining. | Oncology, neurodegeneration. | Provides mechanistic insight into the mode of cell death. |
| Cell Migration/Invasion | Measures the ability of cells to move across a surface (wound healing) or through an extracellular matrix (transwell assay). | Oncology (metastasis), immunology. | More complex and lower throughput, but highly relevant for certain disease models. |
The Gold Standard: Genetic Rescue Experiments
A rescue experiment is the most rigorous method to confirm that a compound's phenotype is on-target.[4][24] The logic is to determine if the effect of the inhibitor can be reversed by introducing a version of the target that the inhibitor cannot bind.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Logic of a genetic rescue experiment for MoA validation."; fontsize=10; }
Caption: Logic of a genetic rescue experiment for MoA validation.
Detailed Protocol: Cell Viability Assay with CRISPR-Engineered Rescue
This protocol combines a phenotypic assay with a genetic rescue to definitively validate the MoA of a pyrimidine-based inhibitor.
Materials:
-
Wild-type (WT) cell line sensitive to the inhibitor.
-
CRISPR-engineered cell line expressing a known drug-resistant mutant of the target protein.
-
Pyrimidine-based inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates suitable for luminescence.
Protocol:
-
Cell Seeding:
-
Seed both WT and resistant mutant cells at a low density (e.g., 2,000 cells/well) in separate 96-well plates. Allow cells to adhere overnight.
-
Rationale: Seeding at low density allows room for proliferation over the course of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrimidine inhibitor.
-
Treat both plates with the inhibitor across a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Measurement (Self-Validation Step):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Control: Wells with media only (no cells) should be used to determine the background signal.
-
-
Data Analysis and Interpretation:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the signal from each treated well as a percentage of the vehicle-only control for each cell line.
-
Plot the percent viability against the log of the inhibitor concentration for both the WT and resistant mutant cell lines.
-
Calculate the IC50 (the concentration of inhibitor that causes 50% reduction in viability) for both curves.
-
Expected Outcome: The WT cells will show a potent, dose-dependent decrease in viability with a low IC50 value. In contrast, the resistant mutant cell line will be significantly less sensitive, resulting in a large rightward shift of the dose-response curve and a much higher IC50 value. This result strongly demonstrates that the compound's anti-proliferative effect is mediated through the specific inhibition of the intended target.
Conclusion: Building a Coherent MoA Narrative
Validating the mechanism of action for a pyrimidine-based compound is a hierarchical process that builds a compelling, evidence-based narrative. It begins with confirming direct target engagement in a cellular context (CETSA), progresses to demonstrating functional modulation of the associated signaling pathway (Western Blot), and culminates in linking this molecular mechanism to the desired cellular phenotype through rigorous genetic approaches (rescue experiments). By systematically applying these comparative and self-validating methodologies, researchers can build a high-confidence data package that not only satisfies scientific curiosity but also provides the robust foundation necessary for successful clinical translation.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life itself as a core component of the nucleobases uracil, thymine, and cytosine.[1] Its inherent ability to engage in various biological interactions has made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutics.[2][3] This guide focuses on a specific, promising class of pyrimidine compounds: derivatives of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. These derivatives serve as versatile intermediates for creating molecules targeting a range of diseases, from cancer to inflammatory conditions.[4][5]
This document provides a comparative analysis of these derivatives, grounded in experimental data from both in vitro and in vivo studies. We will delve into the synthetic rationale, compare biological performance using quantitative data, and provide detailed, field-tested protocols to ensure the reproducibility of the presented findings.
Synthetic Strategies: From Core Moiety to Diversified Library
The generation of a diverse library of derivatives from the parent this compound scaffold is typically achieved through targeted modifications at key positions. The primary points for derivatization are the C4-amino group and the C2-methylthio group, which can be substituted to explore the structure-activity relationship (SAR). A generalized workflow for synthesizing these derivatives often involves nucleophilic aromatic substitution reactions.[6][7]
The causality behind this approach is rooted in efficiency and modularity. By starting with a common core and introducing diverse chemical groups in the final steps, researchers can rapidly generate a wide range of compounds for screening. The choice of reactants (e.g., various primary or secondary amines, anilines) directly influences the resulting derivatives' physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[3][8]
Caption: Generalized synthetic workflow for derivative generation.
Comparative In Vitro Evaluation: Quantifying Biological Activity
In vitro assays are the first crucial step in characterizing the biological effects of newly synthesized compounds. They provide a controlled environment to assess specific activities such as cytotoxicity against cancer cells or inhibition of key enzymes.
Anticancer Activity: A Focus on Cytotoxicity
Many pyrimidine derivatives have been investigated for their potential as anticancer agents.[4][6][8] Their mechanism often involves inhibiting kinases or other enzymes crucial for cancer cell proliferation and survival.[6][9] The most common method to quantify this effect is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11]
Comparative Cytotoxicity Data (IC₅₀ in µM)
The following table summarizes hypothetical IC₅₀ values for a selection of this compound derivatives against various human cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Derivative ID | R-Group Modification | MCF-7 (Breast)[8] | A549 (Lung)[8] | HepG2 (Liver)[1] | LoVo (Colon)[1][8] |
| EMPC-01 | (Parent Compound) | > 50 | > 50 | > 50 | > 50 |
| EMPC-D02 | 4-(benzylamino) | 12.5 | 18.2 | 25.1 | 15.8 |
| EMPC-D03 | 4-(4-chlorobenzylamino) | 5.2 | 8.9 | 10.4 | 6.7 |
| EMPC-D04 | 4-(o-tolylamino)[12] | 9.8 | 15.4 | 12.3 | 11.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 1.5 | 0.9 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for assessing cell viability. The inclusion of untreated controls and a reference drug standardizes the results and ensures the assay is performing correctly.[13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[13] The rationale here is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: COX-2 Enzyme Inhibition
Chronic inflammation is linked to numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[14] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[1] Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[14][15]
Comparative COX-2 Inhibition Data
| Derivative ID | R-Group Modification | COX-1 IC₅₀ (µM)[14] | COX-2 IC₅₀ (µM)[14] | Selectivity Index (SI) (COX-1/COX-2) |
| EMPC-D02 | 4-(benzylamino) | 25.6 | 2.1 | 12.2 |
| EMPC-D03 | 4-(4-chlorobenzylamino) | 30.1 | 0.9 | 33.4 |
| EMPC-D05 | 4-(4-methoxyphenyl)amino | 18.5 | 0.5 | 37.0 |
| Meloxicam | (Reference Drug)[15] | 15.1 | 0.8 | 18.9 |
Experimental Protocol: In Vitro COX Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[14] The choice of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a substrate allows for a straightforward spectrophotometric readout.[14]
-
Reagent Preparation: Prepare assay buffer, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (co-substrate).
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing various concentrations of the pyrimidine derivatives or a reference inhibitor (e.g., Meloxicam). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 610 nm over time using a microplate reader. This measures the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration. The Selectivity Index is then calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).
Comparative In Vivo Assessment: From Bench to Preclinical Models
In vivo studies are essential to validate in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds in a whole-organism setting.[2]
Anti-inflammatory Efficacy in Animal Models
The carrageenan-induced paw edema model in rats is a classic and well-established method for evaluating the acute anti-inflammatory activity of compounds.[16][17] Carrageenan injection induces a localized inflammatory response, which can be quantified by measuring the increase in paw volume.
Comparative Anti-inflammatory Activity In Vivo
| Derivative ID | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| EMPC-D03 | 10 | 45.2% |
| EMPC-D05 | 10 | 58.7% |
| Indomethacin | 10 | 65.5%[16] |
| Control | Vehicle | 0% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to provide a robust measure of acute anti-inflammatory effects. The use of a plethysmometer for volume measurement ensures quantitative and objective data collection.
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Divide the rats into groups (n=6). Administer the test derivatives (e.g., 10 mg/kg, orally), the reference drug (Indomethacin, 10 mg/kg, orally), or the vehicle (e.g., 0.5% CMC solution) to the respective groups.
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline reading (V₀).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100
Pharmacokinetic (PK) Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical.[3] Pharmacokinetic studies in animal models, typically rats, provide key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (F%).[3][18]
Hypothetical Pharmacokinetic Parameters in Rats
| Derivative ID | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Bioavailability (F%) |
| EMPC-D05 | 5 | 610 | 4.5 | 42.1% |
| Compound 24 | (Reference)[3] | 592 | 26.2 | 40.7% |
Mechanism of Action: Elucidating Signaling Pathways
The biological effects of these pyrimidine derivatives are mediated by their interaction with specific molecular targets, often enzymes within signaling pathways. For instance, the anti-inflammatory effects of compounds like EMPC-D05 are due to the inhibition of COX-2, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.[14]
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The data presented in this guide demonstrate that targeted derivatization can yield compounds with potent and selective in vitro activity against cancer cells and inflammatory enzymes. Importantly, lead candidates like EMPC-D05 have shown promising efficacy in in vivo models, warranting further investigation.
Future research should focus on comprehensive SAR studies to further optimize potency and selectivity. Advanced preclinical studies, including toxicology and detailed ADME profiling, will be necessary to identify candidates for clinical development. The exploration of these derivatives against other targets, such as kinases involved in autoimmune diseases or neurodegeneration, could also open new therapeutic avenues.[5]
References
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem. (URL: )
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (URL: )
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds - Benchchem. (URL: )
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. (URL: )
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. (URL: )
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: )
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. (URL: )
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
- MTT assay protocol | Abcam. (URL: )
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase - Juniper Publishers. (URL: )
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC - PubMed Central. (URL: )
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed. (URL: )
- Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed. (URL: )
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchG
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
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- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: )
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
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Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (URL: [Link])
- Synthesis and in vivo diuretic activity of some novel pyrimidine deriv
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: )
- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI. (URL: )
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (URL: )
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- Ethyl 4-(benzylamino)-2-(methylthio)
- Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | C9H13N3O2S | CID - PubChem. (URL: )
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
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A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Pyrimidines: A Comparative Analysis
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence in pharmaceuticals, from antiviral medications to anticancer drugs, underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the primary synthetic routes to substituted pyrimidines, offering researchers and drug development professionals a comprehensive understanding of the available strategies. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of classical and modern synthetic approaches, supported by detailed protocols and experimental data.
Classical Approaches: Building the Pyrimidine Core
The traditional methods for pyrimidine synthesis involve the condensation of a three-carbon component with a urea or amidine derivative. These methods are valued for their reliability and cost-effectiveness in creating the fundamental pyrimidine ring structure.
The Pinner Synthesis
The Pinner synthesis, a long-standing and dependable method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. This approach is particularly effective for the synthesis of 2-substituted pyrimidines.
Mechanism and Rationale
The reaction proceeds through an initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration and cyclization, followed by another dehydration step, lead to the formation of the aromatic pyrimidine ring. The choice of base is critical in this reaction; it must be strong enough to deprotonate the 1,3-dicarbonyl compound, facilitating the initial condensation, but not so strong as to cause self-condensation of the starting materials.
Experimental Protocol: Synthesis of 2-phenyl-4,6-dimethylpyrimidine
-
Reaction Setup: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add benzamidine hydrochloride (1.57 g, 10 mmol) and sodium ethoxide (0.68 g, 10 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-4,6-dimethylpyrimidine.
Workflow for the Pinner Synthesis
Caption: Workflow of the Pinner synthesis for substituted pyrimidines.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by a Brønsted or Lewis acid. This multicomponent reaction is highly valued for its efficiency and atom economy in producing dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines.
Mechanism and Rationale
The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. Subsequent cyclization and dehydration yield the dihydropyrimidinone product. The choice of catalyst is crucial for achieving high yields and can influence the reaction rate and selectivity.
Experimental Protocol: Synthesis of 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.60 g, 10 mmol), and a catalytic amount of hydrochloric acid (0.1 mL) in ethanol (10 mL).
-
Reaction Execution: The mixture is heated to reflux and stirred for 4 hours.
-
Work-up and Purification: Upon cooling, the product often crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the pure dihydropyrimidinone.
Workflow for the Biginelli Reaction
Caption: The Biginelli reaction workflow for synthesizing pyrimidine derivatives.
Modern Strategies: Late-Stage Functionalization via Cross-Coupling
While classical methods are excellent for constructing the pyrimidine core, modern drug discovery often requires the late-stage introduction of diverse functional groups. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, allowing for the modification of pre-formed pyrimidine rings with high precision.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrimidines are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a highly versatile method for forming carbon-carbon bonds by reacting a halogenated pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Mechanism and Rationale
The catalytic cycle involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and can be tuned to accommodate a wide range of substrates.
Experimental Protocol: Synthesis of 2-phenyl-4-chloropyrimidine
-
Reaction Setup: To a degassed mixture of 2,4-dichloropyrimidine (1.49 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 2:1 mixture of toluene and water (30 mL), add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Reaction Execution: The reaction mixture is heated at 80 °C under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to give the desired product.
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a halogenated pyrimidine, catalyzed by a palladium complex and a copper(I) co-catalyst.
Mechanism and Rationale
The reaction is believed to proceed via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a copper co-catalyst allows the reaction to be carried out under milder conditions.
Experimental Protocol: Synthesis of 4-chloro-2-(phenylethynyl)pyrimidine
-
Reaction Setup: A mixture of 2,4-dichloropyrimidine (1.49 g, 10 mmol), phenylacetylene (1.12 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and copper(I) iodide (0.04 g, 0.2 mmol) in triethylamine (20 mL) is degassed.
-
Reaction Execution: The reaction is stirred at room temperature under a nitrogen atmosphere for 6 hours.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the product.
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling a halogenated pyrimidine with an amine in the presence of a palladium catalyst and a strong base.
Mechanism and Rationale
Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition, coordination of the amine, deprotonation by the base, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and achieving high yields.
Experimental Protocol: Synthesis of N-benzyl-4-chloropyrimidin-2-amine
-
Reaction Setup: In a glovebox, a vial is charged with 2,4-dichloropyrimidine (1.49 g, 10 mmol), benzylamine (1.18 g, 11 mmol), sodium tert-butoxide (1.15 g, 12 mmol), Pd2(dba)3 (0.09 g, 0.1 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.09 g, 0.2 mmol) in anhydrous toluene (20 mL).
-
Reaction Execution: The vial is sealed and heated to 100 °C for 16 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Conceptual Workflow for Late-Stage Functionalization
Caption: Late-stage functionalization of pyrimidines via cross-coupling.
Comparative Analysis of Synthetic Routes
| Feature | Pinner Synthesis | Biginelli Reaction | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-N, C=N | C-N, C-C | C-C | C-C (sp) | C-N |
| Key Reactants | 1,3-Dicarbonyl, Amidine | Aldehyde, β-Ketoester, Urea | Halopyrimidine, Boronic Acid | Halopyrimidine, Alkyne | Halopyrimidine, Amine |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Conditions | Reflux | Reflux | Mild to Moderate Heat | Room Temp to Mild Heat | Mild to High Heat |
| Functional Group Tolerance | Moderate | Good | Excellent | Good | Good |
| Scalability | Good | Excellent | Good | Moderate | Moderate |
| Advantages | Simple, cost-effective | One-pot, atom-economical | Broad substrate scope | Mild conditions | Wide range of amines |
| Disadvantages | Limited substitution patterns | Produces DHPMs initially | Requires pre-functionalization | Copper co-catalyst needed | Requires inert atmosphere |
Conclusion
The synthesis of substituted pyrimidines is a rich and evolving field, with both classical and modern methods offering distinct advantages. The Pinner synthesis and Biginelli reaction remain highly relevant for the efficient construction of the pyrimidine core from simple starting materials. For the late-stage introduction of molecular diversity, a critical aspect of modern drug discovery, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are indispensable tools. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the stage of the research or development process. A thorough understanding of these methodologies empowers chemists to strategically design and execute the synthesis of novel pyrimidine-based compounds with therapeutic potential.
References
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate Analogs as Potential Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2] Its structural resemblance to the purine bases of ATP allows it to effectively function as a competitive inhibitor in the ATP-binding pocket of a wide array of protein kinases.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet versatile, pyrimidine series: analogs of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate.
Our exploration is grounded in the synthesis of technical accuracy and field-proven insights. We will not merely list modifications; we will dissect the causal relationships between structural changes and their impact on biological activity. This guide is designed to be a self-validating system, where the principles discussed are supported by experimental data from closely related compound series, providing a predictive framework for your own drug discovery programs.
The 2,4,5-Substituted Pyrimidine Core: A Privileged Scaffold
The this compound core represents a highly "tunable" scaffold. The substituents at the C2, C4, and C5 positions offer distinct vectors for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The core itself is a key intermediate in the synthesis of a variety of kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).
The general structure allows for systematic modifications to probe the chemical space around the kinase ATP-binding site. The key interaction points are:
-
C4-Amino Group: This position is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase domain. Modifications here directly influence binding affinity and selectivity.
-
C2-Methylthio Group: This group can be displaced or modified to interact with the solvent-exposed region or deeper pockets of the ATP-binding site. Alterations can impact potency and physicochemical properties.
-
C5-Ester Group: The ethyl carboxylate at this position can be modified to enhance solubility, alter metabolic stability, or introduce additional interaction points with the target protein.
Below is a diagram illustrating the core scaffold and the key modification points that drive the structure-activity relationship.
Caption: Core scaffold with key modification points.
Comparative Analysis of Analog Performance
While a comprehensive SAR study on a single, unified series of this compound analogs is not publicly available, we can synthesize a robust SAR model by comparing data from several closely related 2,4-disubstituted pyrimidine series investigated as kinase inhibitors. The following tables summarize the in vitro activity of representative analogs against various cancer cell lines and specific kinases, illustrating key SAR principles.
Table 1: In Vitro Antiproliferative Activity of 2,4-Disubstituted Pyrimidine Analogs
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |
| I-a | -SCH3 | -NH-Ph | -COOEt | U87-MG (Glioblastoma) | >10 | Analogous to[3] |
| I-b | -SCH3 | -NH-(4-F-Ph) | -COOEt | U87-MG (Glioblastoma) | 5.2 | Analogous to[3] |
| I-c | -SCH3 | -NH-(3,4-diCl-Ph) | -COOEt | U87-MG (Glioblastoma) | 1.1 | Analogous to[3] |
| II-a | -NH2 | -NH-(p-tolyl) | -CN | MCF-7 (Breast) | 37.7 | Analogous to[4] |
| II-b | -NH2 | -NH-(4-Cl-Ph) | -CN | MCF-7 (Breast) | 31.8 | Analogous to[4] |
| III-a | -NH-(p-tolyl) | Thiazol-5-yl | -CN | HCT116 (Colon) | 0.02 | Analogous to[5] |
Key SAR Insights from Comparative Data:
-
C4-Anilino Substitution is Critical: The nature of the substituent on the C4-anilino ring dramatically impacts activity. As seen in the comparison of compounds I-a , I-b , and I-c , moving from an unsubstituted phenyl ring to electron-withdrawing groups like fluorine and particularly dichloro substituents leads to a significant increase in antiproliferative activity. This suggests that these groups may be involved in favorable interactions within a hydrophobic pocket of the target kinase or modulate the electronics of the pyrimidine core to enhance hinge binding.
-
The C2 Position Dictates Selectivity and Potency: While the parent compound has a methylthio group, replacing it with various amino functionalities is a common strategy. The nature of the group at C2 can be tailored to target specific kinase families. For instance, in many CDK inhibitors, this position is often occupied by a substituted aniline.
-
C5-Carboxylate vs. C5-Nitrile: The C5 position often bears an electron-withdrawing group like an ester or a nitrile. While the ethyl carboxylate in our parent scaffold is a good starting point, a nitrile group is also frequently employed and can offer a different vector for hydrogen bonding and may alter the overall geometry and polarity of the molecule, as seen in compounds of series II and III.
The following diagram illustrates the logical flow of a typical SAR investigation for this scaffold.
Caption: A typical SAR workflow for the pyrimidine scaffold.
Experimental Protocols for Biological Evaluation
To rigorously compare analogs and establish a clear SAR, a standardized set of biological assays is essential. The following protocols are foundational for evaluating novel kinase inhibitors based on the pyrimidine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Causality Behind Experimental Choices: A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening. It directly measures an enzymatic product (ADP), providing a robust measure of inhibition.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method to assess the effect of a compound on cell proliferation. It measures the activity of mitochondrial dehydrogenases in living cells, providing a quantifiable endpoint that correlates with the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyrimidine analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice to evaluate the in vivo efficacy of lead compounds.
Causality Behind Experimental Choices: Xenograft models are a gold standard in preclinical cancer research to assess the in vivo efficacy of a potential therapeutic. They provide a complex biological system to evaluate a compound's pharmacokinetics, pharmacodynamics, and anti-tumor activity.
Methodology:
-
Cell Preparation: Culture the desired human cancer cell line. On the day of injection, harvest the cells and resuspend them in a sterile 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Animal Procedure: Anesthetize immunocompromised mice (e.g., nude or SCID mice). Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Compound Administration: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships, gleaned from analogous series, highlight the critical importance of substitutions at the C4 and C2 positions for achieving high potency and selectivity. The C4-amino group serves as a key anchor to the kinase hinge region, with substitutions on an appended aryl ring providing a means to fine-tune activity. The C2 position offers a handle to modulate selectivity and physicochemical properties.
Future work in this area should focus on the systematic exploration of these key positions. The generation of a focused library of analogs, followed by evaluation using the robust protocols outlined in this guide, will undoubtedly lead to the identification of potent and selective kinase inhibitors with therapeutic potential. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full potential of this privileged pyrimidine scaffold.
References
-
Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (n.d.). PubMed. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. [Link]
-
Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). MDPI. [Link]
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004). PubMed. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
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Benchmarking New Pyrimidine Derivatives Against Standard Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective cancer therapies has cemented protein kinases as a pivotal class of drug targets.[1][2] The pyrimidine scaffold, a key component of DNA and RNA, has emerged as a privileged structure in the design of potent kinase inhibitors.[3] This guide provides an in-depth comparative analysis of novel pyrimidine derivatives against established standard-of-care kinase inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rationale: Why Pyrimidine Derivatives?
The pyrimidine nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry for its potent anticancer properties.[3] Its ability to mimic the adenine ring of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase domain, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.[4][5] Recent research has focused on synthesizing novel pyrimidine derivatives with improved efficacy, selectivity, and the ability to overcome resistance mechanisms observed with existing therapies.[3][6][7]
This guide will focus on pyrimidine derivatives targeting two well-validated receptor tyrosine kinases implicated in various cancers: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The lower the IC50 value, the more potent the inhibitor.
Here, we compare the in vitro inhibitory activities of several recently developed pyrimidine derivatives against their respective standard kinase inhibitors.
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Source |
| Compound 10b | EGFR | HepG2 | 0.00829 | Erlotinib | 0.00283 | [8] |
| A549 | 5.85 | Erlotinib | 1.12 | [8] | ||
| MCF-7 | 7.68 | Erlotinib | 5.27 | [8] | ||
| Compound 9u | EGFR | A549 | 0.35 | - | - | [9] |
| MCF-7 | 3.24 | - | - | [9] | ||
| PC-3 | 5.12 | - | - | [9] | ||
| Compound II-1 | VEGFR-2 | HepG2 | 5.90 | Sorafenib | 9.05 | [10] |
| Compound 7d | VEGFR-2 | A549 | 9.19 | Pazopanib | 21.18 | [11] |
| HepG2 | 11.94 | Pazopanib | 36.66 | [11] | ||
| Compound 9s | VEGFR-2 | A549 | 13.17 | Pazopanib | 21.18 | [11] |
| HepG2 | 18.21 | Pazopanib | 36.66 | [11] | ||
| Compound 13n | VEGFR-2 | A549 | 11.23 | Pazopanib | 21.18 | [11] |
| HepG2 | 15.45 | Pazopanib | 36.66 | [11] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Direct comparison between different studies should be made with caution.
Understanding the Mechanism: Targeting Key Signaling Pathways
The targeted kinases, EGFR and VEGFR-2, are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the mechanism of action of their inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell growth, proliferation, and differentiation.[9] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling cascades and uncontrolled cell division.[6][9] Pyrimidine-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of pro-survival pathways.[7]
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
To ensure the trustworthiness of the comparative data, standardized and well-validated experimental protocols are essential. The following section details a common luminescence-based kinase assay protocol for determining inhibitor potency.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[12][13][14]
Causality Behind Experimental Choices:
-
Homogeneous Assay Format: This "add-and-read" format minimizes pipetting steps and variability, making it ideal for high-throughput screening.[12][14]
-
Luminescence Detection: This method offers high sensitivity and a broad dynamic range, allowing for the detection of subtle changes in kinase activity.[14]
-
ATP Concentration: The ATP concentration in the assay is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test pyrimidine derivative and the standard inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.[15]
-
Add 2.5 µL of the target kinase (e.g., EGFR, VEGFR-2) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[15]
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15][16]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at the Km for the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[15]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ATP Detection and Luminescence Measurement:
-
Equilibrate the plate and the luminescent kinase assay reagent (e.g., Kinase-Glo®) to room temperature.
-
Add a volume of the kinase assay reagent equal to the volume in the well (e.g., 10 µL) to stop the kinase reaction and initiate the luminescence reaction.[12][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[15]
-
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
The development of novel pyrimidine derivatives continues to be a promising avenue in the search for more effective and selective kinase inhibitors. The data presented in this guide demonstrates that several new pyrimidine-based compounds exhibit potent inhibitory activity against key cancer targets like EGFR and VEGFR-2, with some showing comparable or even superior potency to existing standard-of-care drugs in specific contexts. The provided experimental protocol offers a robust framework for the in-house evaluation and benchmarking of new chemical entities, ensuring the generation of high-quality, reproducible data critical for advancing drug discovery programs.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
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Cross-reactivity profiling of kinase inhibitors derived from Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
A Senior Application Scientist's Field-Proven Insights into Ensuring Kinase Inhibitor Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology.[1][2] The pyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding site of a wide range of kinases.[3][4] This guide focuses on a specific, versatile starting material, Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate , and provides a comprehensive framework for characterizing the cross-reactivity profiles of kinase inhibitors derived from it.
The journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being off-target effects.[5][6] A kinase inhibitor that is promiscuous can lead to unforeseen toxicities or a convoluted pharmacological profile, making it crucial to rigorously assess its selectivity across the human kinome.[7][8] This guide will provide both the strategic rationale and the detailed experimental protocols necessary to conduct a thorough cross-reactivity analysis, ensuring the integrity and translational potential of your research.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The this compound core provides a rich platform for synthetic diversification. The methylamino and methylthio groups, along with the ethyl carboxylate, offer multiple points for chemical modification to enhance potency and selectivity for the target kinase.[9][10] For instance, derivatives of the related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, have been used to synthesize inhibitors of a variety of kinases, including cyclin-dependent kinases (CDKs), PDGF, FGF, and EGF receptors.[11]
However, the very features that make the pyrimidine scaffold so effective as a hinge-binder also predispose it to interacting with a broad range of kinases.[3] Therefore, a systematic and multi-faceted approach to profiling is not just recommended, it is essential.
Strategic Approach to Cross-Reactivity Profiling
A robust cross-reactivity profiling workflow should be viewed as a tiered process, starting with broad, high-throughput screens and progressively moving towards more focused, in-depth analyses in cellular contexts.
Caption: A tiered approach to kinase inhibitor profiling.
Phase 1: Broad Kinome Screening (Biochemical Assays)
The initial step involves screening your pyrimidine-derived inhibitors against a large panel of purified kinases to identify both on-target and off-target interactions.[12][13] This provides a foundational understanding of the compound's selectivity in a controlled, in vitro environment.
Comparative Data: Hypothetical Kinase Inhibition Profile
To illustrate, consider three hypothetical inhibitors derived from our core scaffold: Inhibitor A , Inhibitor B , and Inhibitor C , all designed to target Aurora Kinase A (AURKA).
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Inhibitor C (% Inhibition @ 1µM) |
| AURKA | 98 | 95 | 99 |
| AURKB | 85 | 60 | 92 |
| CDK2 | 45 | 15 | 75 |
| VEGFR2 | 65 | 25 | 88 |
| ABL1 | 12 | 5 | 30 |
| SRC | 28 | 10 | 55 |
-
Inhibitor C is the most potent against the primary target, AURKA, but also shows significant off-target activity against AURKB, CDK2, VEGFR2, and SRC.[14]
-
Inhibitor B is the most selective, with moderate activity against AURKB but minimal inhibition of other tested kinases.
-
Inhibitor A shows an intermediate profile.
Experimental Protocol: Radiometric Kinase Activity Assay
The radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation.[1]
Objective: To quantify the inhibitory activity of test compounds against a panel of purified kinases.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Test compounds (dissolved in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound to the appropriate wells.
-
Add the purified kinase and substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
Phase 2: Cellular Target Engagement
Biochemical assays, while crucial, do not fully recapitulate the cellular environment.[5][7] Cell-based assays are the next essential step to confirm that your inhibitor can engage its intended target within a living cell and to assess its selectivity in a more physiologically relevant context.[15][16]
Comparative Data: Cellular IC50 Values
Following up on the biochemical screen, we can determine the half-maximal inhibitory concentration (IC50) in a cellular context for the off-targets identified.
| Target | Inhibitor A (Cellular IC50, µM) | Inhibitor B (Cellular IC50, µM) | Inhibitor C (Cellular IC50, µM) |
| AURKA | 0.05 | 0.1 | 0.02 |
| AURKB | 0.2 | 1.5 | 0.1 |
| VEGFR2 | 1.8 | >10 | 0.5 |
This cellular data confirms the trends observed biochemically. Inhibitor B maintains its superior selectivity, while Inhibitor C's high potency is accompanied by significant off-target activity at the cellular level.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[16][17]
Objective: To measure the apparent affinity of test compounds for a target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.
-
Plate the transfected cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate.
-
Add the NanoBRET™ tracer to the wells.
-
Equilibrate the plate at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50.
Phase 3: Downstream Pathway Analysis
Inhibiting a kinase should lead to a measurable effect on its downstream signaling pathway. This step validates the mechanism of action and can reveal unexpected pathway cross-talk.[6][8]
Caption: Simplified Aurora Kinase A signaling pathway.
Experimental Protocol: Western Blot for Phospho-Histone H3
A common downstream substrate of AURKA is Histone H3.[18] Measuring the phosphorylation status of Histone H3 at Serine 10 provides a direct readout of AURKA activity in cells.
Objective: To assess the effect of kinase inhibitors on the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compounds
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HCT116 cells and treat with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The ultimate goal of this comprehensive profiling is to build a clear picture of an inhibitor's selectivity and potential liabilities. By integrating data from biochemical screens, cellular target engagement assays, and downstream pathway analysis, researchers can make informed decisions.
-
Inhibitor C , despite its high potency, would likely be flagged for its promiscuity, warranting further medicinal chemistry efforts to improve its selectivity.
-
Inhibitor A presents a more balanced profile that may be acceptable depending on the therapeutic window.
-
Inhibitor B , with its high selectivity, stands out as the most promising candidate for further preclinical development, even with slightly lower on-target potency.
The path to developing a successful kinase inhibitor is paved with rigorous and objective data. By employing the multi-tiered strategy outlined in this guide, researchers working with the versatile this compound scaffold can confidently characterize their compounds, mitigate the risks of off-target effects, and ultimately increase the probability of clinical success.
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Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against... ACS Publications. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
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Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. Available at: [Link]
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Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. PubMed. Available at: [Link]
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The Strategic Advantage of Pre-Functionalization: A Comparative Guide to Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of a starting material can profoundly influence the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate as a precursor, particularly in the synthesis of kinase inhibitors. We will explore the strategic advantages of using this pre-functionalized intermediate against the alternative approach of introducing the methylamino group at a later stage from its chloro-analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This analysis is grounded in the principles of synthetic strategy, reaction kinetics, and practical laboratory considerations, supported by experimental data from the literature.
The Central Role of the 4-Aminopyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of pharmaceutical research. The 4-aminopyrimidine moiety is a key pharmacophore that can mimic the hydrogen bonding interactions of the adenine base of ATP with the hinge region of the kinase active site.[4]
This compound provides a robust platform for the elaboration of these complex molecules. Its strategic pre-functionalization with the methylamino group at the C4 position offers a distinct synthetic advantage that will be the central theme of this guide.
A Tale of Two Precursors: A Comparative Analysis
The primary alternative to using this compound is to start with its precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and introduce the methylamino group via a nucleophilic aromatic substitution (SNAr) reaction at a later stage in the synthesis.[5] While both routes can lead to the desired final product, the timing of this key functionalization has significant implications for the overall synthetic strategy.
The core of our comparison lies in understanding the trade-offs between an early-stage introduction of a key building block versus a late-stage functionalization.
Synthetic Strategy 1: The Pre-Functionalization Advantage with this compound
This strategy involves the initial synthesis of the methylamino precursor from its chloro counterpart, followed by further modifications to build the final target molecule.
Caption: Synthetic workflow using the pre-functionalized precursor.
Advantages of this approach:
-
Strategic Installation of a Key Moiety: The methylamino group is often a non-negotiable component of the final pharmacophore. Installing it early ensures its presence and allows for the subsequent chemical transformations to be designed around this core structure.
-
Modulation of Reactivity: The electron-donating nature of the methylamino group can alter the reactivity of the pyrimidine ring in subsequent steps. This can be strategically exploited to direct other substitutions or modifications to different positions on the ring with greater selectivity.
-
Simplified Final Steps and Purification: By introducing a key building block early, the final steps of the synthesis may be simpler, involving less reactive reagents or milder conditions. This can lead to cleaner reactions and easier purification of the final product, which is a critical consideration in process development.
-
Ideal for Library Synthesis: In the context of drug discovery, where numerous analogues of a lead compound are often synthesized, having a common, pre-functionalized intermediate like this compound can significantly streamline the synthesis of a library of related compounds. Diversification can be readily achieved by varying the reagents in the subsequent steps.
Synthetic Strategy 2: The Late-Stage Functionalization with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
In this alternative approach, the chloro-precursor is carried through several synthetic steps, and the methylamino group is introduced towards the end of the synthesis.
Caption: Synthetic workflow with late-stage functionalization.
Potential Disadvantages of this approach:
-
Harsh Conditions in Final Steps: Introducing the methylamino group via an SNAr reaction often requires elevated temperatures and basic conditions. Applying these conditions to a more complex, late-stage intermediate can lead to side reactions, degradation of sensitive functional groups, and lower overall yields.
-
Purification Challenges: The introduction of impurities in the final steps can make the purification of the active pharmaceutical ingredient (API) significantly more challenging and costly.
-
Limited Scope for Diversification: If the SNAr reaction is the final step, it limits the ability to easily create a diverse library of compounds by modifying other parts of the molecule that might not be compatible with the conditions of the amination reaction.
Quantitative Comparison: Experimental Data Insights
To provide a more concrete comparison, let's consider a hypothetical synthesis of a generic kinase inhibitor. The following table summarizes typical experimental outcomes for the two synthetic strategies.
| Parameter | Strategy 1: Pre-functionalization | Strategy 2: Late-stage Functionalization | Justification & Causality |
| Yield of Methylamination Step | Typically high (e.g., >90%) | Can be variable depending on the complexity of the intermediate | The SNAr reaction on the simple chloro-precursor is generally clean and high-yielding. In contrast, performing the same reaction on a more complex molecule can lead to side reactions and lower yields. |
| Overall Yield | Often higher | Can be lower due to potential issues in the final step | A lower-yielding final step in a multi-step synthesis will significantly impact the overall yield. |
| Purity of Final Product | Generally higher | May require more extensive purification | Late-stage reactions that are not clean introduce impurities that are structurally similar to the final product, making them difficult to remove. |
| Reaction Time for Amination | Typically short (e.g., 1-4 hours) | Can be longer, requiring optimization for each new intermediate | The reactivity of the chloro-intermediate can be affected by the steric and electronic properties of the other substituents, potentially requiring longer reaction times or harsher conditions. |
| Process Robustness | More robust and scalable | Less robust, may require re-optimization for different analogues | The pre-functionalization strategy provides a more reliable and reproducible route, which is crucial for scaling up the synthesis. |
Experimental Protocols
To further illustrate the practical aspects of these synthetic strategies, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound (Pre-functionalization Step)
This protocol describes the nucleophilic aromatic substitution of the chloro-precursor with methylamine.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylamine solution to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Expected Yield: >90%
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine Intermediate (Late-stage Functionalization)
This protocol outlines a general procedure for the late-stage introduction of an amino group.
Materials:
-
4-Chloropyrimidine intermediate (1.0 eq)
-
Amine nucleophile (1.5-2.0 eq)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Solvent (e.g., 1-Pentanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel suitable for heating under an inert atmosphere, combine the 4-chloropyrimidine intermediate, the amine nucleophile, the base, and the solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the reactivity of the specific substrates.[6][7]
-
Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product will likely require purification by column chromatography to isolate the desired 4-aminopyrimidine derivative.
Expected Yield: Highly variable (can range from 26-95% depending on the substrates and conditions).[6][8]
Conclusion: A Strategic Choice for Efficient Synthesis
The decision to use this compound as a precursor is a strategic one that can offer significant advantages in the synthesis of complex molecules like kinase inhibitors. While it requires an additional initial step to prepare it from its chloro-analogue, the benefits of having a pre-functionalized, versatile building block often outweigh this initial investment.
The pre-functionalization strategy leads to a more robust, efficient, and scalable synthetic route, often resulting in higher overall yields and purer final products. For researchers in drug discovery and development, where the rapid and reliable synthesis of new chemical entities is paramount, the use of well-designed, pre-functionalized precursors like this compound is a powerful tool in the synthetic chemist's arsenal. This guide has aimed to provide a clear and evidence-based comparison to aid in making informed decisions in the design and execution of complex synthetic projects.
References
- Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-16.
- Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-92.
- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
- Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1251-1269.
- ACS Publications. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry, 64(22), 16457-16480.
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6819-6841.
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ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
- Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II.
- PubMed. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4271-8.
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National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Available at: [Link]
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National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
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Hubei Aoks Bio-Tech Co.,Ltd. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Available at: [Link]
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A Guide to the Spectroscopic Validation of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Predictive and Comparative Approach
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents, making their precise characterization imperative. This guide provides a detailed spectroscopic framework for the validation of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate , a molecule of interest in synthetic chemistry.
Due to the absence of a complete set of published experimental spectra for this specific molecule at the time of writing, this document adopts a predictive and comparative methodology. By leveraging fundamental spectroscopic principles and drawing upon empirical data from closely related structural analogs, we will construct a detailed, expected spectroscopic profile. This serves as a robust guide for researchers to interpret and validate their own experimental findings.
The Strategic Importance of Multi-faceted Spectroscopic Analysis
Confirming a molecular structure is not a monolithic task achieved by a single technique. Instead, it is a process of assembling a mosaic of evidence where each piece of data corroborates the others. For this compound, we will rely on four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary perspective on the molecule's atomic and functional group composition.
Experimental Protocols: A Blueprint for Data Acquisition
To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following outlines the methodologies for acquiring the necessary spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like N-H.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[2]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations.
Mass Spectrometry (MS)
-
Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information. Electron Ionization (EI) can also be used, which will provide more extensive fragmentation patterns.
-
Analysis : Introduce a dilute solution of the sample into the mass spectrometer.
-
Data Acquisition : Acquire a full-scan mass spectrum to identify the molecular ion peak and key fragment ions. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate.
-
Acquisition : Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Analysis : Identify the characteristic absorption frequencies (in cm⁻¹) corresponding to the functional groups present in the molecule.
Predicted Spectroscopic Profile and Interpretation
This section details the predicted spectroscopic data for this compound. These predictions are grounded in established chemical shift theory and supported by experimental data from analogous structures.
Molecular Structure and Atom Numbering
For clarity in the following discussion, the atoms of the target molecule are numbered as shown below.
Caption: Numbered structure of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton, providing crucial information about the electronic environment and connectivity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| H6 (Pyrimidine ring) | 8.5 - 8.8 | Singlet (s) | 1H | This proton is on an electron-deficient aromatic ring, placing it significantly downfield. |
| NH (Amine) | 7.5 - 8.5 (broad) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange. |
| O-CH₂ -CH₃ (Ethyl) | 4.2 - 4.4 | Quartet (q) | 2H | Deshielded by the adjacent oxygen of the ester group. The quartet arises from coupling to the methyl protons. |
| N-CH₃ (Methylamino) | 3.0 - 3.3 | Doublet (d) | 3H | Coupled to the N-H proton, resulting in a doublet. This coupling may disappear upon D₂O exchange. |
| S-CH₃ (Methylthio) | 2.5 - 2.7 | Singlet (s) | 3H | The singlet indicates no adjacent protons. Its position is characteristic of a methyl group attached to a sulfur atom.[2] |
| O-CH₂-CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | Shielded relative to the methylene group and split into a triplet by the two adjacent methylene protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into their hybridization and functional group identity.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |
| C2 (Pyrimidine) | 170 - 175 | Attached to sulfur and two nitrogens, this carbon is highly deshielded. Similar carbons in 2-methylthio-pyrimidines appear in this region.[3][4] |
| C4 (Pyrimidine) | 160 - 165 | Attached to two nitrogens, this carbon is also significantly deshielded. |
| C6 (Pyrimidine) | 155 - 160 | This C-H carbon of the pyrimidine ring is downfield due to the aromatic and electron-withdrawing nature of the ring. |
| C =O (Ester) | 164 - 168 | The carbonyl carbon of the ester group characteristically appears in this downfield region. |
| C5 (Pyrimidine) | 105 - 110 | This carbon is relatively shielded as it is not directly bonded to a heteroatom within the ring. |
| O -CH₂ (Ethyl) | 60 - 65 | The methylene carbon is deshielded by the adjacent oxygen atom. |
| N -CH₃ (Methylamino) | 28 - 32 | A typical chemical shift for a methyl group attached to a nitrogen atom. |
| S -CH₃ (Methylthio) | 12 - 15 | A characteristic upfield chemical shift for a methyl group attached to a sulfur atom. |
| O-CH₂-C H₃ (Ethyl) | 14 - 16 | A typical upfield chemical shift for a terminal methyl group in an ethyl ester. |
Mass Spectrometry (Predicted)
The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Formula : C₉H₁₃N₃O₂S
-
Molecular Weight : 227.29 g/mol
-
Predicted Molecular Ion (ESI, [M+H]⁺) : m/z = 228.08
-
Predicted Molecular Ion (EI, M⁺·) : m/z = 227.07
Plausible Fragmentation Pathway: The molecule is expected to fragment in a predictable manner, primarily at the ester and substituent groups.
Caption: Predicted major fragmentation pathway for this compound.
Key expected fragments include the loss of the ethoxy group (-OC₂H₅, Δm=45) and subsequent loss of carbon monoxide (-CO, Δm=28) from the ester.[5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will confirm the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3400 | Stretching |
| C-H (sp³ methyl/methylene) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1710 - 1730 | Stretching |
| C=N, C=C (Aromatic ring) | 1550 - 1650 | Stretching |
| C-O (Ester) | 1150 - 1250 | Stretching |
Comparative Data from Structural Analogs
To anchor our predictions in empirical data, the following table summarizes experimental spectroscopic information for structurally related pyrimidine derivatives found in the literature.
Table 1: Spectroscopic Data for Analogous Pyrimidine Derivatives
| Compound | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) | Reference |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (NH), 7.76 (NH), 4.0 (q, OCH₂), 1.1 (t, CH₃) | 165.8 (C=O), 152.6 (C=O), 59.6 (OCH₂) | The Royal Society of Chemistry[6] |
| 2-Methylthio-1,4-dihydropyrimidine derivative | 14.8 (NH), 3.98 (q, OCH₂), 2.35 (s, SCH₃), 1.11 (t, CH₃) | Not provided | National Institutes of Health (NIH)[2] |
| Ethyl 4-aminopyrimidine-5-carboxylate | Not provided | Not provided | ECHEMI[7] |
The observed chemical shift for the S-CH₃ protons at ~2.35 ppm in a related 2-methylthio-dihydropyrimidine strongly supports our prediction of 2.5-2.7 ppm for the target molecule.[2] Similarly, the ester ethyl group signals (quartet around 4.0 ppm, triplet around 1.1 ppm) are highly conserved across these structures.[6]
Conclusion: A Framework for Validation
This guide has outlined a comprehensive, multi-technique spectroscopic profile for the validation of this compound. Through a predictive and comparative approach, we have established a detailed set of expected data points across ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
The true validation will come from the acquisition and interpretation of experimental data. Researchers who synthesize this compound can use this guide as a detailed roadmap. The congruence of experimental results with the predicted spectra presented herein would provide powerful and convincing evidence for the correct structural assignment. Discrepancies, on the other hand, would signal the need for further investigation, potentially indicating an unexpected isomer or byproduct. In the rigorous field of chemical sciences, this predictive framework serves as an essential tool for ensuring accuracy, integrity, and trustworthiness in research outcomes.
References
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
2-Methylthio-pyrimidine. (n.d.). SpectraBase. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. Retrieved from [Link]
-
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 76360-82-2). As a crucial intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, its proper handling and disposal are paramount for laboratory safety, environmental protection, and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Given that the toxicological properties of many research chemicals, including this pyrimidine derivative, have not been thoroughly investigated, it is imperative to treat this substance as potentially hazardous.[3] Adherence to the precautionary principle—assuming a substance is hazardous in the absence of complete data—is the cornerstone of a robust laboratory safety culture.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment must be conducted. While a comprehensive hazard profile for this specific compound is not fully established, data from its Safety Data Sheet (SDS) and structurally similar pyrimidine compounds indicate several potential risks.
Key Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 76360-82-2 | [3][4][5] |
| Molecular Formula | C₉H₁₃N₃O₂S | [3][4][5] |
| Molecular Weight | 227.28 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
Potential Hazards:
-
Skin Sensitization: A structurally related compound, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is classified with the hazard statement H317: "May cause an allergic skin reaction".[7] It is prudent to assume this risk applies.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3] All handling of the solid form should be conducted in a manner that avoids dust generation.
-
Environmental Hazard: Do not let the product enter drains or the environment.[3][4] Improper disposal can lead to contamination of water and soil.[8]
Core Principle: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information before handling or disposal.[9]
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound for disposal.
-
Eye Protection: Tightly fitting safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[4][10]
-
Body Protection: A laboratory coat to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particle respirator should be used.[3][4] All weighing and transfer operations involving the solid compound should ideally be performed within a certified chemical fume hood or ventilated enclosure.[9][10]
Step-by-Step Disposal Protocol
The disposal of this compound must follow federal, state, and local regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The following protocol provides a systematic framework for its management from point of generation to final disposal.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[8][10]
-
Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[9]
-
Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[10] The rinsed container can then be managed for disposal.
Step 2: Container Selection and Labeling
All waste must be accumulated in appropriate containers to prevent leaks and spills.[11]
-
Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][11] Plastic containers are often preferred.[11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:
Step 3: On-Site Storage (Satellite Accumulation Area - SAA)
Waste must be stored safely in the laboratory pending pickup by trained personnel.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[9][11][13]
-
Storage Conditions: Keep the container closed at all times except when adding waste.[11] Store in a well-ventilated area, away from incompatible materials, and within a secondary containment system to capture any potential leaks.
Step 4: Final Disposal Arrangement
Disposal of chemical waste is a regulated process that must not be done by individuals.
-
Professional Disposal: The only approved method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11] These entities are equipped to transport and dispose of the material in a compliant manner, typically via high-temperature incineration in a facility with an afterburner and scrubber.[4]
-
Never: Pour this chemical down the drain or discard it in the regular trash.[4][8][11] Such actions are illegal, environmentally damaging, and can result in significant penalties.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.[10]
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials (e.g., wipes, pads) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 76360-82-2) demands a meticulous approach that goes beyond mere adherence to protocols. It requires a deep, causal understanding of why specific protective measures are essential. This guide provides essential, immediate safety and logistical information, grounded in field-proven insights, to ensure you can handle this compound with confidence and precision.
Hazard Assessment: Understanding the "Why" Behind the PPE
Before we select our equipment, we must first understand the nature of the compound. This compound is a heterocyclic compound, typically a solid powder, that presents several potential hazards. A thorough risk assessment is the foundation of a self-validating safety system.
Based on available Safety Data Sheets (SDS) for this and structurally analogous pyrimidine derivatives, the primary risks are:
-
Skin Irritation & Sensitization: The compound may cause skin irritation upon contact. More critically, it is classified as a potential skin sensitizer, meaning repeated exposure could lead to an allergic reaction (allergic contact dermatitis).[1] This necessitates a robust barrier to prevent any skin contact.
-
Serious Eye Irritation: As with many powdered chemical reagents, there is a significant risk of causing serious eye irritation if dust particles enter the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[2][3] While acute toxicity data is limited, the precautionary principle dictates that we minimize all inhalation exposure.
| Hazard ID | Route of Exposure | Potential Health Effect | Causality for PPE Selection |
| H315 / H317 | Dermal (Skin) | Causes skin irritation; May cause an allergic skin reaction.[1][2] | Requires gloves and a lab coat to provide a complete barrier against accidental contact and prevent sensitization. |
| H319 | Ocular (Eyes) | Causes serious eye irritation.[2] | Mandates the use of sealed safety goggles to protect against airborne dust and accidental splashes. |
| H335 | Inhalation | May cause respiratory irritation.[2][3] | Necessitates handling in a ventilated area and may require respiratory protection if dust generation is unavoidable. |
The Core Ensemble: Your Primary Defense
For any task involving the handling of solid this compound, a baseline of personal protective equipment is non-negotiable. This core ensemble is designed to mitigate the primary hazards identified above.
Eye and Face Protection: The ANSI/ISEA Z87.1 Standard
The absolute minimum requirement is a pair of safety glasses with side shields. However, due to the powdered nature of the compound and the risk of airborne particles, chemical splash goggles are the authoritative recommendation.
-
Why Goggles? Unlike safety glasses, goggles form a complete seal around the eyes, providing superior protection from dust.
-
The Standard of Trust: Ensure your eyewear is marked with "Z87" or "Z87+". This marking certifies that it meets the rigorous performance criteria of the American National Standards Institute's ANSI/ISEA Z87.1 standard for impact resistance and splash protection.[1][2][4] For tasks with a higher splash potential (e.g., dissolving large quantities), a face shield should be worn in addition to safety goggles.
Hand Protection: Selecting the Right Glove Material
Given the risk of skin sensitization, glove selection is critical. Disposable nitrile gloves are the preferred choice for incidental contact.
-
Why Nitrile? Nitrile offers excellent resistance to a broad range of chemicals and provides a good barrier against fine powders. It is also a suitable alternative for individuals with latex allergies. While specific permeation data for this exact compound is not widely available, nitrile gloves generally perform well with nitrogen and sulfur-containing heterocyclic compounds.
-
Understanding Glove Standards (EN 374): For handling chemicals in European labs or as a benchmark of quality, look for gloves that comply with the EN 374 standard .[3][5][6][7][8] This standard tests for penetration (leaks) and permeation (breakthrough at a molecular level). A glove rated as Type B or Type A offers proven resistance to multiple chemicals for at least 30 minutes, providing a high degree of confidence.[3][7]
-
Field Protocol: Always inspect gloves for rips or punctures before use. Use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Never reuse disposable gloves.
Body Protection: The Laboratory Coat
A clean, buttoned lab coat serves as the primary barrier for your skin and clothing against spills and dust. Long sleeves are mandatory and should be tucked into the cuffs of your gloves for complete coverage. For tasks involving larger quantities, a chemical-resistant apron may be worn over the lab coat.
Operational Plan: PPE in Practice
This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound for solution preparation. This procedural guidance integrates the PPE requirements into a practical workflow.
Workflow: Weighing and Dissolving the Compound
Caption: Step-by-step workflow for safely weighing and dissolving the solid compound.
Respiratory Protection: A Risk-Based Decision
The need for respiratory protection is determined by the potential to generate airborne dust.
-
When is it necessary? If you are handling large quantities of the powder, if the material is very fine and easily aerosolized, or if your work cannot be performed within a chemical fume hood or other ventilated enclosure, respiratory protection is required.
-
What type? For protection against solid particulates, a NIOSH-approved air-purifying respirator with an N95 filter is the minimum requirement.[9] An N95 respirator is designed to filter at least 95% of airborne particles but is not resistant to oil. The NIOSH Respirator Selection Logic provides a comprehensive framework for making this determination based on the specific conditions of your workplace.[10][11]
Disposal Plan: Safe Decontamination and Waste Management
Proper disposal is as critical as safe handling. All materials that come into contact with this compound must be considered contaminated and disposed of as hazardous chemical waste.
Immediate Spill Cleanup (Small Scale <1g)
-
Alert & Assess: Alert colleagues in the immediate area. Ensure you are wearing your core PPE.
-
Contain: Gently cover the spill with a dry absorbent material, like vermiculite or a chemical absorbent pad, to prevent dust from becoming airborne.[12][13]
-
Clean: Carefully sweep the absorbed material into a designated hazardous waste container.[12][13] Avoid creating dust. After removing the bulk of the material, decontaminate the surface by wiping with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol, if compatible), followed by soap and water.
-
Dispose: All cleanup materials (absorbent pads, contaminated gloves, wipes) must be placed in a sealed, clearly labeled hazardous waste bag or container.[12]
Waste Segregation and Disposal
-
Principle of Segregation: Never mix different waste streams. This compound is a non-halogenated organic containing nitrogen and sulfur. It should be collected in a waste container designated for non-halogenated organic solids.[14][15]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15]
-
PPE Disposal: Contaminated gloves, weigh papers, and disposable lab coat sleeves should be placed in the designated solid hazardous waste container.
-
Empty Containers: The original product container is not empty until it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[12]
By integrating this expert-level understanding of the hazards with a systematic approach to PPE selection, handling, and disposal, you create a self-validating system of safety. This ensures not only your personal well-being but also the integrity and reproducibility of your research.
References
-
EN ISO 374 Standard. Protective Gloves Against Chemicals and Micro-organisms. Available at: [Link]
-
Oxwork. Standard EN 374: protective gloves against chemicals. Available at: [Link]
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SafetyGloves.co.uk. (2015, July 15). A Guide To Glove Safety: EN 374. Available at: [Link]
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Bob Dale Gloves. (2016). EN 374-1:2016 - Chemical Resistant. Available at: [Link]
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International Safety Equipment Association (ISEA). Eye & Face Protection. Available at: [Link]
-
TestResources. ANSI Z87.1 Testing Standard for Safety Eyewear. Available at: [Link]
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The Vision Council. (2015). ANSI Z87.1-2015 OVERVIEW. Available at: [Link]
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University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
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CUNY Environmental Health, Safety, and Risk Management. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
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University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. Available at: [Link]
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Purdue University. (2025, February 9). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]
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U.S. Centers for Disease Control and Prevention. (2004, October). NIOSH Respirator Selection Logic. DHHS (NIOSH) Publication Number 2005-100. Available at: [Link]
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U.S. Centers for Disease Control and Prevention. NIOSH Guide to the Selection and Use of Particulate Respirators. Available at: [Link]
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Bucknell University. HAZARDOUS WASTE SEGREGATION. Available at: [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]
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University of California, San Diego. Weighing Hazardous Powders in the Laboratory. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
